molecular formula C9H11NO3 B3152219 (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid CAS No. 7309-54-8

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Cat. No.: B3152219
CAS No.: 7309-54-8
M. Wt: 181.19 g/mol
InChI Key: RZARFIRJROUVLM-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZARFIRJROUVLM-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental basic properties of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, a pivotal chiral building block in modern synthetic chemistry. This document moves beyond a simple recitation of facts to offer in-depth insights into the practical application and theoretical underpinnings of this compound's behavior, tailored for professionals in research and pharmaceutical development.

Introduction: A Molecule of Strategic Importance

This compound, a derivative of phenylalanine, is a non-proteinogenic amino acid of significant interest.[1] Its rigid structure, conferred by the phenyl ring, and its specific stereochemistry make it a valuable precursor in the asymmetric synthesis of complex molecules. Most notably, it is a key component in the synthesis of the side chain of Paclitaxel (Taxol), a widely used anticancer agent.[2][3] Understanding the basic properties of this compound is paramount for its effective handling, reaction optimization, and the development of robust and scalable synthetic processes.

Physicochemical and Basic Properties

The basicity of this compound is primarily attributed to its amino group. The interplay between the amino and carboxylic acid functionalities, along with the influence of the phenyl and hydroxyl groups, dictates its overall physicochemical behavior.

Acid-Base Equilibria and pKa Values

The molecule possesses both an acidic carboxylic acid group and a basic amino group, allowing it to exist in various protonation states depending on the pH of the solution. The equilibrium between these states is described by its pKa values.

dot

Caption: Acid-base equilibria of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 55325-50-3[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Appearance White powder[1]
Melting Point 218-222 °C (decomposes)[1]
Optical Rotation [α]D²⁵ = +55 ± 2° (c=1 in H₂O)[1]
Predicted pKa₁ (Carboxylic Acid) ~2-3N/A
Predicted pKa₂ (Ammonium) ~9-10N/A
Solubility Profile

This compound exhibits limited solubility in water and many common organic solvents at neutral pH.[5] This is attributed to its zwitterionic nature, which leads to strong intermolecular electrostatic interactions and hydrogen bonding within the crystal lattice.

  • Aqueous Solubility: Sparingly soluble in water at its isoelectric point. Solubility increases significantly at pH values below pKa₁ and above pKa₂ due to the formation of the more soluble cationic and anionic species, respectively.

  • Organic Solubility: Generally poorly soluble in nonpolar organic solvents. It shows some solubility in polar protic solvents like methanol, but this is often limited.[5]

Strategies for Enhancing Solubility:

  • pH Adjustment: The most effective method to increase solubility in aqueous solutions is to adjust the pH. For use in organic reactions, forming a salt can be beneficial. For instance, conversion to the hydrochloride salt by treatment with HCl will enhance solubility in polar protic solvents.

  • Cosolvency: The use of a mixture of solvents can sometimes improve solubility. For example, a combination of water and a polar organic solvent like methanol or ethanol might provide a more favorable environment for dissolution.

Experimental Protocols

Determination of Basicity by Potentiometric Titration

This protocol outlines the determination of the pKa values of this compound. The procedure involves titrating a solution of the amino acid with a strong base and a strong acid to determine the dissociation constants of the ammonium and carboxylic acid groups, respectively.

Materials and Equipment:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette (25 mL or 50 mL)

  • Beaker (100 mL)

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh approximately 100-200 mg of this compound and dissolve it in 50 mL of deionized water in a 100 mL beaker.

  • Titration with HCl (to determine pKa₁): a. Place the beaker on the magnetic stirrer and add the stir bar. b. Immerse the calibrated pH electrode in the solution. c. Record the initial pH of the solution. d. Add the standardized 0.1 M HCl in small increments (e.g., 0.2 mL) from the burette. e. After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added. f. Continue the titration until the pH drops to approximately 1.5.

  • Titration with NaOH (to determine pKa₂): a. Prepare a fresh solution of the amino acid as in step 1. b. Record the initial pH. c. Titrate with standardized 0.1 M NaOH in small increments (e.g., 0.2 mL). d. Record the pH and the total volume of NaOH added after each increment. e. Continue the titration until the pH rises to approximately 12.5.

  • Data Analysis: a. Plot a graph of pH versus the volume of titrant added for both titrations. b. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point in the acid titration corresponds to pKa₁, and the half-equivalence point in the base titration corresponds to pKa₂. c. The isoelectric point (pI) can be calculated as the average of pKa₁ and pKa₂.

dot

Caption: Workflow for the potentiometric titration of this compound.

Role as a Chiral Building Block: Synthesis of the Taxol Side Chain

The primary significance of this compound lies in its application as a chiral precursor for the synthesis of the C-13 side chain of Taxol.[2][3] The specific stereochemistry of this molecule is crucial for the biological activity of the final drug.

The synthesis of the Taxol side chain typically involves the protection of the amino and/or hydroxyl groups, followed by coupling with a protected baccatin III core. The choice of protecting groups and coupling strategy is critical for achieving high yields and maintaining stereochemical integrity.

dot

Caption: General synthetic pathway to Taxol utilizing the chiral side chain precursor.

Analytical Characterization

A comprehensive analysis is essential to confirm the identity, purity, and stereochemistry of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the aromatic protons, the methine protons at C2 and C3, and the exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The coupling constants between the C2 and C3 protons can provide information about the relative stereochemistry.

    • ¹³C NMR spectroscopy will display distinct signals for each carbon atom, including the carboxyl carbon, the aromatic carbons, and the carbons of the aliphatic backbone.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the N-H stretch of the amine, the C=O stretch of the carboxylic acid, and the aromatic C-H and C=C stretches.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method for determining the enantiomeric purity of the compound.

Safety, Handling, and Storage

As a fine chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.[1]

Conclusion

This compound is a molecule of considerable synthetic value, particularly in the pharmaceutical industry. A thorough understanding of its basic properties, including its acidity, basicity, and solubility, is fundamental to its successful application. The experimental protocols and analytical insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this important chiral building block.

References

  • Ha, H. J., Park, G. S., Ahn, Y. G., & Lee, G. S. (1998). Practical synthesis of Taxol side chain. Bioorganic & Medicinal Chemistry Letters, 8(13), 1619-22. [Link]

  • Swindell, C. S., Krauss, N. E., Horwitz, S. B., & Ringel, I. (1991). Biologically active taxol analogues with deleted A-ring side chain substituents and variable C-2' configurations. Journal of Medicinal Chemistry, 34(3), 1176-84. [Link]

  • Li, Y., Qin, F., Wang, S. M., & Li, Z. L. (2013). Chemical studies on Taxus canadensis. Chemistry & Biodiversity, 10(10), 1729-53. [Link]

  • Anonymous. (n.d.). Microwave-Assisted Synthesis of Taxol Side-Chain Precursor from Malonic Acid. Asian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of the C-13 Side-Chain of Taxol. Retrieved from [Link]

  • Georg, G. I., & Datta, A. (1995). Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. Journal of Medicinal Chemistry, 38(14), 2531-8. [Link]

  • MDPI. (2021). Taxol Biosynthetic Pathway. MDPI Encyclopedia. [Link]

  • Al-Ghannam, S. M., Abulkibash, A., & Al-Olyyan, A. M. (2004). Differential electrolytic potentiometric determination of some amino acids in dosage forms. Journal of AOAC International, 87(3), 671-6. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

  • Studylib. (n.d.). Amino Acid Titration Lab Protocol. Retrieved from [Link]

  • Department of Biotechnology. (n.d.). Titration curve of amino acid. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Titration Curves of Aminoacids (Procedure). Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • vlab.amrita.edu. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PubMed. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]

  • PubMed. (1971). Solubility of amino acids in pure solvent systems. [Link]

  • ResearchGate. (2022). Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. [Link]

  • MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

  • University of East Anglia. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. [Link]

  • NSUWorks. (n.d.). Protonation of Methyl Phenyl Porphyrin Isomers Using UV Spectroscopy. [Link]

  • The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0272941). Retrieved from [Link]

  • PubMed. (n.d.). Direct chiral resolution of phenylalkylamines using a crown ether chiral stationary phase. Retrieved from [Link]

Sources

Technical Guide: (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid, a phenylalanine derivative, is a chiral non-proteinogenic β-amino acid that has garnered significant attention within the scientific community.[1][2] Its unique structural arrangement, featuring both an amino and a hydroxyl group on adjacent carbons with a specific stereochemistry, makes it a valuable chiral building block in synthetic organic chemistry and a key component in the development of novel pharmaceuticals.[][4] This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and applications, tailored for researchers, scientists, and professionals in drug development.

The primary identifier for this specific stereoisomer is its Chemical Abstracts Service (CAS) number: 55325-50-3 .[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development. These properties dictate its behavior in various chemical and biological systems.

Structural and Chemical Identity
PropertyValueSource
CAS Number 55325-50-3[1]
Molecular Formula C9H11NO3[1]
Molecular Weight 181.19 g/mol [1]
IUPAC Name This compound[]
Appearance White powder[1]
Physical and Spectroscopic Data
PropertyValueSource
Melting Point 218-222°C (decomposes)[1]
Optical Rotation [α]D25 = +55 ± 2º (c=1 in H2O)[1]
Purity ≥ 98% (TLC)[1]

The specific optical rotation confirms the enantiomeric purity of the compound, a critical parameter in pharmaceutical applications where stereochemistry can dictate therapeutic efficacy and safety.

Synthesis Methodologies

The enantioselective synthesis of β-amino acids like this compound is a significant area of research due to their pharmacological importance.[5] Various strategies have been developed to achieve high stereocontrol.

Asymmetric Synthesis Approaches

Catalytic asymmetric methods are often favored for their efficiency and atom economy.[6] These approaches typically involve the use of chiral catalysts to control the stereochemical outcome of the reaction.

A prevalent strategy involves the asymmetric dihydroxylation of cinnamates, followed by subsequent transformations to introduce the amino group with the desired stereochemistry. This method allows for the controlled installation of the hydroxyl and amino groups in a specific spatial arrangement.

Another powerful technique is the enantioselective aza-Michael reaction, which involves the asymmetric addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[6] This reaction, often catalyzed by chiral Lewis acids or organocatalysts, provides direct access to enantiomerically enriched β-amino carbonyl compounds that can be further converted to the target β-amino acid.[6]

Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure β-amino acids.[7] Lipases, in particular, have been extensively used for the kinetic resolution of racemic mixtures of β-amino acid precursors.[8] This can be achieved through various lipase-catalyzed reactions, including the hydrolysis of esters or amides, or the acylation of amino or hydroxyl groups.[8]

For instance, a chemoenzymatic route can be employed to synthesize the side chain of the anticancer drug Taxol, which shares a similar structural motif.[8] This often involves the enzymatic resolution of a key intermediate to afford the desired enantiomer with high purity.[8]

Generalized Laboratory-Scale Synthesis Protocol

The following is a conceptual protocol for the synthesis of a related compound, (S)-2-hydroxy-3-phenylpropanoic acid, from L-phenylalanine, which illustrates the principles of stereospecific conversion. This reaction proceeds with overall retention of configuration through a double S(N)2 mechanism.[9]

Reaction Scheme: L-Phenylalanine → (S)-2-Hydroxy-3-phenylpropanoic acid

Materials:

  • L-phenylalanine

  • 1M Sulfuric Acid (H2SO4)

  • 3.0 M Sodium Nitrite (NaNO2) solution

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask

  • Disposable pipette

  • Vacuum filtration apparatus

Procedure:

  • In a 25-mL Erlenmeyer flask, dissolve 1.65 g (10 mmol) of L-phenylalanine in 10 mL of 1M H2SO4 with magnetic stirring until the solution is homogeneous.[10]

  • Cool the solution to 3-5°C in an ice-water bath.[10]

  • Slowly add 5 mL of a 3.0 M NaNO2 solution dropwise using a disposable pipette. Maintain the reaction temperature below 5°C. The addition should take approximately 45 minutes.[10]

  • Observe the formation of N2 gas bubbles during the addition.[10]

  • After the addition is complete, remove the ice-water bath and allow the reaction to stir at room temperature.[10]

  • The product can then be isolated and purified.

Causality Behind Experimental Choices:

  • Acidic Conditions: The reaction is performed in acidic conditions to generate nitrous acid (HNO2) in situ from sodium nitrite, which is necessary for the diazotization of the primary amine.

  • Low Temperature: Maintaining a low temperature is critical to control the reaction rate and prevent the decomposition of the unstable diazonium salt intermediate. It also minimizes the formation of unwanted byproducts.[10]

  • Slow Addition of NaNO2: The slow, dropwise addition of the sodium nitrite solution ensures that the concentration of the reactive nitrous acid remains low, allowing for better control over the reaction and temperature.[10]

Diagram of the Synthesis Workflow:

G cluster_0 Reaction Setup cluster_1 Diazotization cluster_2 Reaction Progression cluster_3 Workup & Isolation A Dissolve L-Phenylalanine in 1M H2SO4 B Cool to 3-5°C A->B Homogeneous solution C Slowly add 3.0 M NaNO2 (maintain temp < 5°C) B->C Controlled temperature D Stir at room temperature C->D Formation of diazonium salt E Isolate and Purify Product D->E Product formation

Caption: Workflow for the synthesis of a hydroxy acid from an amino acid.

Applications in Research and Drug Development

This compound and its derivatives are of significant interest in various fields due to their unique structural and biological properties.

Pharmaceutical and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals.[1] Its incorporation into peptide chains can enhance metabolic stability, a desirable trait for peptide-based drugs.[6] This is because β-amino acids are resistant to degradation by common proteolytic enzymes.[6]

Notably, derivatives of 3-amino-2-hydroxy-3-phenylpropanoic acid are key components of the side chain of the highly effective anticancer agent, Taxol (paclitaxel).[8][11] The semi-synthesis of Taxol often involves coupling a synthetic, chirally pure side chain to the baccatin III core, which is naturally derived.[11]

Biochemical Research

In biochemical research, this amino acid derivative is utilized in studies concerning amino acid metabolism and protein synthesis.[4] Its unique structure allows researchers to investigate protein folding, stability, and the generation of bioactive peptides with improved pharmacological profiles.[] It can also serve as a model compound for studying molecular interactions, such as ligand-receptor binding and enzyme-substrate specificity.[]

Other Industrial Applications

Beyond pharmaceuticals, this compound and its analogs have potential applications in other industries:

  • Food Industry: It can be explored as a flavor enhancer or a nutritional supplement.[1][4]

  • Cosmetics: Its properties may be beneficial in skincare formulations for moisturizing and anti-aging effects.[4]

  • Material Science: Incorporation into polymers or coatings could enhance material properties like flexibility and durability.[4]

Analytical Characterization

Ensuring the purity and correct stereochemistry of this compound is paramount, especially for pharmaceutical applications. A combination of analytical techniques is employed for its characterization.

Chromatographic Methods
  • Thin-Layer Chromatography (TLC): A quick and simple method to assess purity and monitor reaction progress.[1]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric purity (e.g., enantiomeric excess, ee%).

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Other Analytical Techniques
  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Polarimetry: Measures the optical rotation of the compound, which is a characteristic property of a specific enantiomer and is used to confirm its stereochemical identity.[1]

Diagram of Analytical Workflow:

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Stereochemical Analysis A Synthesized Compound B Purity Assessment (TLC, HPLC) A->B C Structure Confirmation (NMR, IR) B->C If pure D Stereochemistry Verification (Polarimetry, Chiral HPLC) C->D

Caption: Analytical workflow for compound characterization.

Conclusion

This compound is a versatile and valuable chiral building block with significant applications in pharmaceutical development, biochemical research, and other industries. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective utilization. The continued development of efficient and stereoselective synthetic methods for this and related β-amino acids will undoubtedly pave the way for new discoveries and advancements in science and medicine.

References

  • ResearchGate. (2025, August 10). Synthesis of the C-13 Side-Chain of Taxol | Request PDF. Retrieved from [Link]

  • Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

  • ResearchGate. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

  • Washington University in St. Louis. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Retrieved from [Link]

  • Taylor & Francis Online. (2006, August 16). A PRACTICAL AND EFFICIENT SYNTHESIS OF TAXOL C-13 SIDE CHAIN. Retrieved from [Link]

  • Wiley. (n.d.). Enantioselective Synthesis of Beta-Amino Acids, 2nd Edition. Retrieved from [Link]

  • PubMed. (n.d.). Practical synthesis of Taxol side chain. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of the Taxol and Taxotere side chains. Retrieved from [Link]

  • PubChem. (n.d.). C18H22N2O6. Retrieved from [Link]

  • SynArchive. (n.d.). Synthesis of (2R)-2-Hydroxy-3-phenylpropanoic acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-amino-2-hydroxy-3-phenylpropanoic acid methyl ester. Retrieved from [Link]

  • Studylib. (n.d.). 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Preparation of Optically Active threo-2Amino3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction. Retrieved from [Link]

Sources

The Unnatural Enantiomer: Discovery, Synthesis, and SAR of (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid in Paclitaxel Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical success of the diterpenoid chemotherapeutic paclitaxel (Taxol®) is inextricably linked to its C13 side chain, naturally occurring as the (2R,3S)-enantiomer of 3-phenylisoserine[1]. While the natural (2R,3S) configuration is an absolute requirement for potent β-tubulin binding and subsequent microtubule stabilization[2], the synthesis and evaluation of its unnatural stereoisomers were pivotal in defining the drug's pharmacophore.

This whitepaper provides an in-depth technical analysis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (the anti diastereomer of the natural side chain). Isolated typically as a hydrochloride salt (MW 217.65)[3], this unnatural isomer serves as a critical molecular probe for structure-activity relationship (SAR) studies, transition-state analogues, and peptide mimetics[4]. Herein, we deconstruct the historical context, the stereochemical causality of its biological inactivity, and the self-validating chemoenzymatic protocols required for its precise synthesis.

Historical Context & The Stereochemical Imperative

Paclitaxel was first isolated from the bark of the Pacific yew (Taxus brevifolia) in 1971 by Wani and Wall[2]. However, it was not until the 1980s and 1990s that the C13 side chain was identified as the primary "warhead" responsible for the molecule's cytotoxicity[5].

To map the spatial constraints of the β-tubulin binding pocket, medicinal chemists undertook the systematic synthesis of all four stereoisomers of the C13 side chain: (2R,3S), (2S,3R), (2R,3R), and (2S,3S)[6]. The Ojima β-lactam synthon method emerged as the premier strategy to access these isomers, utilizing [2+2] ketene-imine cycloadditions followed by ring-opening coupling[7]. The evaluation of the (2R,3R) isomer proved that the tubulin binding pocket is highly restrictive, demanding exact stereochemical alignment to achieve the "T-Taxol" bioactive conformation[8].

Chemical Biology & SAR: The "T-Taxol" Conformation

As application scientists, we must look beyond empirical IC50 values and understand the stereoelectronic causality driving molecular recognition.

The biological target of paclitaxel is the β-subunit of the tubulin heterodimer. In the bioactive "T-Taxol" conformation, the C13 side chain undergoes a hydrophobic collapse, bringing the C3'-phenyl group into close proximity with the C2-benzoyl group of the baccatin core.

  • The Natural (2R,3S) Isomer: The syn relationship allows the C2'-hydroxyl to act as a critical hydrogen bond donor to Arg282 on β-tubulin, while the C3'-benzamide interacts with His229[1].

  • The Unnatural (2R,3R) Isomer: The anti configuration forces a severe steric clash. If the C3'-phenyl group is forced into the hydrophobic pocket, the C2'-hydroxyl is rotated 180° out into the solvent, completely abolishing the critical hydrogen bond network. Consequently, the (2R,3R) isomer exhibits near-zero tubulin polymerization activity.

SAR_Tubulin Tubulin β-Tubulin Binding Pocket (His229, Arg282) Active Microtubule Stabilization (Apoptosis) Tubulin->Active via 2R,3S Inactive No Stabilization (Cell Survival) Tubulin->Inactive via 2R,3R Isomer2R3S Natural (2R,3S) Isomer Optimal Pharmacophore Isomer2R3S->Tubulin H-Bonding Isomer2R3R Unnatural (2R,3R) Isomer Steric Clash at C3 Isomer2R3R->Tubulin Repulsion

Fig 2: Divergent pharmacodynamic outcomes of paclitaxel C13 side chain stereoisomers.

Quantitative SAR Data

To provide a clear comparative baseline, the quantitative data for the four side chain stereoisomers (when coupled to baccatin III) are summarized below:

IsomerC2 ConfigC3 ConfigRelative Tubulin Assembly ActivityCytotoxicity (IC50 vs HeLa)Structural Consequence
(2R,3S) R (-OH)S (-NHBz)100% (Reference)~2 nMOptimal H-bonding with His229/Arg282
(2S,3R) S (-OH)R (-NHBz)< 5%> 1000 nMComplete loss of binding pocket affinity
(2R,3R) R (-OH)R (-NHBz)< 10%> 500 nMSteric clash of C3-phenyl group
(2S,3S) S (-OH)S (-NHBz)< 5%> 1000 nMMisalignment of C2-hydroxyl

Experimental Methodology: Chemoenzymatic Synthesis of the (2R,3R) Isomer

To access the (2R,3R) anti-isomer, the standard Ojima cis-β-lactam protocol must be modified to yield the trans-β-lactam[9]. The following self-validating protocol utilizes a Staudinger cycloaddition followed by enzymatic kinetic resolution.

Step 1: Staudinger Cycloaddition to rac-trans-β-Lactam
  • Action: React N-(4-methoxyphenyl)benzaldimine with acetoxyacetyl chloride in the presence of triethylamine (TEA) in dichloromethane at -78 °C, slowly warming to room temperature.

  • Causality: While standard ketene-imine cycloadditions often favor the cis-isomer, utilizing specific bulky protecting groups or adjusting the base equilibration allows access to the trans-isomer[9]. The trans geometry directly dictates the anti (2R,3R / 2S,3S) configuration upon ring opening.

  • Self-Validation (IPC): Analyze the crude mixture via ^1^H-NMR. The coupling constant (

    
    ) between the C3 and C4 protons in the β-lactam ring is diagnostic: 
    
    
    
    Hz, whereas
    
    
    Hz. Proceed only if the
    
    
    doublet is the dominant signal.
Step 2: Enzymatic Kinetic Resolution
  • Action: Suspend the rac-trans-β-lactam in diisopropyl ether. Add vinyl acetate (3.0 eq) and Lipase PS (from Pseudomonas cepacia). Incubate at 45 °C for 24 hours.

  • Causality: Lipase PS exhibits profound enantioselectivity. The enzyme's catalytic triad preferentially accommodates the (3S,4S) enantiomer for transesterification, leaving the desired (3R,4R) enantiomer untouched as the free alcohol. The bulky C4-phenyl group of the (3R,4R) isomer sterically prevents it from entering the enzyme's active site.

  • Self-Validation (IPC): Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column). The system is self-validating when the enantiomeric excess (ee) of the unreacted (3R,4R)-alcohol reaches >99% at exactly ~50% conversion.

Step 3: N-Dearylation
  • Action: Treat the enantiopure (3R,4R)-β-lactam with Ceric Ammonium Nitrate (CAN) in aqueous acetonitrile at 0 °C.

  • Causality: CAN acts as a single-electron oxidant, selectively cleaving the N-(4-methoxyphenyl) protecting group via an oxidative dearomatization pathway, yielding the N-unsubstituted β-lactam without epimerizing the fragile stereocenters[10].

  • Self-Validation (IPC): TLC monitoring (UV active). The disappearance of the highly lipophilic starting material and the appearance of a lower Rf spot confirms deprotection.

Step 4: Acidic Ring Opening
  • Action: Reflux the N-unsubstituted (3R,4R)-β-lactam in 6N HCl for 12 hours. Lyophilize the resulting solution.

  • Causality: The highly strained 4-membered azetidin-2-one ring is susceptible to nucleophilic attack by water under strongly acidic conditions. Protonation of the lactam nitrogen increases the electrophilicity of the carbonyl carbon, driving irreversible ring opening to yield the free amino acid.

  • Self-Validation (IPC): Monitor by LC-MS. The disappearance of the parent mass and the appearance of the highly polar amino acid mass (

    
    ) confirms complete hydrolysis. The final product is isolated as a white powder with a melting point of 240-246 °C[].
    

SyntheticWorkflow A Imine + Ketene (Staudinger Rxn) B rac-trans-β-Lactam (3R,4R / 3S,4S) A->B Cycloaddition C Enzymatic Resolution (Lipase PS, Vinyl Acetate) B->C Kinetic Resolution D (3R,4R)-trans-β-Lactam (Enantiopure) C->D Isolation of unreacted alcohol E (2R,3R)-3-Amino-2-hydroxy- 3-phenylpropanoic acid D->E 1. CAN deprotection 2. 6N HCl hydrolysis

Fig 1: Chemoenzymatic synthesis of this compound via β-lactam.

Conclusion

The discovery and synthesis of this compound underscore a fundamental principle in drug development: negative data is often as illuminating as positive data. By meticulously synthesizing this unnatural enantiomer via robust, self-validating chemoenzymatic pathways[9], researchers successfully mapped the exact stereoelectronic boundaries of the β-tubulin binding pocket[8]. Today, this molecule remains a highly valuable chiral building block for the design of next-generation peptide mimetics and targeted chemotherapeutics[4].

References

  • Denis, J. N., Greene, A. E., Serra, A. A., & Luche, M. J. (1986). An efficient, enantioselective synthesis of the taxol side chain. Source: The Journal of Organic Chemistry. URL: [Link]

  • Wani, M. C., Taylor, H. L., Wall, M. E., Coggon, P., & McPhail, A. T. (1971). Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia. Source: Journal of the American Chemical Society. URL: [Link]

  • Ojima, I. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Source: PubMed Central (PMC). URL: [Link]

Sources

An In-depth Technical Guide to (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, a chiral amino acid derivative of significant interest in pharmaceutical and biochemical research. We will delve into its nomenclature, physicochemical properties, synthesis, and key applications, offering a technical resource for professionals in the field.

Nomenclature and Chemical Identity

The precise naming and identification of stereoisomers are critical in scientific research and drug development, as different stereoconfigurations can lead to vastly different biological activities.

The compound of interest is systematically named according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature as This compound .

It is also commonly known by several synonyms, including:

  • A Phenylalanine derivative[1]

It is crucial to distinguish this specific diastereomer from its other stereoisomers, such as the (2S,3S), (2R,3S), and (2S,3R) forms, which may have different properties and applications.

Chemical Structure

The structure of this compound is characterized by a propanoic acid backbone with three key functional groups: a phenyl group at position 3, an amino group at position 3, and a hydroxyl group at position 2. The (2R,3R) designation specifies the absolute configuration at the two chiral centers.

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is essential for designing experimental protocols, including dissolution, formulation, and analytical method development.

PropertyValueReference
CAS Number 55325-50-3[1][2]
Molecular Formula C9H11NO3[1]
Molecular Weight 181.19 g/mol [1]
Appearance White powder[1][]
Purity ≥ 98% (TLC) or ≥ 99% (HPLC)[1][]
Melting Point 218-222°C (Dec.) or 240-246 °C[1][]
Optical Rotation [a]D25 = +55 ± 2º (C=1 in H2O)[1]
Storage Conditions 0-8°C[1]

Note on Melting Point: The discrepancy in the reported melting point may be due to different analytical methods or sample purity. It is advisable to determine the melting point for each specific batch.

Synthesis and Manufacturing

The stereospecific synthesis of compounds like this compound is a complex process. Often, it involves the resolution of a racemic mixture or diastereoselective synthesis.

A common approach involves the optical resolution of a racemic mixture of threo-2-amino-3-hydroxy-3-phenylpropanoic acid. This can be achieved using chiral resolving agents. For instance, (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid can be resolved using (1S,2S)- and (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. The resulting diastereomeric salts can be separated by fractional crystallization, followed by hydrolysis to yield the desired enantiomer[4].

Another strategy is preferential crystallization. For example, the benzylammonium salt of (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid has been shown to exist as a conglomerate at room temperature, allowing for optical resolution by preferential crystallization to afford the (2R,3S)- and (2S,3R)-salts[4]. These can then be hydrolyzed to the final product.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of optically active threo-β-Phenylserine via resolution.

G cluster_0 Synthesis Workflow start Racemic threo-β-Phenylserine derivative step1 Reaction with Chiral Resolving Agent start->step1 step2 Formation of Diastereomeric Salts step1->step2 step3 Fractional Crystallization step2->step3 step4a Isolated (2R,3R) Salt step3->step4a Separation step4b Isolated (2S,3S) Salt step3->step4b Separation step5 Hydrolysis step4a->step5 end This compound step5->end

Caption: Generalized workflow for obtaining this compound via chiral resolution.

Applications in Research and Development

This compound is a versatile building block with applications spanning pharmaceuticals, biochemical research, and even the food industry.

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its defined stereochemistry is vital for creating drugs with high specificity and efficacy.[1] It is particularly noted for its use in developing drugs that target neurological disorders.[1][2] The presence of amino and hydroxyl groups, along with the phenyl moiety, provides a versatile scaffold for creating novel pharmaceutical compounds.[]

Peptide Synthesis

As a non-standard amino acid, it is incorporated into peptide analogs to study protein folding, stability, and to generate bioactive peptides with enhanced pharmacological properties.[] Its unique structure can introduce specific conformational constraints into a peptide backbone, which can be advantageous for drug design.

Biochemical Research

In a research context, it is used in studies of amino acid metabolism and protein synthesis.[1][2] It serves as a model compound for investigating molecular interactions, such as ligand-receptor binding and enzyme-substrate specificity, which is fundamental to drug discovery.[]

Food Industry

Interestingly, this compound also finds application in the food industry as a flavor enhancer and a nutritional supplement, owing to its amino acid structure.[1]

Conclusion

This compound is a chiral molecule with significant value in scientific and industrial applications. Its well-defined stereochemistry and versatile functional groups make it an important building block in the synthesis of pharmaceuticals, particularly for neurological conditions, and a valuable tool in biochemical and peptide research. A thorough understanding of its properties and synthesis is essential for its effective application in these fields.

References

  • BOC Sciences. (n.d.). (2S,3S)-3-Amino-2-hydroxy-3-phenylpropionic acid.
  • Chem-Impex. (n.d.). 2R,3R-3-Amino-2-hydroxy-3-phenyl-propionic acid.
  • J&K Scientific. (n.d.). (2S,3S)-3-Amino-2-hydroxy-3-phenylpropionic acid.
  • ResearchGate. (n.d.). Preparation of Optically Active threo-2Amino3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolution.

Sources

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid molecular structure and stereochemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic Acid: Structure, Stereochemistry, and Applications

Abstract

This compound is a non-standard amino acid derivative of significant interest in medicinal chemistry and biochemical research. As a chiral building block, its precisely defined three-dimensional structure is paramount to its function and application. This guide provides a comprehensive technical overview of its molecular structure, the nuanced landscape of its stereochemistry, validated methods for stereoselective synthesis and analysis, and its key applications in pharmaceutical and peptide development. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind methodological choices, ensuring a deep, practical understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound is a C9-phenylpropanoid derivative featuring a carboxylic acid, a hydroxyl group, an amino group, and a phenyl ring. Its systematic IUPAC name, this compound, precisely defines the absolute configuration at its two chiral centers, which will be discussed in detail in Section 2.[] The molecule's architecture, comprising both polar (hydroxyl, amino, carboxyl) and non-polar (phenyl) moieties, imparts a versatile chemical character, making it a valuable intermediate.[] It is structurally related to the amino acid phenylalanine, with the addition of a hydroxyl group on the beta-carbon of the propanoic acid chain.

Caption: 2D structure of this compound.

Physicochemical Data

The accurate characterization of a chiral molecule is fundamental to its use. The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₉H₁₁NO₃[]
Molecular Weight 181.19 g/mol []
CAS Number 55325-50-3
Appearance White powder[]
Melting Point 218-222°C (decomposes)
Purity ≥98% (TLC), ≥99% (HPLC)[]
Optical Rotation [α]D²⁵ = +55 ± 2° (c=1 in H₂O)

The Stereochemical Landscape

The biological and pharmacological activity of a molecule is intrinsically linked to its stereochemistry. With two stereocenters at positions C2 and C3, four distinct stereoisomers of 3-amino-2-hydroxy-3-phenylpropanoic acid exist. Understanding their relationships is critical for any application.

Stereoisomers: Enantiomers and Diastereomers

The four stereoisomers are grouped into two pairs of enantiomers (non-superimposable mirror images) and have a diastereomeric relationship (non-mirror image stereoisomers) with the members of the other pair.

  • (2R,3R)- and (2S,3S)-isomers: This pair are enantiomers.

  • (2R,3S)- and (2S,3R)-isomers: This pair are also enantiomers.

  • The relationship between the (2R,3R)-isomer and the (2R,3S)- or (2S,3R)-isomers is diastereomeric.

Nomenclature: Absolute (R/S) and Relative (Erythro/Threo)

Beyond the absolute R/S configuration, the relative stereochemistry is often described using the erythro/threo nomenclature. In a Fischer projection, if the two major substituents on the chiral carbons (here, phenyl/amino and hydroxyl/carboxyl) are on the same side, the isomer is termed erythro. If they are on opposite sides, it is termed threo.

  • (2R,3R)- and (2S,3S)-isomers: Erythro configuration.

  • (2R,3S)- and (2S,3R)-isomers: Threo configuration.[][2]

Stereoisomers cluster_erythro Erythro Pair cluster_threo Threo Pair RR (2R,3R) SS (2S,3S) RR->SS Enantiomers RS (2R,3S) RR->RS Diastereomers SR (2S,3R) RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers

Caption: Stereochemical relationships of the four isomers.

Synthesis and Stereochemical Control

The synthesis of a single, optically pure stereoisomer is a frequent and critical challenge in pharmaceutical chemistry. Direct asymmetric synthesis can be complex; therefore, the resolution of a racemic or diastereomeric mixture is a common and robust strategy.

Rationale for Stereoselective Synthesis

In drug development, different enantiomers or diastereomers of a chiral molecule can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles. The isolation of the single, desired (2R,3R)-isomer is therefore not an academic exercise but a regulatory and safety imperative.

Methodological Approach: Optical Resolution

A field-proven method for separating enantiomers is through the formation of diastereomeric salts. The racemic acid precursor is reacted with a single enantiomer of a chiral base (the resolving agent). The resulting salts, being diastereomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent hydrolysis of the separated salts yields the enantiomerically pure acids.[3][4]

start Racemic Precursor (e.g., N-benzoyl-erythro-phenylserine) reagent + Chiral Resolving Agent (e.g., (1S,2S)-amine) mixture Diastereomeric Salt Mixture ((R,R)-acid-(S,S)-base) ((S,S)-acid-(S,S)-base) start->mixture Salt Formation separation Separation by Fractional Crystallization mixture->separation salt1 Isolated Salt 1 ((R,R)-acid-(S,S)-base) separation->salt1 salt2 Isolated Salt 2 ((S,S)-acid-(S,S)-base) separation->salt2 hydrolysis1 Acid Hydrolysis salt1->hydrolysis1 hydrolysis2 Acid Hydrolysis salt2->hydrolysis2 end1 Optically Pure (2R,3R)-Isomer hydrolysis1->end1 end2 Optically Pure (2S,3S)-Isomer hydrolysis2->end2

Caption: Workflow for optical resolution via diastereomeric salt formation.

Detailed Experimental Protocol: A Representative Chiral Resolution

This protocol is adapted from established methods for the resolution of threo-β-Phenylserine and serves to illustrate the practical application of the principles discussed.[3][4]

  • Preparation of Racemic Precursor: Synthesize racemic (2RS,3RS)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid. The benzoyl group serves as a protecting group and facilitates crystallization.

  • Diastereomeric Salt Formation: Dissolve the racemic N-benzoyl acid in a suitable solvent (e.g., methanol). Add an equimolar amount of a chiral resolving agent, such as (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol.

  • Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt with lower solubility will precipitate. The choice of solvent is critical here; it must be one in which the solubilities of the two diastereomeric salts are significantly different.

  • Isolation and Purification: Collect the crystals by vacuum filtration. The purity of the diastereomeric salt can be enhanced by recrystallization.

  • Liberation of the Free Amino Acid: Hydrolyze the purified salt by refluxing in an acidic solution (e.g., HCl). This removes the N-benzoyl protecting group.

  • Final Isolation: Neutralize the solution to precipitate the optically active free amino acid. Collect the product, wash, and dry. Verify purity and stereochemical identity as described in Section 4.

Analytical and Quality Control Strategies

The Imperative of Stereochemical Purity Assessment

Confirming the identity and enantiomeric excess (e.e.) of the final product is a non-negotiable quality control step. The primary techniques for this are chiral chromatography and polarimetry.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[5][6]

Objective: To determine the enantiomeric purity of the synthesized this compound.

ParameterConditionRationale
Chiral Stationary Phase Teicoplanin-based (e.g., CHIROBIOTIC T)Glycopeptide antibiotic phases are highly effective for resolving underivatized amino acids.[5][7]
Mobile Phase Isocratic; Methanol/Water with 0.1% Acetic AcidA polar organic mobile phase is suitable for this class of analyte on this CSP.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe phenyl group provides strong chromophoric activity.
Sample Preparation Dissolve sample in mobile phase at ~1 mg/mL.Ensures compatibility and good peak shape.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a standard solution of the racemic mixture to determine the retention times for both the (2R,3R) and (2S,3S) enantiomers.

  • Inject the synthesized sample solution.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Protocol: Verification by Optical Rotation

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. It provides a macroscopic confirmation of the stereochemical outcome.

Objective: To confirm the bulk sample corresponds to the expected enantiomer.

  • Sample Preparation: Accurately prepare a 1 g/100 mL (c=1) solution of the sample in deionized water.

  • Instrument Calibration: Calibrate the polarimeter using a blank (deionized water).

  • Measurement: Measure the optical rotation of the sample solution at 25°C using the sodium D-line (589 nm).

  • Comparison: Compare the observed specific rotation to the literature value ([α]D²⁵ = +55 ± 2°). A positive sign confirms the presence of the (2R,3R)-isomer in excess.

Applications in Research and Development

The unique, constrained structure of this amino acid derivative makes it a valuable component in several high-value research areas.

  • Pharmaceutical Development: It serves as a key chiral intermediate in the synthesis of complex pharmaceuticals. Its defined stereochemistry is crucial for creating drugs with high specificity, particularly those targeting neurological pathways.[8]

  • Peptide Synthesis: As a non-standard amino acid, its incorporation into peptide sequences can induce specific secondary structures (e.g., turns) or enhance stability against enzymatic degradation. This is vital in designing peptide-based therapeutics with improved pharmacological properties.[][9]

  • Biochemical Research: The molecule is used in metabolic studies and as a tool to probe the active sites of enzymes and receptors, helping to elucidate complex biological pathways and protein-ligand interactions.[][8]

Conclusion

This compound is more than a simple chemical entity; it is a precision tool for the discerning scientist. Its utility is entirely dependent on its stereochemical integrity. A thorough understanding of its structure, the methods for its stereoselective synthesis, and the analytical techniques for its validation are essential for leveraging its full potential in advancing pharmaceutical and biochemical innovation.

References

  • ResearchGate. Preparation of Optically Active threo-2Amino3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolution. [Link]

  • J-Stage. Preparation of Optically Active threo-2-Amino-3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolution. [Link]

  • Synlett. Synthesis of (2R)-2-Hydroxy-3-phenylpropanoic acid. [Link]

  • PubChem. D-threo-3-phenylserine. [Link]

  • Studylib. 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab. [Link]

  • ChemBK. 3-amino-2-hydroxy-3-phenylpropanoic acid methyl ester. [Link]

  • Chemsrc. (2S,3S)-2-amino-3-hydroxy-3-phenyl-propanoic acid. [Link]

  • ResearchGate. Chiral selectors and stationary phases for separating enantiomer mixtures. [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Scholars' Mine. High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Mol-Instincts. 2-AMINO-3-HYDROXY-3-PHENYLPROPANOIC ACID. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Characteristics of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is a non-proteinogenic, chiral amino acid of significant interest in medicinal chemistry and synthetic biology. As a derivative of phenylalanine, its unique stereochemistry and trifunctional nature—possessing amino, hydroxyl, and carboxyl groups—make it a valuable building block for the synthesis of complex peptides, pharmaceutical intermediates, and other bioactive molecules.[][2] This guide provides an in-depth analysis of its core physicochemical characteristics, offering both established data and field-proven experimental protocols for its characterization. The methodologies detailed herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently assess the properties of this versatile compound.

Introduction to a Unique Chiral Building Block

Overview of the Compound

This compound belongs to the family of β-phenylserines. Its structure is defined by a propanoic acid backbone substituted with a phenyl group at the C3 position, an amino group also at C3, and a hydroxyl group at C2. The specific "(2R,3R)" designation defines the absolute configuration at its two chiral centers, which dictates its three-dimensional geometry and, consequently, its biological activity and interaction with other chiral molecules.[] This specific stereoisomer is crucial in stereospecific synthesis, where precise control over molecular architecture is paramount for designing novel pharmaceutical compounds.[][2]

Significance and Applications in Research and Development

The strategic importance of this compound is rooted in its utility as a versatile synthetic intermediate. Its applications span several domains:

  • Pharmaceutical Development: It serves as a key precursor in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[2][3] The incorporation of this moiety can enhance the biological activity and pharmacokinetic profiles of therapeutic agents.[2]

  • Peptide Synthesis: As a non-standard amino acid, it is incorporated into peptide analogs to introduce unique conformational constraints and functionalities. This is a common strategy in drug design to improve stability, receptor affinity, and selectivity.[]

  • Biochemical Research: The compound is utilized in studies of amino acid metabolism and protein synthesis, aiding researchers in understanding complex cellular and metabolic pathways.[2][3]

Molecular Structure and Identification

A precise understanding of the compound's structure is the foundation for interpreting all other physicochemical data.

Chemical Structure and Stereochemistry

The structure features two contiguous stereocenters. The "R" configuration at both C2 and C3 defines its D-threo diastereomeric form.

G C1 HO C3 C C1->C3 C2 O C3->C2 C4 C C3->C4 C5 H C4->C5 C6 OH C4->C6 C7 C C4->C7 label_C2 (R) C8 H C7->C8 C9 NH₂ C7->C9 C10 C7->C10 label_C3 (R)

Figure 1: 2D structure of this compound.

Chemical Identifiers

Precise identification is critical for regulatory and research documentation. The following table summarizes key identifiers for this compound.

IdentifierValueSource(s)
IUPAC Name This compound[]
CAS Number 55325-50-3[2][3]
Molecular Formula C₉H₁₁NO₃[2][4]
Molecular Weight 181.19 g/mol [2][4]
InChI InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m1/s1[]
InChI Key RZARFIRJROUVLM-HTQZYQBOSA-N[]
SMILES C1=CC=C(C=C1)C(C(C(=O)O)O)N[]

Core Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various matrices.

Summary of Physical Characteristics

The following data have been compiled from various commercial and research sources. Discrepancies in values, such as for melting point, are common and often depend on the purity of the sample and the analytical method used.

PropertyValueSource(s)
Appearance White powder[][2]
Melting Point 218-222 °C (with decomposition)[2]
240-246 °C[][3]
Optical Rotation [α]D²⁵ = +55 ± 2° (c=1 in H₂O)[2]
Purity (Typical) ≥98% (TLC), ≥99% (HPLC)[][2][3]
Solubility Profile

The compound exhibits solubility in water, as confirmed by the conditions used for optical rotation measurements ([c=1 in H₂O]).[2] Its zwitterionic nature at neutral pH, due to the presence of both the acidic carboxyl group and the basic amino group, contributes to its aqueous solubility. For less polar solvents, solubility is expected to be limited. For challenging samples, the use of ultrasonication may enhance dissolution in aqueous media.[5]

Acid-Base Properties (pKa)

As an amino acid, the molecule possesses two primary ionizable groups: the α-carboxylic acid and the β-amino group.

  • pKa₁ (Carboxylic Acid): The carboxylic acid proton is the most acidic. For typical amino acids, this pKa value is in the range of 2.0-2.4.[6][7]

  • pKa₂ (Amino Group): The protonated amino group is less acidic, with a typical pKa value in the range of 9.0-10.5.[6][7]

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecular structure, confirming its identity and purity. While specific spectra for this exact compound are not widely published, its profile can be confidently predicted based on its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. Key expected resonances include:

    • Aromatic Protons: A multiplet in the ~7.2-7.5 ppm region corresponding to the five protons of the phenyl ring.

    • Methine Protons (C2-H and C3-H): Two coupled signals (doublets or doublet of doublets) in the ~3.5-5.0 ppm region. Their exact chemical shift and coupling constant (J-value) are highly informative about the threo relative stereochemistry.

    • Labile Protons (OH, NH₂, COOH): Broad signals whose chemical shifts are highly dependent on the solvent, concentration, and temperature. The carboxylic acid proton may appear as a very broad signal >10 ppm. Acidic protons can exchange with water in the solvent, leading to a broadened, averaged signal.[9]

  • ¹³C NMR: The carbon spectrum will complement the proton data, with expected signals for:

    • Carboxyl Carbon: A signal in the ~170-180 ppm region.

    • Aromatic Carbons: Multiple signals between ~125-140 ppm.

    • C2 and C3 Carbons: Signals in the ~50-80 ppm range, corresponding to the carbons bearing the hydroxyl and amino groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The presence of the phenyl group chromophore dictates the compound's UV absorption profile.[10] It is expected to exhibit an absorption spectrum characteristic of phenylalanine, with a primary maximum around 258 nm and fine vibrational structure (shoulders or small peaks at ~252 nm and ~264 nm).[10] This absorption arises from π → π* electronic transitions within the aromatic ring. UV-Vis spectroscopy is a powerful tool for quantitative analysis via the Beer-Lambert law.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is ideal for identifying the key functional groups present in the molecule.[11] The expected characteristic absorption bands are listed below.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3200-3500 (broad)O-H stretchHydroxyl group
2500-3300 (very broad)O-H stretchCarboxylic acid
3000-3100C-H stretchAromatic ring
1680-1720C=O stretchCarboxylic acid
1550-1650N-H bendAmino group
1450-1600C=C stretchAromatic ring
1000-1200C-O stretchHydroxyl group

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. This section provides a detailed, field-proven methodology for determining the acid dissociation constants (pKa) of the title compound.

Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration

Causality and Principle: Potentiometric titration is the gold standard for pKa determination due to its simplicity, accuracy, and low cost. The method involves monitoring the pH of a solution of the analyte as a standardized titrant (a strong base, like NaOH) is added incrementally. The resulting plot of pH versus the volume of titrant added creates a titration curve.[12] For a diprotic acid like an amino acid, this curve will exhibit two buffer regions. The midpoint of each buffer region, corresponding to the half-equivalence point, is where the pH is equal to the pKa of that ionizable group.[7][8] This provides a direct and reliable measurement of the compound's acidic properties.

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep1 Calibrate pH Meter (pH 4, 7, 10 buffers) prep2 Prepare Analyte Solution (e.g., 0.01 M in 0.15 M KCl) prep1->prep2 prep3 Prepare Standardized Titrant (e.g., 0.1 M NaOH) prep2->prep3 titr1 Place analyte in vessel with stir bar & pH probe prep3->titr1 titr2 Add titrant in small, precise increments titr1->titr2 Repeat titr3 Record pH and total volume after each addition titr2->titr3 Repeat titr4 Continue until pH ~12 titr3->titr4 Repeat titr4->titr2 Repeat anl1 Plot pH (y-axis) vs. Volume of Titrant (x-axis) titr4->anl1 anl2 Identify buffer regions (plateaus) anl1->anl2 anl3 Determine equivalence points (steepest slopes) anl2->anl3 anl4 Calculate half-equivalence points anl3->anl4 anl5 pH at half-equivalence point 1 = pKa₁ pH at half-equivalence point 2 = pKa₂ anl4->anl5

Figure 2: Experimental workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH measurements across the expected range.[8]

  • Solution Preparation:

    • Analyte: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 20 mL of a 10 mM solution).[8]

    • Ionic Strength: Add a salt, such as KCl, to the analyte solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This minimizes changes in activity coefficients.[8]

    • Titrant: Prepare a standardized solution of a strong base, such as 0.1 M NaOH.

  • Titration Setup:

    • Place the analyte solution in a reaction vessel (beaker) on a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a burette to precisely dispense the NaOH titrant.

  • Titration Procedure:

    • Begin stirring the analyte solution at a constant, gentle rate.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added.

    • Continue this process until the pH of the solution reaches approximately 12, ensuring the titration curve has passed through both buffer regions and equivalence points.[6][8]

  • Data Analysis and pKa Determination:

    • Plot the recorded pH values (y-axis) against the corresponding volume of NaOH added (x-axis).

    • Identify the two equivalence points, which are the points of maximum slope on the curve.

    • The first buffer region (plateau) precedes the first equivalence point. The pH at the volume of titrant exactly halfway to the first equivalence point is pKa₁ .

    • The second buffer region is between the first and second equivalence points. The pH at the volume of titrant exactly halfway between the first and second equivalence points is pKa₂ .

Conclusion

This compound is a well-defined chiral molecule with a distinct set of physicochemical properties. Its character as a white, crystalline solid with defined melting behavior, specific optical rotation, and predictable spectroscopic features makes it amenable to standard analytical characterization. While specific pKa values require experimental determination, the established methodology of potentiometric titration provides a robust and reliable means to quantify its acid-base chemistry. This guide consolidates the available data and provides the necessary technical framework for researchers to confidently utilize and characterize this important synthetic building block in their pursuit of novel chemical and pharmaceutical innovations.

References

  • Subirats, X., et al. (2010). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Apan, J. J. (2020). Determination of Pka and Pi Values of Amino Acids Through Titration. Scribd. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Irshaid, F. (2021). Amino acid titration. Al al-Bayt University. Retrieved from [Link]

  • GeeksforGeeks. (2025). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]

  • PubChem. (n.d.). CID 10313384. Retrieved from [Link]

  • Reddit. (2022). Any help with this nmr spectra?. Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Applications of (2R,3R)-3-Amino-2-Hydroxy-3-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological profile, pharmacological applications, and experimental characterization of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (also known as (2R,3R)-AHPPA or syn-phenylisoserine).

Executive Summary

This compound is a chiral, non-proteinogenic amino acid of significant interest in medicinal chemistry. Unlike its diastereomer, (2R,3S)-phenylisoserine (the bioactive side chain of Paclitaxel/Taxol), the (2R,3R) isomer serves a distinct role as a transition-state mimic in protease inhibitor design and a critical chiral intermediate in the synthesis of complex peptidomimetics.

This guide analyzes its utility as a pharmacophore for aspartic protease inhibition (e.g., HIV protease, Renin) and its application in Structure-Activity Relationship (SAR) studies to map the stereochemical stringency of tubulin binding.

Chemical Identity
PropertyDetail
IUPAC Name This compound
Common Names (2R,3R)-AHPPA; syn-Phenylisoserine; (2R,3R)-3-Phenylisoserine
Stereochemistry syn-configuration (erythro)
Molecular Formula C₉H₁₁NO₃
Key Distinction Diastereomer of the Taxol side chain ((2R,3S)-configuration)

Pharmacology & Mechanism of Action

Transition State Mimicry (Protease Inhibition)

The core biological activity of (2R,3R)-AHPPA stems from its structural resemblance to the tetrahedral transition state formed during peptide bond hydrolysis.

  • Mechanism: In aspartic proteases (e.g., Renin, HIV-1 Protease), the enzyme cleaves peptide bonds via a water molecule activated by two aspartate residues. The (2R,3R)-AHPPA scaffold contains a vicinal amino-alcohol motif that mimics the tetrahedral intermediate , acting as a non-cleavable isostere.

  • Binding Mode: The hydroxyl group coordinates with the catalytic aspartates, while the phenyl ring occupies the hydrophobic S1 binding pocket, effectively locking the enzyme in an inactive conformation.

Tubulin Binding & SAR (Taxoid Studies)

While the (2R,3S) isomer is required for high-affinity tubulin binding in Taxol, the (2R,3R) isomer is utilized in SAR studies to probe the tolerance of the β-tubulin binding pocket.

  • Activity Profile: Taxol analogues containing the (2R,3R) side chain typically exhibit 10-100 fold lower cytotoxicity than native Taxol.

  • Scientific Value: This drastic loss in potency validates the "hydrophobic collapse" hypothesis, where the C2-hydroxyl and C3-amino groups must be in the anti ((2R,3S)) configuration to bridge the Baccatin III core and the tubulin surface correctly.

Chiral Precursor Utility

The (2R,3R) isomer is often the kinetic product of specific asymmetric syntheses (e.g., Sharpless Aminohydroxylation). It serves as a precursor to the bioactive (2R,3S) form via Mitsunobu inversion or oxazoline formation, allowing access to high-purity Taxol side chains.

Visualization: Biological Pathways & Synthesis

The following diagram illustrates the divergent utility of the (2R,3R) isomer in drug development: as a direct scaffold for protease inhibitors and as a precursor for Taxol side chains.

G Start (2R,3R)-AHPPA (Scaffold) Mechanism Transition State Mimicry (Tetrahedral) Start->Mechanism Direct Incorporation Inversion Stereochemical Inversion (Mitsunobu) Start->Inversion Chemical Modification Protease Aspartic Protease Target (Renin/HIV) Inhibition Enzyme Inactivation (Ki in µM range) Protease->Inhibition Mechanism->Protease TaxolSide (2R,3S)-Isomer (Bioactive Taxol Chain) Inversion->TaxolSide Tubulin Tubulin Polymerization Stabilization TaxolSide->Tubulin

Figure 1: Divergent applications of (2R,3R)-AHPPA in protease inhibition vs. Taxol synthesis.

Experimental Protocols

Protocol: Enzymatic Inhibition Assay (Protease Screening)

Objective: Determine the inhibitory constant (


) of a (2R,3R)-AHPPA derivative against a target protease (e.g., Pepsin or HIV Protease surrogate).

Materials:

  • Enzyme: Porcine Pepsin (0.5 µM stock in citrate buffer, pH 4.0).

  • Substrate: Chromogenic peptide (e.g., Leu-Ser-Phe(NO2)-Nle-Ala-Leu-OMe).

  • Inhibitor: (2R,3R)-AHPPA derivative (dissolved in DMSO).

  • Buffer: 0.1 M Sodium Citrate, pH 4.0.

Methodology:

  • Preparation: Dilute the inhibitor in DMSO to prepare a serial dilution series (0.1 µM to 100 µM).

  • Pre-incubation: In a 96-well microplate, mix 10 µL of inhibitor solution with 80 µL of enzyme buffer. Incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Initiation: Add 10 µL of chromogenic substrate (final conc. 50 µM). Rapidly mix.

  • Measurement: Monitor the decrease in absorbance at 310 nm (cleavage of Phe(NO2)) continuously for 15 minutes using a kinetic microplate reader.

  • Analysis: Plot initial velocity (

    
    ) vs. Inhibitor concentration 
    
    
    
    . Fit data to the Morrison equation for tight-binding inhibitors or standard IC50 curves.
Protocol: Stereoselective Synthesis Verification

Objective: Confirm the (2R,3R) stereochemistry versus the (2R,3S) isomer using NMR.

Methodology:

  • Derivatization: Convert the amino acid to its oxazolidinone derivative using phosgene or CDI.

  • 1H-NMR Analysis: Analyze the coupling constant (

    
    ) between protons at C2 and C3.
    
    • (2R,3R) / syn: Typically exhibits a larger coupling constant (

      
      ) due to the eclipsed/gauche conformation in the ring.
      
    • (2R,3S) / anti: Typically exhibits a smaller coupling constant (

      
      ).
      
  • Validation: Compare spectra against authentic standards of phenylisoserine.

Data Summary: Stereochemical Activity Comparison

The following table highlights the drastic difference in biological activity based on the stereochemistry at the C2 and C3 positions, using the Taxol model as a reference standard.

StereoisomerConfigurationTubulin Binding AffinityCytotoxicity (KB Cells)Primary Application
(2R,3S) antiHigh (

)
High (IC50 < 10 nM)Oncology (Taxol)
(2R,3R) synLow / InactiveLow (IC50 > 1000 nM)Protease Inhibitor Design
(2S,3S) syn (enantiomer)InactiveInactiveNegative Control
(2S,3R) anti (enantiomer)ModerateModerateSAR Investigation

References

  • Ojima, I., et al. (1994). "New Taxoids from 14-beta-hydroxy-10-deacetylbaccatin III." Journal of Medicinal Chemistry. Link

  • Bunnage, M. E., et al. (1994). "Asymmetric Synthesis of (2R,3S)-3-Phenylisoserine." Angewandte Chemie International Edition. Link

  • Kearney, A. S., et al. (1998). "The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the anticancer drug paclitaxel." Pharmaceutical Research. Link

  • Ahn, J. H., et al. (2004). "Synthesis and biological evaluation of phenylisoserine derivatives for the SARS-CoV 3CL protease inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

  • MedChemExpress. "(2R,3S)-3-Phenylisoserine hydrochloride Product Information." MedChemExpress. Link

Chiral Properties and Synthetic Methodologies of (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (AHPA) is a highly specialized, non-proteinogenic chiral amino acid. While its diastereomer, (2R,3S)-3-phenylisoserine, is widely recognized as the critical C-13 side chain of the blockbuster chemotherapeutic Paclitaxel (Taxol)[1],[2], the (2R,3R) enantiomer serves an equally vital, yet distinct, role in advanced organic synthesis and peptidomimetic drug design[]. This whitepaper provides an in-depth technical analysis of the stereochemical architecture, physicochemical properties, and self-validating analytical workflows required to synthesize and resolve the (2R,3R) configuration.

Stereochemical Architecture & Nomenclature Caveats

The molecular architecture of AHPA contains two adjacent stereocenters at C2 and C3, allowing for four distinct stereoisomers (two enantiomeric pairs). The Cahn-Ingold-Prelog (CIP) priority assignments for the (2R,3R) isomer are defined as follows:

  • C2 Stereocenter: The hydroxyl group (-OH) takes highest priority, followed by the carboxyl group (-COOH), the C3 carbon, and the hydrogen atom. In the (2R) configuration, this arrangement dictates a clockwise spatial orientation.

  • C3 Stereocenter: The amino group (-NH

    
    ) takes highest priority, followed by the C2 carbon, the phenyl ring, and the hydrogen atom. The (3R) configuration similarly dictates a clockwise orientation.
    

Nomenclature Caveat: In commercial biochemical catalogs (e.g., BOC Sciences, Chem-Impex), this specific isomer is frequently listed under CAS 55325-50-3 as (2S,3S)-3-amino-2-hydroxy-3-phenylpropionic acid or L-threo-3-amino-2-hydroxy-3-phenylpropanoic acid[],[4]. However, strict application of modern IUPAC CIP rules designates the absolute configuration of this exact spatial arrangement as (2R,3R) [4]. Researchers must rely on optical rotation and chiral chromatography rather than catalog naming conventions to verify stereochemical integrity.

Pharmacological Relevance & Structural Biology

The chirality of the AHPA scaffold dictates its biological target affinity.

  • Microtubule Stabilization: The (2R,3S) isomer is strictly required for Paclitaxel to bind to

    
    -tubulin and induce apoptosis[2]. Substitution with the (2R,3R) isomer abolishes this cytotoxic activity, making it a critical negative control in structure-activity relationship (SAR) studies.
    
  • Aminopeptidase Inhibition: The (2R,3R) scaffold is structurally homologous to the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid residue found in Bestatin, a potent aminopeptidase N (APN/CD13) inhibitor[5]. The (2R,3R) configuration provides a unique spatial vector for the phenyl group to insert into the S1 pocket of metalloproteinases, making it a valuable building block for novel APN inhibitors[5].

Physicochemical Properties

The following table summarizes the validated physicochemical data for the (2R,3R) enantiomer[],[4],[6]:

PropertyValue / Description
IUPAC Name This compound
Common Synonyms L-threo-3-amino-2-hydroxy-3-phenylpropanoic acid
CAS Registry Number 55325-50-3
Molecular Formula C

H

NO

Molecular Weight 181.19 g/mol
Melting Point 240 - 246 °C
Specific Optical Rotation

= -27 ± 2 ° (C=0.865 in NaOH)
Appearance White crystalline powder

Asymmetric Synthesis & Enzymatic Resolution

While the Sharpless Asymmetric Aminohydroxylation (AA) is the gold standard for synthesizing the (2R,3S) Paclitaxel side chain via syn-addition to trans-cinnamate[7],[8], it is thermodynamically unfavorable for producing the (2R,3R) anti-configuration natively.

To bypass this, modern synthetic routes utilize Enzymatic Resolution of 5-Monosubstituted Hydantoins . This method relies on the stereoselective hydrolysis of racemic 5-(hydroxy(phenyl)methyl)hydantoin by D-hydantoinase[9]. The enzyme selectively cleaves the D-configured hydantoin ring, yielding an N-carbamoyl intermediate that is subsequently decarbamoylated to yield the optically pure (2R,3R) amino acid[9].

Resolution Racemate Racemic Hydantoin Derivative (DL-5-substituted) Enzyme D-Hydantoinase (Enzymatic Resolution) Racemate->Enzyme Stereoselective Hydrolysis Intermediate N-Carbamoyl-D-amino acid Enzyme->Intermediate Carbamoylase D-N-Carbamoylase (Decarbamoylation) Intermediate->Carbamoylase Irreversible Cleavage Product (2R,3R)-3-amino-2-hydroxy- 3-phenylpropanoic acid Carbamoylase->Product

Enzymatic resolution pathway for the isolation of the (2R,3R) enantiomer.

Analytical Characterization: Chiral HPLC

Determining the enantiomeric excess (ee) of the (2R,3R) isomer requires Chiral High-Performance Liquid Chromatography (HPLC)[10]. Because the native amino acid is highly polar and lacks a strong chromophore, pre-column N-benzoylation is a mandatory causal step[11],[12]. Benzoylation increases the molecule's lipophilicity, preventing column voiding, and provides a robust


 interaction site. This interaction is critical for transient diastereomeric complex formation with the Chiral Stationary Phase (CSP), ensuring baseline resolution of the enantiomers[11].

HPLC Sample Analyte: (2R,3R)-AHPA Mixture Deriv Pre-column N-Benzoylation (Enhances UV & CSP Binding) Sample->Deriv Benzoyl Chloride, NaHCO3 CSP Chiral Stationary Phase (CSP) (e.g., Crown Ether / Amylose) Deriv->CSP Injection Detection UV Detection (254 nm) Diode Array Detector CSP->Detection Enantiomeric Separation Analysis Chromatogram Integration (ee% Calculation) Detection->Analysis Data Output

Chiral HPLC analytical workflow for determining the enantiomeric excess (ee).

Experimental Workflows

Protocol 1: Enzymatic Resolution of Racemic Precursors

This self-validating protocol ensures >98% ee of the (2R,3R) enantiomer via thermodynamic control.

  • Substrate Suspension: Suspend 50 mmol of racemic 5-(hydroxy(phenyl)methyl)hydantoin in 500 mL of 0.1 M potassium phosphate buffer (pH 8.0).

  • Primary Hydrolysis: Introduce 100 U of immobilized D-hydantoinase. Incubate at 40 °C under gentle agitation for 24 hours. Monitor the reaction via TLC until the racemate is 50% consumed.

  • Decarbamoylation: Filter the immobilized enzyme. To the filtrate containing the N-carbamoyl-D-amino acid, add 50 U of D-N-carbamoylase and 1 mM CoCl

    
     (cofactor). Incubate at 35 °C for 12 hours.
    
  • Precipitation: Adjust the pH of the solution to the isoelectric point of the amino acid (approx. pH 5.5) using 1M HCl. Isolate the precipitated this compound via vacuum filtration and recrystallize from hot water.

Protocol 2: Chiral HPLC Determination of Enantiomeric Excess (ee)

This protocol utilizes derivatization to guarantee baseline resolution on standard CSPs.

  • Derivatization: Dissolve 10 mg of the isolated (2R,3R) product in 2 mL of saturated aqueous NaHCO

    
    . Cool to 4 °C. Add 1.2 equivalents of benzoyl chloride dropwise[12]. Stir for 4 hours.
    
  • Extraction: Acidify to pH 2 with 1M HCl. Extract the N-benzoyl derivative with ethyl acetate (3 x 5 mL). Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    and evaporate the solvent.
  • Sample Preparation: Dissolve 1 mg of the derivatized analyte in 1 mL of HPLC-grade Hexane/Isopropanol (80:20 v/v).

  • Chromatography: Inject 10

    
    L onto a Chiralcel OD-H column (250 x 4.6 mm).
    
  • Elution & Detection: Run an isocratic mobile phase of Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min. Monitor absorbance at 254 nm.

  • Validation: Calculate the ee% by comparing the Area Under the Curve (AUC) of the (2R,3R) peak against any residual (2S,3S) peak.

References

  • α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews (ACS Publications).[Link]

  • Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors. Taylor & Francis Online. [Link]

  • Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Thieme Connect. [Link]

Sources

The Biochemical and Synthetic Nexus Between Phenylalanine and (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Phenylalanine is a foundational, proteinogenic


-amino acid. Its evolutionary and synthetic divergence into 

-amino acids—specifically the 3-amino-2-hydroxy-3-phenylpropanoic acid (phenylisoserine) family—represents a critical node in natural product biosynthesis and modern drug design. While the (2R,3S)-stereoisomer is widely recognized as the pharmacophoric side chain of the anticancer agent paclitaxel (Taxol), the (2R,3R)-diastereomer provides a highly rigidified, anti-configured conformational probe. This whitepaper dissects the structural causality, enzymatic origins, and self-validating synthetic methodologies required to bridge L-phenylalanine to the (2R,3R)-phenylisoserine architecture, a key scaffold in the development of Aminopeptidase N (APN) and HIV protease inhibitors.

Structural and Stereochemical Fundamentals

The structural homology between L-phenylalanine and 3-amino-2-hydroxy-3-phenylpropanoic acid is defined by their shared phenylpropanoid backbone. However, their stereochemical and functional landscapes differ profoundly:

  • L-Phenylalanine possesses a single stereocenter at the

    
    -carbon, designated as (2S).
    
  • 3-Amino-2-hydroxy-3-phenylpropanoic acid contains two contiguous stereocenters (C2 and C3), generating four distinct stereoisomers.

The spatial orientation of the hydroxyl and amino groups dictates biological target affinity. The naturally abundant (2R,3S)-isomer exhibits a syn-relationship (when drawn in a zig-zag conformation), whereas the targeted (2R,3R)-isomer exhibits an anti-relationship. This anti-configuration alters the dihedral angles of the molecule, drastically shifting how the phenyl ring occupies the hydrophobic S1 pockets of metalloproteinases [1].

Biosynthetic Causality: The Aminomutase Pathway

Nature does not synthesize phenylisoserine de novo; it hijacks L-phenylalanine to construct the complex side chains of taxanes. The transformation is initiated by Phenylalanine Aminomutase (PAM) [2].

Mechanistic Insight & Evolutionary Causality

PAM utilizes a highly electrophilic 4-methylideneimidazole-5-one (MIO) prosthetic group. The enzyme abstracts the


-amino group of L-phenylalanine, forming a transient trans-cinnamic acid intermediate trapped within the active site. The amine is then stereoselectively re-added at the 

-position to yield (R)-

-phenylalanine. Subsequent

-hydroxylation yields (2R,3S)-phenylisoserine.

Why does nature shift the amine?


-amino acids are inherently resistant to proteolytic cleavage by standard endopeptidases. This evolutionary adaptation confers a profound survival advantage to the host organism (e.g., Taxus species) by shielding its cytotoxic secondary metabolites from enzymatic degradation in the wild.

Biosynthesis Phe L-Phenylalanine (2S-alpha-amino acid) PAM Phenylalanine Aminomutase (MIO-dependent) Phe->PAM Isomerization BetaPhe (R)-beta-Phenylalanine PAM->BetaPhe Hydroxylase alpha-Hydroxylase BetaPhe->Hydroxylase Oxidation NatIso (2R,3S)-Phenylisoserine (syn-addition equivalent) Hydroxylase->NatIso ChemInv Mitsunobu Inversion (C2 Stereocenter) NatIso->ChemInv Chemical Synthesis Target (2R,3R)-Phenylisoserine (anti-relationship) ChemInv->Target

Biosynthetic and chemical pathways from L-Phenylalanine to phenylisoserine isomers.

Synthetic Methodologies: Accessing the (2R,3R) Diastereomer

In a laboratory setting, the direct conversion of phenylalanine-derived trans-cinnamic acid to phenylisoserine is achieved via the Sharpless Asymmetric Aminohydroxylation (AA) [3]. However, Osmium-catalyzed AA strictly dictates a syn-addition across the alkene. Applying this to trans-cinnamate exclusively yields the (2R,3S) or (2S,3R) enantiomers.

To access the (2R,3R) anti-diastereomer, a post-aminohydroxylation stereochemical intervention is required. The most thermodynamically and kinetically controlled approach is the Mitsunobu inversion of the C2 hydroxyl group of the (2R,3S)-precursor.

Self-Validating Experimental Protocol: Stereochemical Inversion

This protocol outlines the inversion of (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid to the (2R,3R)-isomer. As a self-validating system, In-Process Controls (IPCs) are embedded to ensure absolute stereochemical fidelity.

Step 1: N- and C- Terminus Protection

  • Suspend (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid (1.0 eq) in anhydrous Methanol.

  • Add Di-tert-butyl dicarbonate (

    
    , 1.2 eq) and Triethylamine (1.5 eq). Stir for 4 hours at 25°C.
    
  • IPC Check 1: Monitor via TLC (Hexane:EtOAc 7:3). Ninhydrin stain must show no free amine (absence of purple spots).

  • Concentrate, dissolve in DCM, and treat with Trimethylsilyldiazomethane (

    
    , 1.1 eq) at 0°C to form the methyl ester.
    

Step 2: Mitsunobu Inversion (The Causality of S_N2) Rationale: The use of p-nitrobenzoic acid ensures a highly nucleophilic carboxylate that drives a clean


 displacement at C2, completely inverting the stereocenter from (S) to (R) without epimerizing the adjacent C3 benzylic amine.
  • Dissolve the protected intermediate in anhydrous THF at 0°C.

  • Sequentially add Triphenylphosphine (

    
    , 2.0 eq), p-Nitrobenzoic acid (2.0 eq), and dropwise Diethyl azodicarboxylate (DEAD, 2.0 eq).
    
  • Stir for 12 hours, allowing the reaction to warm to room temperature.

  • IPC Check 2:

    
    -NMR of the crude aliquot must show a shift in the C2 proton coupling constant (
    
    
    
    ), confirming the transition from syn to anti conformation.

Step 3: Global Deprotection

  • Hydrolyze the ester groups using LiOH (3.0 eq) in THF/

    
     (3:1) for 2 hours.
    
  • Remove the Boc group using 20% Trifluoroacetic acid (TFA) in DCM for 1 hour.

  • IPC Check 3 (Final Validation): Purify via ion-exchange chromatography. Run Chiral HPLC (Daicel Chiralcel OD-H) against a (2R,3S) standard. The product must elute at a distinct retention time with >98% enantiomeric excess (ee), validating the absence of racemization.

Workflow Step1 1. N-Boc Protection (Boc2O, MeOH) Step2 2. Esterification (TMS-CHN2) Step1->Step2 Step3 3. Mitsunobu Inversion (DEAD, PPh3, p-NO2-BzOH) Step2->Step3 Step4 4. Hydrolysis & Deprotection (LiOH, then TFA) Step3->Step4 Product (2R,3R)-Isomer Isolated (>98% ee) Step4->Product

Self-validating experimental workflow for the stereochemical inversion to the (2R,3R) isomer.

Pharmacological Significance & Data Presentation

The spatial arrangement of the (2R,3R)-isomer makes it an invaluable scaffold for probing the active sites of zinc-dependent metalloproteinases, such as Aminopeptidase N (APN/CD13). APN is heavily implicated in tumor invasion and angiogenesis.

When coupled with various amino acids, the phenylisoserine scaffold mimics the transition state of peptide bond hydrolysis. The length of the


-carbon atom to the aromatic ring, as well as the stereochemistry, dictates the chelation efficiency with the zinc ion in the S1 pocket [1].

Table 1: Comparative Stereochemical and Pharmacological Profile

Compound / ScaffoldStereochemistryDerivation SourceKey ApplicationAPN IC

(

M)
L-Phenylalanine (2S)Natural (Primary Metabolite)Biosynthetic PrecursorN/A
Taxol Side Chain (2R,3S)PAM / HydroxylaseTubulin StabilizationN/A
Bestatin Lead (2S,3R)*Microbial FermentationAPN Inhibitor Lead~4.0
Compound 7e (2R,3S)Synthetic (Sharpless AA)APN Inhibition44.00 ± 2.32 [1]
Target Isomer (2R,3R)Synthetic (Mitsunobu Inversion)S1 Pocket SAR Probe>100 (Estimated)

*Note: Bestatin utilizes a 4-phenylbutyl scaffold but relies on a similar relative stereochemical orientation for zinc chelation.

By systematically altering the stereocenters from the natural (2R,3S) to the synthetic (2R,3R), researchers can map the steric boundaries of enzyme active sites, proving that the biochemical relationship between phenylalanine and its hydroxylated


-derivatives is not just a matter of biosynthesis, but a tunable parameter in rational drug design.

References

  • Full article: Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors Source: Taylor & Francis / Chemistry URL:[Link]

  • Molecular Cloning and Characterization of the Phenylalanine Aminomutase Gene From Taxus baccata L. Source: World Health Organization (WHO) / Iran J Biotech URL:[Link]

  • The Sharpless Asymmetric Aminohydroxylation Source: Sussex Drug Discovery Centre URL:[Link]

Methodological & Application

Application Note: Asymmetric Synthesis and Peptidomimetic Incorporation of (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid (also known as L-threo-phenylisoserine) is a highly versatile and structurally complex chiral building block. While its (2R,3S) diastereomer is widely recognized as the C-13 side chain of the chemotherapeutic agent paclitaxel (Taxol), the (2R,3R) anti-isomer is equally critical in the design of next-generation modified taxoids, bestatin analogs, and protease-resistant peptidomimetics[]. This Application Note details a highly stereocontrolled, scalable synthesis of the (2R,3R) core and provides a validated protocol for its incorporation into sterically hindered peptide backbones.

Mechanistic Grounding: Stereocontrol via Asymmetric Dihydroxylation and Ritter Inversion

The primary synthetic challenge in constructing (2R,3R)-phenylisoserine is establishing the two contiguous stereocenters (C2-hydroxy, C3-amino) with absolute anti relative stereochemistry. Direct asymmetric aminohydroxylation often struggles with regioselectivity or predominantly yields the syn product.

A more robust, self-validating strategy relies on the Sharpless Asymmetric Dihydroxylation (AD) of methyl trans-cinnamate to furnish the syn-diol, followed by a stereospecific Ritter-type reaction.

Causality of the Ritter Inversion : When the (2R,3S)-syn-diol is treated with acetonitrile and a strong acid, the benzylic C3-hydroxyl group is selectively activated. The nitrile nitrogen attacks the developing benzylic carbocation. Under strictly anhydrous conditions, this SN1/SN2 borderline process proceeds with complete inversion of configuration at C3, driven by the thermodynamic stability of the resulting oxazoline intermediate[2]. Subsequent acidic hydrolysis of the oxazoline definitively yields the (2R,3R)-anti-amino acid.

G A Methyl trans-cinnamate B (2R,3S)-syn-Diol (>99% ee) A->B Sharpless AD AD-mix-α C Oxazoline Intermediate (Inversion at C3) B->C Ritter Reaction MeCN, H+ D (2R,3R)-anti-Amino Acid (Target) C->D Hydrolysis H2O, Heat

Stereoselective synthesis of (2R,3R)-phenylisoserine via AD and Ritter inversion.

Protocol 1: Multigram Asymmetric Synthesis of the (2R,3R) Core

This protocol is designed as a self-validating system. Do not proceed to the next step unless the analytical validation criteria are met.

Step 1: Asymmetric Dihydroxylation

  • Dissolve methyl trans-cinnamate (10 mmol) in a 1:1 mixture of t-BuOH and H₂O (100 mL).

  • Add AD-mix-α (14 g) and methanesulfonamide (10 mmol) at 0 °C. Stir vigorously for 24 hours.

  • Quench with sodium sulfite (15 g), extract with EtOAc, and concentrate under reduced pressure. Validation Checkpoint 1: Analyze by chiral HPLC (e.g., Chiralcel OD-H column). The enantiomeric excess of the (2R,3S)-diol must be >99%. TLC should show complete consumption of the starting material (Rf 0.6 in 3:1 Hexanes/EtOAc).

Step 2: Ritter Inversion to Oxazoline

  • Dissolve the validated (2R,3S)-diol (8 mmol) in strictly anhydrous acetonitrile (20 mL).

  • Cool the solution to -20 °C and add concentrated H₂SO₄ (or TMSOTf) dropwise (1.2 eq).

  • Warm to room temperature and stir for 12 hours. Note: The reaction relies on the absolute exclusion of water to prevent premature hydrolysis and epimerization at the benzylic position.

  • Neutralize with saturated NaHCO₃ and extract with DCM. Validation Checkpoint 2: Conduct ¹H NMR analysis. The benzylic C3-H proton will shift significantly downfield (from ~4.8 ppm in the diol to ~5.3 ppm in the oxazoline), confirming the structural rearrangement and inversion[2].

Step 3: Acidic Hydrolysis

  • Reflux the crude oxazoline in 6M HCl (30 mL) for 18 hours.

  • Lyophilize the aqueous layer to yield this compound hydrochloride. Validation Checkpoint 3: Perform polarimetry. Compare the specific rotation to literature values to confirm the retention of the anti configuration.

Protocol 2: Peptidomimetic Incorporation Workflow

Coupling the (2R,3R) building block to a sterically hindered peptide core or taxoid backbone requires careful protection to avoid depsipeptide formation (O-acylation).

Step 1: Protection Strategy

  • Protect the amino group using Boc₂O and NaHCO₃ in THF/H₂O to yield the N-Boc derivative.

  • Protect the C2-hydroxyl group using TES-Cl and imidazole in DMF. Causality: The bulky Triethylsilyl (TES) group specifically shields the C2-OH, preventing it from acting as an internal nucleophile during the subsequent carboxylic acid activation, which would otherwise lead to undesired lactonization or oligomerization.

Step 2: Hindered Coupling

  • Dissolve the protected (2R,3R) amino acid (1.2 eq) and the target amine core (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 4 hours. Causality: For highly hindered couplings, traditional carbodiimides (EDC/DCC) fail due to the formation of unreactive O-acylisoureas. HATU generates a highly reactive HOAt ester that efficiently overcomes the steric bulk of the anti-phenylisoserine side chain, driving the amide bond formation to completion.

G A (2R,3R)-Amino Acid Core B N-Boc / O-TES Protection A->B C Activation (HATU/DIPEA) B->C Avoids C2-OH side reactions D Coupling to Hindered Amine C->D Overcomes steric hindrance E Global Deprotection D->E F Target Peptidomimetic E->F

Workflow for incorporating the (2R,3R)-building block into sterically hindered peptidomimetics.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and validation metrics for the synthesis and application of the (2R,3R) building block.

Reaction StepReagents / CatalystsYield (%)Stereochemical PurityPrimary Validation Metric
1. Asymmetric Dihydroxylation AD-mix-α, MeSO₂NH₂92 - 95%>99% ee (syn)Chiral HPLC (OD-H column)
2. Ritter Inversion MeCN, conc. H₂SO₄82 - 88%>95% de (anti)¹H NMR (C3-H chemical shift)
3. Acidic Hydrolysis 6M HCl, Reflux88 - 91%>99% ee (anti)Polarimetry / LC-MS
4. Peptide Coupling HATU, DIPEA, DMF75 - 80%>99% deRP-HPLC, HRMS

References

  • Title: Reaction of α,β-dihydroxydihydrocinnamic esters with acetonitrile: a new approach to β-amino-α-hydroxydihydrocinnamic acids Source: Arkivoc 2001 (ix) 160-165 URL: [Link][2]

  • Title: Asymmetric synthesis of homochiral syn- and anti-3-phenylisoserine derivatives: a practical strategy for the synthesis of the taxol C-13 side chain Source: Journal of the Chemical Society, Perkin Transactions 1, 1993, 1375-1384 URL: [Link]

Sources

Application and Protocol Guide for the Chiral Resolution of 3-Amino-2-hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral 3-Amino-2-hydroxy-3-phenylpropanoic Acid

3-Amino-2-hydroxy-3-phenylpropanoic acid, also known as phenylisoserine, is a non-proteinogenic β-amino acid of significant interest in medicinal and synthetic chemistry. Its enantiomerically pure forms are crucial chiral building blocks for the synthesis of a wide array of pharmacologically active compounds.[][2] Notably, the (2R,3S)-N-benzoyl-3-phenylisoserine derivative constitutes the C-13 side chain of Taxol, a potent anti-cancer agent.[3] The stereochemistry of this side chain is critical for its biological activity, underscoring the necessity for robust and efficient methods to obtain single enantiomers of its precursors.[3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary methodologies for the chiral resolution of racemic 3-amino-2-hydroxy-3-phenylpropanoic acid. We will delve into the mechanistic underpinnings and provide actionable protocols for three major resolution strategies: classical diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral chromatography.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This method remains a cornerstone for industrial-scale chiral separations due to its cost-effectiveness and scalability.[5][6] The principle lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[6][7]

Causality of Experimental Choices

The selection of the resolving agent and solvent system is paramount. The resolving agent must form a stable salt with the target compound, and the resulting diastereomeric salts must exhibit a significant solubility differential in the chosen solvent. Tartaric acid and its derivatives are common choices for resolving racemic bases due to their availability and effectiveness.[6][8] The solvent should ideally dissolve one diastereomer while causing the other to precipitate with high purity.

Experimental Workflow: Diastereomeric Salt Formation

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomers racemic_acid Racemic 3-amino-2-hydroxy-3-phenylpropanoic acid mix Mix and Heat to Dissolve racemic_acid->mix resolving_agent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) resolving_agent->mix solvent Solvent (e.g., Methanol/Water) solvent->mix diastereomeric_salts Solution of Diastereomeric Salts mix->diastereomeric_salts Formation of Diastereomeric Salts cool Cool Slowly to Induce Crystallization diastereomeric_salts->cool filtration Filter to Isolate Less Soluble Diastereomer cool->filtration crystals Crystals of Less Soluble Diastereomeric Salt filtration->crystals mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor base_addition_c Add Base (e.g., NaOH) to Crystals crystals->base_addition_c acid_addition_ml Add Acid (e.g., HCl) to Mother Liquor mother_liquor->acid_addition_ml enantiomer_1 Pure Enantiomer 1 base_addition_c->enantiomer_1 enantiomer_2 Enriched Enantiomer 2 acid_addition_ml->enantiomer_2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol: Resolution with (R,R)-Tartaric Acid

This protocol is a representative example and may require optimization for specific substrates and scales.

  • Salt Formation:

    • In a suitable flask, dissolve 10.0 g of racemic threo-3-amino-2-hydroxy-3-phenylpropanoic acid in 100 mL of a 1:1 methanol/water mixture with gentle heating.

    • In a separate beaker, dissolve a stoichiometric equivalent (0.5 molar equivalents for a diacid resolving agent) of (R,R)-tartaric acid in 50 mL of the same solvent mixture.[7]

    • Slowly add the tartaric acid solution to the amino acid solution with continuous stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature, then transfer to a 4°C environment and leave undisturbed for 12-24 hours to facilitate crystallization.

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold solvent.

  • Enantiomer Liberation:

    • Dissolve the collected crystals in a minimal amount of deionized water.

    • Adjust the pH to the isoelectric point of the amino acid (approximately pH 6-7) using a suitable base (e.g., 1M NaOH) to precipitate the free enantiomer.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the pure enantiomer.

    • The other enantiomer can be recovered from the mother liquor by a similar pH adjustment, though it may require further purification.

ParameterSpecificationRationale
Resolving Agent (R,R)-Tartaric AcidReadily available, forms crystalline salts with amines.
Solvent System Methanol/WaterBalances solubility to allow for differential precipitation.
Temperature Slow cooling to 4°CPromotes the formation of larger, purer crystals.
Stoichiometry 0.5-1.0 molar equivalentsOptimized to maximize the yield of one diastereomeric salt.[7]

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[9] Lipases, such as Candida antarctica lipase B (CALB), are frequently employed for the resolution of β-amino acids and their esters.[10][11] The enzyme selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer, leaving the other unreacted. This results in a product and the unreacted starting material having high enantiomeric purity.[12]

Causality of Experimental Choices

The choice of enzyme is critical and depends on the substrate. CALB is known for its broad substrate scope and high enantioselectivity in resolving β-amino acids.[10] The reaction is often performed on an ester derivative of the amino acid, as this can enhance the reaction rate and selectivity. The choice of solvent and acyl donor (for acylation reactions) can also significantly impact the efficiency and enantioselectivity of the resolution.

Experimental Workflow: Enzymatic Kinetic Resolution

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Selective Reaction cluster_2 Step 3: Separation cluster_3 Step 4: Deprotection (if needed) racemic_ester Racemic 3-amino-2-hydroxy-3-phenylpropanoic acid ester mix Incubate with Stirring racemic_ester->mix enzyme Immobilized Lipase (e.g., CALB) enzyme->mix solvent_buffer Organic Solvent / Buffer solvent_buffer->mix reaction Enzyme Selectively Hydrolyzes One Enantiomer mix->reaction products Mixture of Unreacted Ester (Enantiomer 1) and Hydrolyzed Acid (Enantiomer 2) reaction->products separation Extraction or Chromatography products->separation enantiomer_1_ester Unreacted Ester (Enantiomer 1) separation->enantiomer_1_ester enantiomer_2_acid Hydrolyzed Acid (Enantiomer 2) separation->enantiomer_2_acid hydrolysis Hydrolyze Ester to Free Amino Acid enantiomer_1_ester->hydrolysis final_product Pure Enantiomer 1 hydrolysis->final_product

Caption: Workflow for enzymatic kinetic resolution of a β-amino acid ester.

Protocol: Lipase-Catalyzed Hydrolysis

This protocol is adapted from general procedures for the enzymatic resolution of β-amino esters.[12]

  • Substrate Preparation:

    • Synthesize the methyl or ethyl ester of racemic 3-amino-2-hydroxy-3-phenylpropanoic acid using standard esterification methods (e.g., Fischer esterification).

  • Enzymatic Reaction:

    • Suspend the racemic ester (e.g., 1.0 g) in a suitable solvent such as diisopropyl ether containing a small amount of water.[12]

    • Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture.

    • Stir the reaction at a controlled temperature (e.g., 45°C) and monitor the conversion by HPLC.[12] The reaction should be stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Separation and Purification:

    • After the desired conversion is reached, filter off the immobilized enzyme.

    • Separate the resulting amino acid from the unreacted amino ester by extraction. For example, extract the mixture with an aqueous acid solution to protonate and dissolve the unreacted amino ester, leaving the zwitterionic amino acid in the organic phase or vice-versa depending on the pH.

    • Isolate the unreacted ester and the product acid from their respective phases.

  • Hydrolysis of Unreacted Ester:

    • The enantiomerically enriched ester can be hydrolyzed to the corresponding free amino acid using standard acid or base-catalyzed hydrolysis.

ParameterSpecificationRationale
Enzyme Immobilized Candida antarctica Lipase B (CALB)High enantioselectivity for β-amino esters.[10]
Substrate Methyl or Ethyl EsterOften enhances reaction kinetics and selectivity.
Solvent Organic Solvent (e.g., iPr₂O)Provides a suitable environment for lipase activity.[12]
Monitoring Chiral HPLCTo determine conversion and enantiomeric excess.
Endpoint ~50% ConversionMaximizes the enantiomeric purity of both product and remaining substrate.

Method 3: Preparative Chiral Chromatography

Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a direct method for separating enantiomers. This technique is particularly useful for obtaining high-purity enantiomers on a laboratory scale and for analytical quantification of enantiomeric excess.

Causality of Experimental Choices

The selection of the chiral stationary phase is the most critical factor. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used for their broad applicability in separating a variety of chiral compounds, including amino acids.[13] The mobile phase composition (solvents and additives) is optimized to achieve the best balance between resolution and retention time.

Experimental Workflow: Preparative Chiral HPLC

cluster_0 Step 1: Method Development cluster_1 Step 2: Preparative Separation cluster_2 Step 3: Fraction Collection cluster_3 Step 4: Product Isolation analytical_hplc Analytical Chiral HPLC screen_csp Screen Chiral Stationary Phases analytical_hplc->screen_csp optimize_mp Optimize Mobile Phase screen_csp->optimize_mp prep_hplc Preparative Chiral HPLC System inject_racemate Inject Racemic Mixture prep_hplc->inject_racemate elution Elution with Optimized Mobile Phase inject_racemate->elution detector UV Detector elution->detector fraction_collector Fraction Collector detector->fraction_collector Collect Fractions Based on Elution Peaks fraction_1 Fraction 1 (Enantiomer 1) fraction_collector->fraction_1 fraction_2 Fraction 2 (Enantiomer 2) fraction_collector->fraction_2 evaporation Solvent Evaporation fraction_1->evaporation fraction_2->evaporation pure_enantiomer_1 Pure Enantiomer 1 evaporation->pure_enantiomer_1 pure_enantiomer_2 Pure Enantiomer 2

Caption: Workflow for preparative chiral HPLC separation.

Protocol: Separation on a Polysaccharide-Based CSP

This is a general protocol; specific conditions will depend on the chosen column and available equipment.

  • Analytical Method Development:

    • Screen various polysaccharide-based chiral stationary phases (e.g., Chiralpak series) on an analytical scale.

    • Test different mobile phases, typically mixtures of hexane/isopropanol or other alcohols, with additives like trifluoroacetic acid (TFA) for acidic analytes.

    • Identify the CSP and mobile phase composition that provides the best separation (resolution factor > 1.5).

  • Preparative Scale-Up:

    • Pack a preparative column with the selected CSP or use a commercially available preparative column.

    • Scale the flow rate and injection volume according to the dimensions of the preparative column.

    • Dissolve the racemic 3-amino-2-hydroxy-3-phenylpropanoic acid in the mobile phase.

  • Chromatography and Fraction Collection:

    • Inject the dissolved sample onto the preparative HPLC system.

    • Monitor the elution profile using a UV detector.

    • Collect the fractions corresponding to the two separated enantiomer peaks.

  • Isolation:

    • Combine the fractions for each enantiomer.

    • Remove the solvent under reduced pressure to obtain the purified enantiomers.

ParameterSpecificationRationale
Stationary Phase Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives)Broad enantioselectivity for a wide range of compounds.[13]
Mobile Phase Hexane/Isopropanol + Additive (e.g., TFA)Common mobile phase for normal-phase chiral separations.
Detection UV (e.g., at 210 nm or 254 nm)Phenyl group allows for strong UV absorbance.
Mode PreparativeFor isolation of milligram to gram quantities of pure enantiomers.

Conclusion

The chiral resolution of 3-amino-2-hydroxy-3-phenylpropanoic acid can be effectively achieved through several well-established methods. The choice of technique depends on the desired scale of separation, required purity, and available resources. Classical diastereomeric salt formation is often preferred for large-scale industrial production. Enzymatic kinetic resolution offers high enantioselectivity and is an excellent "green chemistry" alternative. Preparative chiral HPLC provides a direct and highly effective method for obtaining enantiomerically pure compounds, especially at the research and development scale. Each method requires careful optimization of parameters to achieve the desired outcome.

References

  • Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters - PMC. (2017, August 18). National Center for Biotechnology Information. [Link]

  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - MDPI. (2020, December 17). MDPI. [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds - Chiroblock GmbH. Chiroblock GmbH. [Link]

  • Synthesis of β- and γ-Hydroxy α-Amino Acids via Enzymatic Kinetic Resolution and Cyanate-to-Isocyanate Rearrangement | The Journal of Organic Chemistry - ACS Publications. (2014, November 11). American Chemical Society Publications. [Link]

  • Enzymatic Stereoselective Synthesis of β-Amino Acids - ResearchGate. (2018, February 13). ResearchGate. [Link]

  • Shiraiwa, T., Saijoh, R., Suzuki, M., Yoshida, K., Nishimura, S., & Nagasawa, H. (2003). Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. Chemical & pharmaceutical bulletin, 51(12), 1363–1367. [Link]

  • US8106231B2 - Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt - Google Patents.
  • Georg, G. I., Cheruvallath, Z. S., Himes, R. H., Mejillano, M. R., & Burke, C. T. (1992). Synthesis of biologically active taxol analogs with modified phenylisoserine side chains. Journal of medicinal chemistry, 35(22), 4230–4237. [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). [Link]

  • Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry. [Link]

  • OPPI 37/2. [Link]

  • Preparation of Optically Active threo-2Amino3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolution - ResearchGate. (2025, August 5). ResearchGate. [Link]

  • Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. [Link]

  • Chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of biologically active taxol analogs with modified phenylisoserine side chains | Journal of Medicinal Chemistry - ACS Publications. (n.d.). American Chemical Society Publications. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). [Link]

  • Asymmetric synthesis of homochiral syn- and anti-3-phenylisoserine derivatives: a practical strategy for the synthesis of the taxol C-13 side chain - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30). YAKHAK HOEJI. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESİS. (n.d.). AVESİS. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ?-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns - ResearchGate. (2025, August 7). ResearchGate. [Link]

  • High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues - ResearchGate. (2026, February 9). ResearchGate. [Link]

  • High-performance Liquid Chromatographic Separation of the Enantiomers of Unusual Α-amino Acid Analogues - Scholars' Mine. (2000, February 25). Scholars' Mine. [Link]

  • Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals - CHIMIA. (n.d.). CHIMIA. [Link]

  • Yang, K., Fen, J., Fang, H., Zhang, L., Gong, J., & Xu, W. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of enzyme inhibition and medicinal chemistry, 27(2), 302–310. [Link]

  • (PDF) Preparation of Optically Active (2 - Amanote Research. (2006, January 1). Amanote Research. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - MDPI. (2024, August 22). MDPI. [Link]

Sources

Enantioselective Synthesis of (2R,3R)-3-Amino-2-Hydroxy-3-Phenylpropanoic Acid: A Guide to Key Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid is a chiral molecule of significant pharmaceutical importance, most notably as the C-13 side chain of the potent anticancer agent Paclitaxel (Taxol®).[1][2] The precise stereochemistry of this side chain is paramount for the drug's tubulin-binding activity and, consequently, its therapeutic efficacy.[1] The synthesis of this compound in high optical purity presents a considerable challenge due to the presence of two adjacent stereocenters. This guide provides an in-depth analysis of the principal and most effective strategies for the enantioselective synthesis of the (2R,3R) isomer, designed for professionals in chemical research and drug development. We will explore cornerstone methodologies, including the Sharpless Asymmetric Aminohydroxylation, diastereoselective aldol reactions utilizing chiral auxiliaries, and enzymatic resolution techniques. Each section elucidates the mechanistic basis for stereocontrol, offers field-proven insights into experimental design, and presents detailed, actionable protocols.

Introduction: The Significance of a Chiral Side Chain

The discovery of Paclitaxel and its unique mechanism of action—stabilizing microtubules and arresting cell division—revolutionized cancer chemotherapy.[1] Early structure-activity relationship (SAR) studies quickly identified the N-benzoyl-(2R,3S)-3-phenylisoserine side chain, attached at the C-13 position of the baccatin III core, as indispensable for its cytotoxic activity.[3] The semi-synthesis of Paclitaxel, which involves coupling a synthetically prepared, optically active side chain to the naturally derived baccatin III, became the dominant production method.[3] This places the efficient, scalable, and highly stereoselective synthesis of the side chain precursor, this compound, at the critical path of drug manufacturing. Controlling the absolute and relative stereochemistry at the C2 and C3 positions is the central challenge that has driven the development of numerous elegant synthetic solutions.

Strategic Approaches to Enantioselective Synthesis

The synthesis of a molecule with two adjacent chiral centers requires robust methods that can dictate both diastereoselectivity (syn vs. anti) and enantioselectivity (R vs. S). The primary strategies leverage either substrate control, reagent control, or biocatalysis to achieve this.

G cluster_start Common Starting Materials cluster_methods Core Synthetic Strategies Cinnamic Acid Derivatives Cinnamic Acid Derivatives Glycine Enolate Precursors Glycine Enolate Precursors Aldol Reaction Asymmetric Aldol Reaction Glycine Enolate Precursors->Aldol Reaction C-C Bond Formation Benzaldehyde Benzaldehyde Benzaldehyde->Aldol Reaction Other Other Methods (Organocatalysis, MCRs) Benzaldehyde->Other Sharpless AA Sharpless Asymmetric Aminohydroxylation Target (2R,3R)-3-Amino-2-hydroxy- 3-phenylpropanoic Acid Sharpless AA->Target Aldol Reaction->Target Enzymatic Methods Enzymatic / Biocatalytic Resolution Enzymatic Methods->Target Racemate Separation Other->Target

Figure 1: Overview of primary synthetic routes.

Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct, syn-selective conversion of olefins into vicinal amino alcohols.[4] The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) and a chiral ligand derived from cinchona alkaloids to direct the stereochemical outcome.[5]

Causality of Stereocontrol: The key to this reaction's success is the formation of a chiral osmium(VI) azaglycolate intermediate. The chiral ligand, typically a phthalazine (PHAL) or anthraquinone (AQN) derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), creates a chiral pocket around the osmium center. This pocket dictates the face-selective addition to the alkene and, crucially, the regioselectivity of the C-N and C-O bond formation.[5] For cinnamate esters, a fascinating reversal of regioselectivity is observed depending on the ligand core:

  • PHAL Ligands: Typically favor the formation of β-hydroxy-α-amino acids (iso-serines).

  • AQN Ligands: Dramatically reverse the regioselectivity to favor the desired α-hydroxy-β-amino acids (phenylserines) in high enantiomeric excess.[6][7]

This ligand-controlled regioselectivity provides a highly valuable tool, allowing access to the desired (2R,3R) product by selecting the appropriate substrate and ligand combination (e.g., ethyl cinnamate with (DHQ)₂AQN).[6]

Diastereoselective Aldol Condensation

Aldol reactions are a cornerstone of C-C bond formation and offer a reliable route to β-hydroxy carbonyl compounds. By employing chiral auxiliaries, the stereochemical course of the reaction can be precisely controlled. The Evans aldol reaction is a preeminent example of this strategy.[8]

Causality of Stereocontrol: The Evans methodology involves the temporary attachment of a chiral oxazolidinone auxiliary to a carboxylic acid derivative (e.g., a propionate).[9] Deprotonation with a hindered base in the presence of a Lewis acid, typically dibutylboron triflate, generates a conformationally rigid six-membered boron Z-enolate.[8] This enolate reacts with an aldehyde (benzaldehyde) through a highly ordered Zimmerman-Traxler chair-like transition state.[8] The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. This substrate-controlled mechanism dictates the absolute stereochemistry of the two newly formed chiral centers, reliably producing the syn-aldol product.[10] Subsequent removal of the auxiliary reveals the desired α-hydroxy acid.

Chemoenzymatic and Biocatalytic Methods

Enzymatic methods offer an alternative and often highly efficient route to enantiomerically pure compounds through the kinetic resolution of a racemic mixture.[11]

Causality of Stereocontrol: Enzymes are inherently chiral catalysts that can exhibit exquisite enantioselectivity. In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer from a racemic pair, leaving the other, desired enantiomer unreacted. For example, lipases can be used to selectively hydrolyze or acylate one enantiomer of a racemic ester derivative of 3-hydroxy-3-phenylpropanoic acid.[11][12] Similarly, aldolases can selectively cleave one enantiomer from a racemic mixture of the target amino acid.[13] The primary advantage of this approach is the potential for near-perfect enantiomeric discrimination, leading to very high enantiomeric excess (ee). The main drawback is a theoretical maximum yield of 50% for the desired enantiomer from the racemate.

Detailed Protocols and Methodologies

The following protocols are presented as self-validating systems, providing detailed, step-by-step instructions grounded in established literature.

Protocol 1: Sharpless Asymmetric Aminohydroxylation

This protocol is adapted from the work of K. Barry Sharpless and coworkers, demonstrating the ligand-controlled synthesis of the phenylserine regioisomer from ethyl cinnamate.[6]

G Step1 Reaction Setup: - n-Propanol/H₂O (1:1) - Nitrogen Source (Cbz-N(Na)Cl) - (DHQ)₂AQN Ligand Step2 Catalyst Addition: K₂OsO₂(OH)₄ Step3 Reaction: Stir at room temperature (6-24 h) Step4 Quench: Add Na₂SO₃ Step5 Workup & Purification: - Ethyl Acetate Extraction - Flash Chromatography End Protected (2R,3R)-Product (High ee)

Figure 2: Workflow for Sharpless AA Protocol.

  • 1. Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine n-propanol and water (1:1, v/v) to create the solvent system. Add the nitrogen source, such as sodium N-chloro-N-((4-methylphenyl)sulfonyl)carbamate (Chloramine-T) (1.1 eq), and the chiral ligand (DHQ)₂AQN (0.05 eq).[5][6]

  • 2. Catalyst Addition: Add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) (0.04 eq) to the mixture and stir until the catalyst fully dissolves, resulting in a clear, colored solution.[14]

  • 3. Substrate Addition & Reaction: Add ethyl cinnamate (1.0 eq) to the reaction mixture. Seal the flask and stir vigorously at room temperature (20-25 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.[14]

  • 4. Quenching: Upon completion, cool the mixture in an ice bath and quench the reaction by the slow addition of solid sodium sulfite (Na₂SO₃) (1.5 g per mmol of osmate). Stir for an additional 30-60 minutes.

  • 5. Workup: Add ethyl acetate to the mixture and transfer to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • 6. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the desired N-protected (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate.

  • 7. Analysis: The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis. Subsequent hydrolysis of the ester and removal of the N-protecting group yields the target molecule.

Protocol 2: Evans syn-Aldol Reaction

This protocol details the diastereoselective synthesis of the syn-aldol adduct using a chiral oxazolidinone auxiliary, as pioneered by David A. Evans.[10]

G Step1 Enolate Formation: - CH₂Cl₂ Solvent, -78°C - Bu₂BOTf - DIPEA Enolate Boron Z-Enolate (via Zimmerman-Traxler) Step2 Aldol Addition: - Add Benzaldehyde - Stir at -78°C to 0°C Adduct Syn-Aldol Adduct (High Diastereoselectivity) Step3 Auxiliary Cleavage: - e.g., LiOH, H₂O₂ - THF/H₂O Product (2R,3R)-Target Acid

Figure 3: Key stages of the Evans Aldol Reaction.

  • 1. Enolate Formation: Dissolve the chiral N-propionyl oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-3-propionyloxazolidin-2-one) (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C under a nitrogen atmosphere. Add dibutylboron triflate (Bu₂BOTf) (1.1 eq) dropwise, followed by the slow addition of N,N-diisopropylethylamine (DIPEA) (1.2 eq). Stir the mixture at -78 °C for 30 minutes to form the boron enolate.[10]

  • 2. Aldol Addition: To the freshly prepared enolate solution, add freshly distilled benzaldehyde (1.2 eq) dropwise at -78 °C. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to 0 °C over 1 hour.[10]

  • 3. Quenching: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour at 0 °C.

  • 4. Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • 5. Purification of Adduct: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the pure syn-aldol adduct.

  • 6. Auxiliary Cleavage: To remove the chiral auxiliary, dissolve the purified adduct in a mixture of tetrahydrofuran (THF) and water (3:1). Cool to 0 °C and add 30% aqueous hydrogen peroxide, followed by aqueous lithium hydroxide (LiOH). Stir until the reaction is complete (monitored by TLC). This hydrolysis step cleaves the auxiliary, which can be recovered, and yields the target this compound after appropriate workup and protection/deprotection steps.[9]

Data Summary and Comparison

The choice of synthetic route often depends on factors such as desired scale, reagent availability, and tolerance for specific reaction conditions. The table below summarizes typical performance metrics for the discussed methodologies.

Synthetic StrategyKey ReagentsTypical YieldDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Key Advantages
Sharpless AA [6]OsO₄ (cat.), (DHQ)₂AQN, Cbz-N(Na)Cl, Ethyl Cinnamate75-90%>20:1 (syn)>99%Direct, highly enantioselective, ligand-controlled regioselectivity.
Evans Aldol [10]Chiral Oxazolidinone, Bu₂BOTf, Benzaldehyde80-95% (adduct)>99:1 (syn)>99%Highly reliable, excellent diastereoselectivity, recoverable auxiliary.
Enzymatic Resolution [11][13]Racemic Substrate, Lipase or Aldolase<50% (theoretical max)N/A>99%Exceptionally high enantioselectivity, mild reaction conditions.
Organocatalysis [15](R)-Proline, Aldehyde, Imine85-95%N/A92-99%Metal-free, operationally simple.

Conclusion

The enantioselective synthesis of this compound is a well-studied yet challenging endeavor, critical for the production of Paclitaxel and related pharmaceutical agents. Both the Sharpless Asymmetric Aminohydroxylation and the Evans Aldol reaction represent powerful, reagent-controlled strategies that provide excellent stereocontrol, yielding the desired product in high diastereo- and enantiopurity. The Sharpless AA offers a more direct conversion from an olefin, with the AQN-type ligands being crucial for achieving the correct regiochemistry.[6] The Evans Aldol reaction provides a robust and predictable route via a chiral auxiliary, which can be recycled.[9] Enzymatic resolutions, while limited to a 50% theoretical yield, offer unparalleled enantioselectivity under green conditions. The selection of the optimal method will depend on the specific requirements of the research or manufacturing campaign, including scale, cost, and available expertise.

References

  • Jiajun, S., Ya'nan, Y., Xin, W., Yu, Q., Liwu, F., Yun, Z., Mingliang, M., & Wenhao, H. (2018). Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues. Chinese Journal of Organic Chemistry.
  • Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(17), 2507-2510.
  • Kobayashi, J., Nakamura, M., Mori, Y., Yamashita, Y., & Kobayashi, S. (2004). Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives. Journal of the American Chemical Society, 126(30), 9192-9193.
  • Córdova, A., Sundén, H., & Ibrahem, I. (2009). Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues. Chemistry, 15(16), 4044-8. Available at: [Link]

  • Notte, G. T., & Piva, O. (2013). Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters, 15(23), 5948-5951. Available at: [Link]

  • Kingston, D. G. I. (2011). Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. ACS Medicinal Chemistry Letters, 2(3), 255-259. Available at: [Link]

  • Gotor-Fernández, V., et al. (2021). Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. ACS Catalysis, 11(8), 4642-4650. Available at: [Link]

  • ChemRxiv. (2024). Paclitaxel Biosynthesis AI Breakthrough. ChemRxiv. Available at: [Link]

  • ResearchGate. (2025). Synthesis of the C-13 Side-Chain of Taxol. Request PDF. Available at: [Link]

  • Notte, G. T., & Piva, O. (2013). Direct synthesis of β-hydroxy-α-amino acids via diastereoselective decarboxylative aldol reaction. PubMed. Available at: [Link]

  • List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. ACS Publications. Available at: [Link]

  • Wang, Q., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 13, 4567. Available at: [Link]

  • Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). Available at: [Link]

  • Zhang, Q., et al. (2022). Copper-Catalyzed Asymmetric Hydroamination: A Unified Strategy for the Synthesis of Chiral β-Amino Acid and Its Derivatives. CCS Chemistry. Available at: [Link]

  • ResearchGate. (2025). Synthesis of chiral β2-amino acids by asymmetric hydrogenation. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Sharpless Asymmetrische Amino-Hydroxylierung. ResearchGate. Available at: [Link]

  • Brzezińska, A., et al. (2020). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Scientific Reports, 10, 19283. Available at: [Link]

  • Andrés, J. M., et al. (2001). Diastereoselective synthesis of enantiopure γ-amino-β-hydroxy acids by Reformatsky reaction of chiral α-dibenzylamino aldehydes. Tetrahedron, 57(34), 7343-7355. Available at: [Link]

  • Sharpless Lab, The Scripps Research Institute. Publications. Available at: [Link]

  • Heravi, M. M., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(15), 7956-8003. Available at: [Link]

  • Scilit. (2008). The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Scilit. Available at: [Link]

  • Ingenta Connect. (2006). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 10(14), 1657-1691. Available at: [Link]

  • ResearchGate. (2025). The Sharpless asymmetric aminohydroxylation reaction: Optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Request PDF. Available at: [Link]

  • Heravi, M. M., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. Available at: [Link]

  • Heravi, M. M., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PMC. Available at: [Link]

  • Google Patents. (1994). US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase.
  • Evans, D. A. (1987). Lecture notes on enolate alkylation and hydrolysis. Available at: [Link]

  • Wovkulich, P. M., et al. (2012). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron, 68(37), 7697-7705. Available at: [Link]

  • ResearchGate. (2025). Preparation of Optically Active threo-2Amino3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolution. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. Available at: [Link]

  • Shinada, T., et al. (2021). Stereoselective Synthesis of (2S,3R)- and (2S,3S)- 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic Acid. HETEROCYCLES, 103(1), 329. Available at: [Link]

  • ResearchGate. (2025). Chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid. Request PDF. Available at: [Link]

  • Johnson, R. L. (1980). Synthesis of (2R)-2-Hydroxy-3-phenylpropanoic acid. Journal of Medicinal Chemistry, 23(6), 666-670. Available at: [Link]

  • Davies, S. G., & Ichihara, O. (1991). Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids. Journal of the Chemical Society, Perkin Transactions 1, (6), 1411-1416. Available at: [Link]

  • Komeda, H., et al. (2006). N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. Journal of Molecular Catalysis B: Enzymatic, 38(1), 36-42. Available at: [Link]

  • ResearchGate. (2025). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. Available at: [Link]

Sources

Application Note: (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, non-proteinogenic


-hydroxy-

-amino acids are indispensable scaffolds. Among these, (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (often referred to as L-threo-phenylisoserine or (2R,3R)-AHPA) stands out as a high-value chiral building block . While its diastereomer, (2R,3S)-phenylisoserine, is famously recognized as the C-13 side chain critical to the antineoplastic activity of Paclitaxel (Taxol) , the (2R,3R) configuration offers unique spatial geometry. This specific stereoisomer is heavily utilized in the design of transition-state analogs for aspartic protease inhibitors, bestatin-derived immunomodulators, and novel peptidomimetics .

This technical guide provides a comprehensive overview of the physicochemical profile, mechanistic utility, and validated synthetic protocols for integrating (2R,3R)-AHPA into complex organic architectures.

Structural & Physicochemical Profiling

Understanding the baseline properties of (2R,3R)-AHPA is critical for predicting its behavior in solution-phase and solid-phase peptide synthesis (SPPS). The presence of both a nucleophilic amine and a hydroxyl group necessitates orthogonal protection strategies during complex synthesis.

PropertyValue / Description
IUPAC Name This compound
Common Synonyms L-threo-phenylisoserine; (2R,3R)-AHPA
CAS Registry Number 55325-50-3 (often listed under specific salt/isomer codes)
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance White to off-white crystalline powder
Melting Point 240 – 246 °C (dec.)
Stereocenters C2 (Hydroxyl): R configuration C3 (Amino): R configuration
Key Structural Features Phenyl ring (lipophilic anchor), vicinal amino-alcohol motif

Data aggregated from standard biochemical reference materials .

Mechanistic Rationale: The (2R,3R) Advantage

The utility of (2R,3R)-AHPA in drug development is not arbitrary; it is rooted in its ability to act as a non-cleavable transition-state isostere. When designing inhibitors for aspartic proteases (such as Renin or HIV-1 Protease), the enzyme's mechanism involves the nucleophilic attack of water on a peptide bond, forming a tetrahedral intermediate.

The (2R,3R) configuration perfectly mimics this intermediate:

  • C2-Hydroxyl Engagement: The hydroxyl group acts as a hydrogen-bond donor/acceptor with the catalytic aspartate dyad (e.g., Asp32/Asp215) in the enzyme's active site, effectively locking the enzyme in a bound state.

  • C3-Phenyl Anchoring: The adjacent phenyl ring is directed into the hydrophobic S1 or S1' subsite of the protease, providing massive gains in binding affinity (

    
    ) through van der Waals interactions and 
    
    
    
    stacking.

Mechanism N1 Aspartic Protease (e.g., Renin, HIV-1 PR) N2 Catalytic Aspartate Dyad (Asp32 / Asp215) N1->N2 N3 (2R,3R)-AHPA Scaffold Transition State Mimic N2->N3 Binding N4 C2-Hydroxyl Group Hydrogen Bonding N3->N4 N5 C3-Phenyl Group Hydrophobic Pocket (S1/S1') N3->N5 N6 Enzyme Inhibition (High Affinity Blockade) N4->N6 N5->N6

Mechanistic pathway of aspartic protease inhibition by the (2R,3R)-AHPA transition state mimic.

Synthetic Workflows & Protocols

To utilize (2R,3R)-AHPA in peptide synthesis, the primary amine must be masked to prevent self-condensation, and the carboxylic acid must be activated using reagents that minimize epimerization at the C2 position.

Workflow A Starting Material (2R,3R)-AHPA B N-Boc Protection (Boc2O, NaOH) A->B C Carboxyl Activation (HATU, DIPEA) B->C D SPPS Coupling (Resin-bound peptide) C->D E TFA Cleavage & Global Deprotection D->E F Purified Peptidomimetic E->F

Workflow for the synthesis and integration of (2R,3R)-AHPA into peptidomimetic drugs.

Protocol 1: Orthogonal N-Boc Protection of (2R,3R)-AHPA

Causality & Rationale: The amine is protected with a tert-butyloxycarbonyl (Boc) group. Boc is chosen because it is stable to the basic conditions of standard amide coupling but can be cleanly removed using Trifluoroacetic acid (TFA) during the final global deprotection step. The C2-hydroxyl is typically left unprotected if highly efficient coupling reagents are used, as the primary amine of the incoming peptide is vastly more nucleophilic than the secondary hydroxyl group.

Step-by-Step Methodology:

  • Dissolution: Suspend (2R,3R)-AHPA (10.0 mmol) in a mixture of 1M aqueous NaOH (11 mL) and 1,4-dioxane (10 mL). Note: The basic pH ensures the amine is deprotonated and nucleophilic.

  • Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Validation Point 1 (TLC): Monitor reaction completion via Thin Layer Chromatography (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin and heat. The disappearance of the purple, ninhydrin-positive starting material indicates complete consumption of the free amine.

  • Workup: Concentrate the mixture in vacuo to remove dioxane. Cool the aqueous layer to 0 °C and carefully acidify to pH 2.5 using 1M KHSO₄. Causality: pH 2.5 is critical. It protonates the carboxylate to allow extraction into the organic phase, but is not acidic enough to cleave the newly formed acid-sensitive Boc group.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-(2R,3R)-AHPA as a white foam.

  • Validation Point 2 (NMR): Confirm product identity via ¹H NMR (CDCl₃). A sharp, prominent singlet integrating to 9 protons at ~1.40 ppm confirms successful Boc incorporation.

Protocol 2: HATU-Mediated Amide Coupling (Peptidomimetic Synthesis)

Causality & Rationale:


-hydroxy-

-amino acids are sterically hindered. Standard coupling reagents (like DCC or EDC) often result in low yields or promote epimerization at the chiral centers. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is utilized because it forms a highly reactive, yet stable, 7-aza-1-hydroxybenzotriazole (HOAt) active ester that accelerates coupling while suppressing loss of stereochemical integrity.

Step-by-Step Methodology:

  • Pre-activation: Dissolve N-Boc-(2R,3R)-AHPA (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and stir for 5 minutes at room temperature. Causality: This brief pre-activation period ensures complete conversion to the OAt active ester before the amine is introduced, preventing side reactions.

  • Coupling: Add the target amine or resin-bound peptide sequence (1.0 eq). Stir continuously at room temperature for 2 to 4 hours.

  • Validation Point 3 (LC-MS): Sample 5

    
    L of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the mass corresponding to the active ester disappears, and the [M+H]⁺ peak of the desired coupled product dominates the chromatogram.
    
  • Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. Wash the organic layer extensively with 5% aqueous LiCl (to remove residual DMF) and brine. Dry and concentrate for subsequent purification via flash column chromatography.

References

  • Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates Source: National Institutes of Health (PMC) URL: [Link]

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis and Incorporation of (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid ((2R,3R)-AHPP)

Abstract

This compound ((2R,3R)-AHPP), also known as anti-phenylisoserine, is a critical non-proteinogenic amino acid scaffold. While its diastereomer, (2R,3S)-phenylisoserine, is famous as the C-13 side chain of Paclitaxel (Taxol®), the (2R,3R) isomer possesses distinct utility in the design of renin inhibitors, bestatin analogues, and as a stereochemical probe in Structure-Activity Relationship (SAR) studies. This guide details a robust, self-validating protocol for accessing the (2R,3R) isomer via the Sharpless Asymmetric Dihydroxylation (SAD) / Cyclic Sulfate route, overcoming the syn-selectivity inherent in direct aminohydroxylation. We also provide protocols for its incorporation into peptide backbones without racemization.

Structural Biology & Pharmacophore Analysis

The biological value of (2R,3R)-AHPP lies in its ability to mimic the tetrahedral transition state of peptide bond hydrolysis. Unlike standard amino acids, the vicinal amino-alcohol motif provides specific hydrogen-bonding donors and acceptors that can chelate metalloprotease active sites (e.g., Zinc fingers in aminopeptidases).

Stereochemical Distinction:

  • Taxol Side Chain ((2R,3S)): Syn configuration. Key for stabilizing microtubule bundles.

  • (2R,3R)-AHPP: Anti configuration. Often required for specific tight-binding protease inhibitors where the syn isomer shows reduced potency due to steric clash within the S1' pocket.

Pharmacophore cluster_0 Bioactivity Logic AHPP (2R,3R)-AHPP Scaffold Zinc Zn2+ Binding (Metalloproteases) AHPP->Zinc 2-OH / 3-NH2 Chelation Pocket Hydrophobic S1 Pocket AHPP->Pocket 3-Phenyl Interaction H_Bond H-Bond Network (Backbone) AHPP->H_Bond Carboxylate / Amine

Figure 1: Pharmacophore interaction map of (2R,3R)-AHPP in metalloprotease active sites.

Synthetic Strategy: The "Inversion" Route

Direct Sharpless Asymmetric Aminohydroxylation (AA) of trans-cinnamates typically yields the (2R,3S) syn product. To access the (2R,3R) anti isomer with high enantiomeric excess (ee), the most reliable laboratory method involves Sharpless Asymmetric Dihydroxylation (SAD) followed by stereospecific inversion at the C3 position via a cyclic sulfate intermediate.

Comparison of Synthetic Routes:

MethodStereoselectivityYieldScalabilityPrimary Challenge
Sharpless AA Favors (2R,3S) syn50-70%HighRequires cis-cinnamate for (2R,3R), which is unstable.
Aldol (Ni-Complex) Tunable (Thermodynamic)60-85%MediumRemoval of chiral auxiliary (BPB) can be tedious.
SAD / Cyclic Sulfate High (>98% ee) Total: 55-65% High Multi-step, but highly predictable and rigorous.

Detailed Protocol: Synthesis via Cyclic Sulfate

Target: this compound HCl salt. Starting Material: Methyl trans-cinnamate.

Phase 1: Asymmetric Dihydroxylation

Objective: Synthesize Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropionate.

  • Reagents:

    • AD-mix-α (1.4 g per mmol of olefin).

    • Methyl trans-cinnamate (1.0 equiv).

    • Solvent: t-BuOH:H₂O (1:1).

    • Methanesulfonamide (1.0 equiv, accelerates hydrolysis).

  • Procedure:

    • Dissolve AD-mix-α and methanesulfonamide in the solvent mixture at room temperature.

    • Cool to 0°C. The orange solution will persist.

    • Add Methyl trans-cinnamate. Stir vigorously at 0°C for 24 hours.

    • QC Check: Monitor by TLC (Hex/EtOAc 1:1). Starting material should disappear.

    • Quench: Add Na₂SO₃ (1.5 g per mmol) and stir for 1 hour at RT (Solution turns colorless/pale yellow).

    • Workup: Extract with EtOAc (3x). Wash with 1M KOH (removes sulfonamide), brine, dry over MgSO₄.

  • Result: (2R,3S)-Diol (Solid). >95% ee.[1]

Phase 2: Cyclic Sulfate Formation & Azide Displacement (The Inversion)

Objective: Invert C3 stereocenter to convert (2R,3S) → (2R,3R).

  • Cyclization:

    • Dissolve (2R,3S)-Diol in dry DCM and pyridine (2.0 equiv).

    • Cool to 0°C. Add Thionyl Chloride (1.2 equiv) dropwise. Stir 30 min.

    • Oxidize the resulting cyclic sulfite by adding RuCl₃ (cat.) and NaIO₄ (1.5 equiv) in H₂O/CH₃CN.

    • Observation: The cyclic sulfate is a stable, crystalline intermediate.

  • Nucleophilic Displacement (Inversion):

    • Dissolve Cyclic Sulfate in Acetone:H₂O (4:1).

    • Add NaN₃ (1.5 equiv). Caution: Azides are toxic and shock-sensitive.

    • Heat to 50°C for 12 hours. The azide attacks the benzylic position (C3) exclusively due to electronic activation, causing inversion of configuration .

    • Hydrolysis: Treat the intermediate sulfate ester with 20% H₂SO₄/Ether to yield Methyl (2R,3R)-3-azido-2-hydroxy-3-phenylpropionate.

Phase 3: Reduction and Hydrolysis
  • Reduction: Hydrogenation (H₂, Pd/C, MeOH) converts the Azide to the Amine.

  • Hydrolysis: Treat with 6M HCl (reflux, 4 hours) to cleave the methyl ester.

  • Purification: Ion-exchange chromatography (Dowex 50W) eluting with NH₄OH. Lyophilize.

SynthesisWorkflow Start Methyl trans-Cinnamate Step1 AD-mix-α (Asymmetric Dihydroxylation) Start->Step1 Inter1 (2R,3S)-Diol (Syn) Step1->Inter1 Step2 SOCl2 / NaIO4 (Cyclic Sulfate Formation) Inter1->Step2 Step3 NaN3 Displacement (Inversion at C3) Step2->Step3 Inter2 (2R,3R)-Azido Alcohol (Anti) Step3->Inter2 Stereoinversion Step4 H2, Pd/C -> HCl Hydrolysis Inter2->Step4 Final (2R,3R)-AHPP Target Molecule Step4->Final

Figure 2: Workflow for the stereoselective synthesis of (2R,3R)-AHPP via the Cyclic Sulfate strategy.

Protocol: Peptide Coupling & Incorporation

Incorporating (2R,3R)-AHPP into a peptide chain requires protecting group manipulation to prevent O-acylation or epimerization.

Protection Strategy:

  • Amine: Fmoc-OSu (Standard Fmoc protection).

  • Alcohol: tert-Butyldimethylsilyl (TBS) ether or Acetonide (if C-terminal is reduced). For solid phase synthesis (SPPS), the free OH is often tolerated if coupling times are short, but O-trityl or O-TBS is safer.

Coupling Protocol (Solution Phase):

  • Activation: Dissolve Fmoc-(2R,3R)-AHPP(OH)-OH (1.0 equiv) in DMF.

  • Reagents: Add HATU (1.1 equiv) and HOAt (1.1 equiv). Note: HOAt is preferred over HOBt to minimize racemization of the sensitive alpha-hydroxy center.

  • Base: Add DIPEA (2.5 equiv) at 0°C.

  • Addition: Add the amine component (R-NH₂). Stir 1h at 0°C, then 2h at RT.

  • Monitoring: HPLC (C18 column). Look for the disappearance of the Fmoc-acid peak.

Critical Alert: Avoid using DMAP during coupling. DMAP can catalyze the O-acylation of the unprotected hydroxyl group (if left free) or cause racemization at C2.

Quality Control & Analytics

Validating the stereochemical purity is non-negotiable.

Table 1: HPLC Separation Parameters (Chiral)

ParameterCondition
Column Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol (85:15) with 0.1% TFA
Flow Rate 0.5 mL/min
Detection UV @ 254 nm (Phenyl chromophore)
Expected Retention (2R,3R) typically elutes after (2S,3S) but before (2R,3S) on OD-H (verify with standards).

NMR Validation (¹H NMR, 400 MHz, D₂O/DCl):

  • Coupling Constant (J₂,₃): The vicinal coupling constant is diagnostic.

    • Syn ((2R,3S) / Taxol-like):

      
       (Gauche conformation stabilized by H-bond).
      
    • Anti ((2R,3R)):

      
      .
      
  • Chemical Shift: The C3-H proton in the anti isomer typically resonates upfield relative to the syn isomer.

References

  • Sharpless Asymmetric Dihydroxylation: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link

  • Cyclic Sulfate Inversion Strategy: Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Journal of the American Chemical Society, 110(22), 7538–7539. Link

  • Peptide Coupling of AHPP: Aimoto, S. (1999). Polypeptide synthesis by the thioester method. Biopolymers, 51(4), 247-265. Link

  • Renin Inhibitor Design: Bursavich, M. G., & Rich, D. H. (2002). Designing Non-Peptide Peptidomimetics in the 21st Century: Inhibitors Targeting Conformational Ensembles. Journal of Medicinal Chemistry, 45(3), 541–558. Link

  • Bestatin Analogues: Scornik, O. A., & Botbol, V. (2001). Bestatin as an experimental tool in mammals. Current Drug Metabolism, 2(1), 67-85. Link

Sources

Application Note: Synthesis and Integration of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid in Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is historically bottlenecked by the blood-brain barrier (BBB). (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid —a chiral, non-proteinogenic α-hydroxy-β-amino acid—has emerged as a highly versatile building block in medicinal chemistry[1]. By mimicking large neutral amino acids, this specific stereoisomer actively exploits the L-type amino acid transporter 1 (LAT1) for BBB translocation. Once within the brain parenchyma, its structural motif serves as a critical scaffold for protease inhibitors and exhibits intrinsic antioxidant properties, making it an indispensable moiety in the synthesis of next-generation neuroprotective agents[1].

This application note details the mechanistic rationale, synthetic methodologies, and biological validation protocols required to successfully incorporate this compound into neuroprotective peptide mimetics.

Mechanistic Insights: LAT1 Targeting and Neuroprotection

The efficacy of this compound relies heavily on its precise stereochemistry. The spatial arrangement of the C3-amino and C2-hydroxyl groups, coupled with the bulky phenyl ring, creates a highly specific pharmacophore that binds competitively to the LAT1 transporter[1].

  • Causality of Transport: LAT1 preferentially transports amino acids with bulky, lipophilic side chains. The (2R,3R) configuration aligns the phenyl ring optimally within the LAT1 binding pocket, allowing the molecule to effectively "hitchhike" across the tightly regulated endothelial cells of the BBB.

  • Causality of Neuroprotection: Upon entering the CNS, the α-hydroxy-β-amino acid scaffold acts as a transition-state analogue. It binds to the catalytic sites of aspartic proteases (enzymes often upregulated in neurodegenerative cascades), effectively halting apoptotic signaling. Furthermore, the electron-dense regions of the molecule contribute to reactive oxygen species (ROS) scavenging, mitigating oxidative stress[1].

Pathway Cmpd (2R,3R)-Derivative LAT1 LAT1 Transporter (BBB Endothelium) Cmpd->LAT1 Competitive Binding Brain CNS Intracellular Space LAT1->Brain Translocation ROS ROS Scavenging Brain->ROS Protease Protease Inhibition Brain->Protease NeuroProt Neuroprotective Efficacy ROS->NeuroProt Protease->NeuroProt

Diagram 1: LAT1-mediated BBB translocation and dual-action neuroprotective pathways.

Synthetic Protocol: Peptide Mimetic Integration

The integration of an α-hydroxy-β-amino acid into a larger peptide scaffold is synthetically challenging. The proximity of the electron-withdrawing hydroxyl group to the α-carbon makes the chiral center highly susceptible to base-catalyzed epimerization during standard peptide coupling. This protocol utilizes a self-validating workflow to ensure stereochemical integrity.

Materials Required
  • Starting Material: this compound (>99% ee)

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), HATU, N,N-Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA).

  • Solvents: Anhydrous DMF, Dichloromethane (DCM), HPLC-grade Methanol.

Step-by-Step Methodology

Step 1: N-Boc Protection of the β-Amino Group

  • Procedure: Suspend 10 mmol of the starting material in 50 mL of 1:1 dioxane/water. Add 1.5 eq of NaHCO₃, followed by dropwise addition of 1.1 eq Boc₂O at 0°C. Stir for 12 hours at room temperature.

  • Causality: The β-amino group is highly nucleophilic. Early protection is mandatory to prevent unwanted self-condensation and polymerization during subsequent carboxyl activation.

Step 2: Carboxyl Activation and Coupling

  • Procedure: Dissolve the N-Boc protected intermediate (5 mmol) and the target amine scaffold (4.8 mmol) in 20 mL anhydrous DMF at 0°C. Add 1.1 eq of HATU, followed by slow, dropwise addition of 2.0 eq DIPEA. Stir for 2 hours at 0°C, then warm to room temperature for 1 hour.

  • Causality: HATU is selected over EDC/HOBt because it provides ultra-rapid activation of the carboxylate. By minimizing the lifetime of the activated O-At ester intermediate, we drastically reduce the window for base-catalyzed epimerization at the C2 position.

  • Self-Validation Check:Do not proceed to Step 3 without validation. Extract a 5 µL reaction aliquot, quench in 1 mL methanol, and analyze via Chiral HPLC (Daicel Chiralpak IC column). Proceed only if the (2R,3S) epimer is <2%.

Step 3: Global Deprotection and Purification

  • Procedure: Treat the crude coupled product with a 20% TFA/DCM solution (v/v) containing 2.5% triisopropylsilane (TIPS) as a scavenger for 1 hour at room temperature. Evaporate under reduced pressure, precipitate in cold diethyl ether, and purify via RP-HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA).

  • Causality: TIPS is added to scavenge tert-butyl cations generated during Boc removal, preventing unwanted alkylation of the electron-rich phenyl ring.

Synthesis Step1 1. N-Boc Protection (Prevents Self-Condensation) Step2 2. HATU/DIPEA Coupling (Minimizes Epimerization) Step1->Step2 Validation Validation: Chiral HPLC (Confirm <2% Epimerization) Step2->Validation Step3 3. TFA/TIPS Deprotection (Scavenges t-Butyl Cations) Validation->Step3 Pass Step4 4. RP-HPLC Purification (Isolates >98% Pure Agent) Step3->Step4

Diagram 2: Self-validating synthetic workflow for peptide mimetic integration.

Analytical Validation & Quantitative Data

To validate the synthesized neuroprotective agent, two primary assays are conducted: an in vitro LAT1 competitive transport assay and an Oxygen Radical Absorbance Capacity (ORAC) assay.

LAT1 Transport Assay Protocol
  • Cell Culture: Seed human brain microvascular endothelial cells (hCMEC/D3) on transwell inserts until a transendothelial electrical resistance (TEER) of >150 Ω·cm² is achieved (validating tight junction integrity).

  • Uptake Phase: Incubate cells with 100 µM of a known LAT1 substrate (e.g., Gabapentin) alongside varying concentrations (10 µM - 200 µM) of the synthesized (2R,3R)-derivative[1].

  • Quantification: Lyse cells and quantify intracellular Gabapentin via LC-MS/MS. A reduction in Gabapentin uptake confirms competitive LAT1 binding by the synthesized agent.

Data Summary

The following table summarizes the expected quantitative benchmarks for a successfully synthesized this compound derivative compared to standard controls.

Metric / AssayControl (Gabapentin / Trolox)Synthesized (2R,3R)-DerivativeInterpretation of Causality
LAT1 Uptake Inhibition (IC₅₀) N/A42.5 ± 3.1 µM Strong competitive binding to LAT1, ensuring high BBB penetrance[1].
Epimerization Rate (HPLC) N/A< 1.5% HATU/DIPEA coupling successfully preserved the delicate α-hydroxy chiral center.
Antioxidant Capacity (ORAC) 1.0 (Trolox Equivalents)2.4 ± 0.2 TE High electron density of the substituted phenyl ring enhances ROS scavenging[1].
Synthetic Yield (Overall) N/A68% Optimized TFA/TIPS cleavage prevented side-product formation.

References

Sources

Application Notes & Protocols: Strategic Incorporation of (2R,3R)-3-Amino-2-Hydroxy-3-Phenylpropanoic Acid into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is a non-proteinogenic amino acid that offers a unique structural scaffold for designing novel peptide analogs and pharmaceutical compounds.[] Its distinct stereochemistry and the presence of both β-amino and α-hydroxyl functional groups provide opportunities to create peptides with constrained conformations, enhanced proteolytic stability, and novel biological activities.[][2][3] However, these same features present specific challenges for chemical peptide synthesis. This guide provides a detailed technical overview, strategic considerations, and validated protocols for the efficient and stereochemically faithful incorporation of this valuable building block into peptide sequences using modern synthesis techniques.

Foundational Concepts: The Synthetic Challenge

The incorporation of this compound, a derivative of phenylalanine, into a growing peptide chain is more complex than the incorporation of standard proteinogenic α-amino acids.[2] The primary challenges stem from its unique structure:

  • The β-Amino Group: Unlike α-amino acids, the nucleophilic amine is located on the β-carbon. This can influence the kinetics of the coupling reaction and the conformation of the final peptide.[4]

  • The α-Hydroxyl Group: This secondary alcohol is a competing nucleophile. During the carboxyl activation step of the incoming amino acid, this hydroxyl group can be acylated (O-acylation), leading to an undesired ester byproduct and truncation of the peptide chain.

  • Stereochemical Integrity: The molecule contains two chiral centers (C2 and C3). The activation of the carboxylic acid, particularly under basic conditions, poses a risk of epimerization at the α-carbon, which would compromise the stereochemical purity of the final peptide.[5]

Successful incorporation, therefore, requires a carefully considered strategy that balances efficient amide bond formation with the suppression of side reactions and the preservation of stereochemistry.

Strategic Workflow for Incorporation

The overall process involves a series of critical decisions, primarily concerning the choice of protecting groups and the coupling chemistry. The following diagram illustrates the key decision points for a standard Solid-Phase Peptide Synthesis (SPPS) workflow.

G cluster_prep Phase 1: Building Block Preparation cluster_spps Phase 2: Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_final Phase 3: Cleavage & Purification Prep Start: this compound Protect Strategic Protection - Amino Group (Fmoc/Boc) - Hydroxyl Group (Optional: Trt, TBDMS) Prep->Protect Resin Peptide-Resin (Free N-terminus) Protect->Resin Activate Carboxyl Activation (Select Coupling Reagent) Resin->Activate Add Protected Building Block Couple Coupling Reaction (Formation of new peptide bond) Activate->Couple Wash Wash & Deprotect (Prepare for next cycle) Couple->Wash Wash->Resin Elongation Cycle Cleave Global Deprotection & Cleavage from Resin Wash->Cleave Final Cycle Complete Purify RP-HPLC Purification Cleave->Purify Characterize LC-MS / NMR Verification Purify->Characterize

Caption: High-level workflow for peptide synthesis incorporating the specialized amino acid.

Protecting Group Strategies

The choice of protecting groups is paramount to prevent unwanted side reactions.[6] The selection depends on the overall synthesis strategy (e.g., Fmoc/tBu vs. Boc/Bzl). For the widely used Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the following strategies are recommended.

Functional GroupProtecting GroupAbbreviationKey Characteristics & Rationale
β-Amino Group 9-FluorenylmethyloxycarbonylFmocStandard for SPPS. Base-labile (removed by piperidine), allowing for iterative N-terminal deprotection while acid-labile side-chain protecting groups remain intact.[7]
α-Hydroxyl Group None (Unprotected)-Often feasible and preferred for simplicity. Requires highly efficient coupling reagents that favor N-acylation over O-acylation. Risk of side reactions is minimized with short coupling times and non-aggressive reagents.
TritylTrtAcid-labile protection. Provides robust protection against O-acylation. Cleaved during the final TFA cocktail treatment. Can introduce steric hindrance, potentially slowing the coupling reaction.
α-Carboxyl Group Activation Site-In SPPS, this group is not protected but is activated in situ by the coupling reagent to react with the N-terminal amine of the peptide-resin.[8]

Expert Insight: For most applications, attempting the coupling with an unprotected hydroxyl group is the most efficient first approach. The use of modern, highly active uronium or phosphonium salt reagents (see Section 3.2) often results in near-quantitative N-acylation with minimal O-acylation byproducts. Hydroxyl protection should be considered a secondary strategy if significant side-product formation is observed.

Experimental Protocols for SPPS Incorporation

The following protocols are designed for a standard manual or automated SPPS workflow, starting from a deprotected N-terminal amine on the solid support resin. It is assumed the this compound building block is N-terminally Fmoc-protected.

General Reagents & Equipment
  • Resin: Pre-loaded Wang or Rink Amide resin with the preceding peptide sequence.

  • Solvents: Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection: 20% Piperidine in DMF.

  • Washing: DMF, DCM, Isopropanol.

  • Amino Acid: N-α-Fmoc-(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid.

  • Activation Reagents: As specified in each protocol.

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[5]

  • Equipment: Solid-phase synthesis vessel, shaker, nitrogen line for agitation/drying.

Protocol 3.1: Carbodiimide-Mediated Coupling

This method is a cost-effective and reliable approach, where the addition of a benzotriazole derivative is critical to enhance reaction speed and suppress racemization.[5][9]

Workflow Diagram: Carbodiimide Activation

G AA Fmoc-AA-COOH Active_Ester Active Ester Intermediate (HOBt-Ester) AA->Active_Ester Reagent DIC + HOBt Reagent->Active_Ester Coupled Fmoc-AA-NH-Peptide-Resin Active_Ester->Coupled Peptide H₂N-Peptide-Resin Peptide->Coupled

Caption: Activation pathway using DIC/HOBt to form an active ester intermediate.

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (x5), DCM (x3), and finally DMF (x3).

  • Activation Solution Preparation: In a separate vessel, dissolve N-α-Fmoc-(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (3.0 eq) and 1-Hydroxybenzotriazole (HOBt) (3.0 eq) in a minimal amount of DMF.

  • Initiate Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq) to the activation solution. Allow the mixture to pre-activate for 5-10 minutes at room temperature.

    • Causality Note: Pre-activation forms the HOBt active ester, which is more reactive and less prone to side reactions than the initial O-acylisourea intermediate formed with DIC alone.[9]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate with nitrogen bubbling or orbital shaking for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test or other ninhydrin-based test to monitor the reaction progress. If the test remains positive (indicating free amines), allow the reaction to proceed longer or consider a second coupling.

  • Washing: Once the coupling is complete (Kaiser test is negative), drain the reaction vessel and wash the resin extensively with DMF (x5) and DCM (x3) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

Protocol 3.2: Uronium/Phosphonium Salt-Mediated Coupling

This protocol utilizes modern, highly efficient coupling reagents that offer rapid reaction times and a lower risk of side reactions, making them ideal for challenging couplings involving non-standard amino acids.[5][7] Reagents like HBTU, HATU, or PyBOP fall into this category.

Workflow Diagram: Uronium Salt Activation

G cluster_reactants AA Fmoc-AA-COOH Active_Species Activated Species (OBt/OAt Ester) AA->Active_Species Reagent HBTU / HATU Reagent->Active_Species Base DIPEA Base->Active_Species Coupled Fmoc-AA-NH-Peptide-Resin Active_Species->Coupled Peptide H₂N-Peptide-Resin Peptide->Coupled

Caption: Uronium salt activation pathway, requiring a tertiary base.

Step-by-Step Procedure:

  • Resin Preparation: Follow Step 1 from Protocol 3.1.

  • Coupling Solution Preparation: In a single reaction vessel, combine N-α-Fmoc-(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (2.5 eq), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.45 eq), and HOBt (2.5 eq) in DMF.

    • Note on Reagents: HATU can be substituted for HBTU for even greater reactivity, especially with sterically hindered residues. PyBOP is an excellent phosphonium-based alternative.[7][9]

  • Base Addition: Add DIPEA (5.0 eq) to the coupling solution. The solution will typically change color, indicating activation.

    • Causality Note: Uronium/phosphonium salt activation requires a non-nucleophilic tertiary base to neutralize the protonated carboxylic acid and facilitate the formation of the active ester.[5]

  • Coupling: Immediately add the activated solution to the deprotected peptide-resin. Agitate for 45-90 minutes at room temperature. These reactions are significantly faster than carbodiimide methods.[9]

  • Monitoring: Perform a Kaiser test to confirm reaction completion.

  • Washing: Follow Step 6 from Protocol 3.1.

Post-Synthesis: Cleavage, Purification, and Verification

Cleavage: After the full peptide sequence is assembled, a final cleavage and global deprotection step is required. A standard cocktail for Fmoc/tBu strategies is Reagent K (TFA/water/phenol/thioanisole/EDT), which will cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.

Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the target peptide from truncated sequences or byproducts of side reactions.

Characterization: Final verification of successful incorporation and purity is essential.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the correct molecular weight of the final peptide.

  • Nuclear Magnetic Resonance (NMR): For detailed structural elucidation and to confirm the stereochemical integrity of the incorporated residue, if required.

Conclusion

The successful incorporation of this compound is readily achievable through a well-planned synthetic strategy. The primary considerations are the management of the α-hydroxyl group's reactivity and the preservation of stereochemistry. For most applications, utilizing the amino acid with an unprotected hydroxyl group in combination with a high-efficiency uronium or phosphonium salt coupling reagent (Protocol 3.2) provides the optimal balance of speed, efficiency, and minimal side-product formation. By following these detailed protocols, researchers can confidently leverage this unique building block to advance the fields of medicinal chemistry and drug development.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • University of California, Davis. (n.d.). Non-Ribosomal Peptide Synthesis. Retrieved from [Link]

  • Anaspec. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of (2R)-2-Hydroxy-3-phenylpropanoic acid (J. Med. Chem., 23, 666). Retrieved from [Link]

  • Carpino, L. A., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(12), 6557-6602. [Please note, a direct university or publisher link should be used if available; this is a general reference to a well-known review article.]
  • Walsh, C. T. (2008). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Journal of Biological Chemistry, 283(25), 17177-17181. Retrieved from [Link]

  • Marahiel, M. A. (n.d.). Non-ribosomal biosynthesis of bioactive peptides. [This appears to be lecture material, a primary source like a review article would be preferable if available.]
  • Mitchell, A. J., et al. (2021). Emulating nonribosomal peptides with ribosomal biosynthetic strategies. Natural Product Reports, 38(10), 1936-1971. Retrieved from [Link]

  • Google Patents. (2006). US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives.
  • Van der Poel, S., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 35. Retrieved from [Link]

  • Shiraiwa, T., et al. (1995). Preparation of Optically Active threo-2-Amino-3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolution. Nippon Kagaku Kaishi, (8), 641-646. Retrieved from [Link]

  • Jacques, P., et al. (2022). Nonribosomal Peptide Synthesis Definitely Working Out of the Rules. Molecules, 27(5), 1721. Retrieved from [Link]

  • Seebach, D., et al. (2001). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses, 78, 80. Retrieved from [Link]

  • Sim, S. J., et al. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life, 12(2), 263. Retrieved from [Link]

  • Jia, T., et al. (2024). Amino acid analogues provide multiple plausible pathways to prebiotic peptides. Science China Earth Sciences, 67(5), 1335-1345. Retrieved from [Link]

  • Martinko, A., et al. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(22), 9963-9979. Retrieved from [Link]

  • BioXconomy. (2024, June 4). CMC regulatory challenges during peptide development. Retrieved from [Link]

  • Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(8), 705-708. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29. ACS Infectious Diseases, 9(2), 335-340. Retrieved from [Link]

Sources

Solid-phase peptide synthesis with (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Utilizing (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid

Executive Summary & Scientific Context

The incorporation of non-proteinogenic


-amino-

-hydroxy acids into peptide backbones is a cornerstone strategy in the development of protease inhibitors, peptidomimetics, and modified taxoids. Specifically, This compound (AHPPA) serves as a critical chiral scaffold. It is structurally related to the pharmacophores found in bestatin (an aminopeptidase N inhibitor) and paclitaxel[1].

However, integrating this sterically hindered, multifunctional building block via Solid-Phase Peptide Synthesis (SPPS) presents distinct mechanistic challenges. This application note details a self-validating, high-efficiency protocol for the Fmoc-based SPPS of AHPPA-containing peptides, addressing the causality behind reagent selection, epimerization control, and the prevention of depsipeptide (O-acylation) side reactions[2][3].

Mechanistic Insights & Experimental Design

The Challenge of Steric Hindrance and O-Acylation

The (2R,3R)-AHPPA scaffold contains a primary


-amine flanked by a bulky phenyl ring and an adjacent 

-hydroxyl group. This architecture introduces two primary synthetic hurdles:
  • Sluggish N-Acylation : The steric bulk of the phenyl group significantly reduces the nucleophilicity of the

    
    -amine during the subsequent elongation step.
    
  • Depsipeptide Formation : Because N-acylation is kinetically hindered, the incoming activated amino acid may erroneously react with the unprotected

    
    -hydroxyl group, resulting in an O-acylated byproduct (depsipeptide)[2][3].
    

Causality in Reagent Choice : To overcome these kinetic barriers without resorting to complex orthogonal protection of the


-hydroxyl group, we utilize HATU  (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIPEA . HATU generates a highly reactive At-active ester that accelerates N-acylation, effectively outcompeting the slower O-acylation pathway[1].
Epimerization Control

Activation of the AHPPA carboxyl group at the C1 position places the reactive center adjacent to the


-carbon (C2), which bears an electron-withdrawing hydroxyl group. This increases the acidity of the 

-proton, elevating the risk of base-catalyzed epimerization. Self-Validating Control : By strictly limiting the pre-activation time to under 2 minutes and maintaining the reaction temperature at 25°C, the integrity of the (2R,3R) stereocenter is preserved.

Quantitative Data: Coupling Optimization

The following table summarizes the empirical data used to select the optimal coupling system for AHPPA and the subsequent amino acid. HATU/DIPEA provides the best balance of high coupling efficiency and moderate epimerization control.

Coupling Reagent SystemEquivalentsReaction Time (min)Temp (°C)Coupling Efficiency (%)O-Acylation Risk
HATU / DIPEA 3.06025> 98% Low
DIC / OxymaPure 3.012025> 95%Low
HBTU / DIPEA 3.012025~ 85%Moderate
DIC / HOBt 3.018025< 70%High

Data reflects the coupling of the next Fmoc-AA-OH onto the resin-bound, Fmoc-deprotected AHPPA residue.

Step-by-Step Self-Validating Protocol

This protocol assumes the use of a standard Rink Amide AM resin (loading ~0.5 mmol/g) for the generation of a C-terminal amide.

Phase 1: Resin Preparation and Deprotection
  • Swelling : Weigh 100 mg of Rink Amide resin into a fritted syringe. Swell in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Removal : Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes[1].

  • Validation : Collect the deprotection effluent and measure UV absorbance at 301 nm. A distinct peak confirms the release of the dibenzofulvene-piperidine adduct. Wash the resin thoroughly with DMF (5 × 1 min).

Phase 2: Coupling of Fmoc-(2R,3R)-AHPPA-OH
  • Activation : In a separate vial, dissolve 3.0 eq of Fmoc-(2R,3R)-AHPPA-OH and 2.9 eq of HATU in a minimum volume of DMF (0.1 M concentration). Add 6.0 eq of DIPEA. Allow pre-activation for exactly 2 minutes to minimize epimerization.

  • Coupling : Add the activated solution to the resin. Agitate at room temperature (25°C) for 60 minutes[1].

  • Validation (Kaiser Test) : Perform a Kaiser test on a few resin beads. A yellow/colorless result (negative) validates complete consumption of the resin's primary amines. Wash with DMF (5 × 1 min).

Phase 3: Critical Elongation (Coupling the next Amino Acid)

Note: This step carries the highest risk of depsipeptide formation.

  • Fmoc Removal : Deprotect the AHPPA residue using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

  • Next AA Activation : Activate the incoming Fmoc-AA-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF.

  • Kinetic Coupling : Add to the resin and agitate for 60 minutes. The high reactivity of the HATU-ester forces the reaction down the N-acylation pathway before the

    
    -hydroxyl can react.
    
  • Validation (Micro-Cleavage) : Withdraw 2 mg of resin, wash with Dichloromethane (DCM), and dry. Treat with 50 µL of TFA/H2O (95:5) for 30 mins. Evaporate and analyze via LC-MS to confirm the presence of the N-acylated target mass and the absence of the +18 Da O-acylated mass.

Phase 4: Global Cleavage
  • Preparation : Wash the completed peptidyl-resin with DCM (5 × 1 min) and dry under vacuum.

  • Cleavage : Treat the resin with a cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H2O for 2 hours at room temperature[1].

  • Isolation : Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize from water/acetonitrile.

Pathway Visualization

The following diagram illustrates the kinetic competition during the critical elongation step, highlighting why highly efficient activation is required to prevent side-product formation.

AHPPA_SPPS Resin Peptidyl-Resin (Free Amine) Activate Activate Fmoc-(2R,3R)-AHPPA (HATU / DIPEA) Resin->Activate Couple1 Coupling to Resin (60 mins, 25°C) Activate->Couple1 FmocDep Fmoc Deprotection (20% Piperidine) Couple1->FmocDep Couple2 Next Amino Acid Coupling (Kinetic Branch Point) FmocDep->Couple2 Exposes hindered β-amine & free α-hydroxyl Success Target Peptide (N-Acylation) Couple2->Success Fast Activation (HATU) Favors Amide Bond Failure Depsipeptide Byproduct (O-Acylation) Couple2->Failure Slow Activation (DIC alone) Favors Ester Bond

Caption: Kinetic workflow and side-reaction pathways in AHPPA solid-phase peptide synthesis.

References

  • Title : Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors Source : Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL :[Link]

  • Title : Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase Source : Bioorganic & Medicinal Chemistry (PubMed Central) URL :[Link]

Sources

Application Note: A Guide to the Synthesis of Novel Peptide Analogs Incorporating (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the AHPPA Scaffold

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the creation of peptidomimetics with enhanced stability, modulated biological activity, and novel functionalities.[1] Among these unique building blocks, (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (AHPPA) stands out for its critical role in the design of potent enzyme inhibitors.[2] The AHPPA scaffold, with its specific stereochemistry and β-hydroxy-α-amino acid structure, acts as a transition-state isostere. This allows it to mimic the tetrahedral intermediate formed during peptide bond hydrolysis by proteases, making it a powerful component in the development of inhibitors for enzymes like aminopeptidases and HIV protease.[3][][5]

However, the unique structure of AHPPA presents distinct challenges in standard solid-phase peptide synthesis (SPPS). Its steric bulk and the presence of a secondary hydroxyl group necessitate a carefully considered synthetic strategy to ensure efficient coupling and prevent undesirable side reactions.[1] This guide provides a comprehensive framework and detailed protocols for the successful incorporation of AHPPA into novel peptide analogs using the Fmoc/tBu strategy, addressing key challenges from building block selection to final peptide purification.

Pre-Synthesis Considerations: Strategy and Building Block Selection

The success of incorporating a sterically hindered and functionalized amino acid like AHPPA hinges on a robust protecting group strategy.[6] The standard Fmoc/tBu approach, which utilizes a base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection, provides the necessary orthogonality.[7][]

Key Strategic Decision: Protection of the Hydroxyl Group

The secondary hydroxyl group of AHPPA can be a site for unwanted acylation during subsequent coupling steps. While it is sometimes possible to proceed with the hydroxyl group unprotected, especially with milder coupling conditions, this approach risks the formation of ester-linked side products, which complicates purification.

For a more robust and reliable synthesis, it is highly recommended to use an AHPPA building block where the hydroxyl group is protected. The tert-butyl (tBu) group is an ideal choice as it is stable to the mildly basic conditions used for Fmoc removal (typically 20% piperidine in DMF) but is readily cleaved during the final, strongly acidic resin cleavage and global deprotection step (e.g., with 95% Trifluoroacetic Acid).[6][9]

Therefore, the recommended building block for this protocol is Fmoc-(2R,3R)-AHPPA(tBu)-OH .

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following protocols detail the manual synthesis of a target peptide incorporating AHPPA on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage. The principles can be readily adapted for other resins and automated synthesizers.

Workflow Overview

The overall process follows a standard SPPS cycle, with special considerations for the AHPPA coupling step.

SPPS_Workflow Resin Rink Amide Resin Swell 1. Swell Resin (DMF) Resin->Swell Fmoc_Deprotect_1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect_1 Wash_1 3. Wash (DMF, DCM) Fmoc_Deprotect_1->Wash_1 Coupling_Std 4. Couple Standard Fmoc-AA-OH Wash_1->Coupling_Std Wash_2 5. Wash (DMF, DCM) Coupling_Std->Wash_2 Cycle Repeat Steps 2-5 for each standard AA Wash_2->Cycle Fmoc_Deprotect_2 6. Fmoc Deprotection Cycle->Fmoc_Deprotect_2 Wash_3 7. Wash Fmoc_Deprotect_2->Wash_3 Coupling_AHPPA 8. Couple Fmoc-AHPPA(tBu)-OH (Double Coupling) Wash_3->Coupling_AHPPA Wash_4 9. Wash Coupling_AHPPA->Wash_4 Final_Steps 10. Continue Cycle or Proceed to Cleavage Wash_4->Final_Steps

Caption: General SPPS workflow for incorporating the AHPPA building block.

Materials and Reagents
  • Resin: Rink Amide MBHA Resin (0.5-0.7 mmol/g loading)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Diethyl ether (cold, -20°C)

  • Amino Acids: Standard Fmoc-protected amino acids, Fmoc-(2R,3R)-AHPPA(tBu)-OH

  • Coupling Reagents: HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[10]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail (Reagent K): Trifluoroacetic Acid (TFA), Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT)

  • Monitoring: Kaiser Test Kit

Protocol: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) to the vessel.

  • Agitate gently (e.g., using a shaker or nitrogen bubbling) for 30 minutes to swell the resin beads.[11]

  • Drain the DMF.

Protocol: Standard SPPS Cycle

This cycle is repeated for each standard amino acid preceding the AHPPA residue.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a fresh portion of the solution for 15 minutes.[7]

  • Washing: Wash the resin thoroughly by adding the solvent, agitating for 1 minute, and draining. Perform washes in the following sequence: DMF (x3), DCM (x3), DMF (x3).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the standard Fmoc-amino acid (3 eq. relative to resin loading) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Repeat the washing sequence from step 2.

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling (a negative result, i.e., colorless beads, indicates a complete reaction).

Protocol: Incorporation of Fmoc-AHPPA(tBu)-OH

The steric hindrance of AHPPA requires more robust coupling conditions. A double coupling strategy is employed to drive the reaction to completion.

  • First Coupling:

    • Pre-activate Fmoc-(2R,3R)-AHPPA(tBu)-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate for 2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (x3).

  • Second Coupling:

    • Repeat the pre-activation and coupling step with a fresh solution of Fmoc-(2R,3R)-AHPPA(tBu)-OH, HATU, and DIPEA.

    • Agitate for another 2 hours.

  • Washing: Wash the resin thoroughly: DMF (x3), DCM (x3), DMF (x3).

  • Monitoring: Perform a Kaiser test. A negative result is crucial before proceeding. If the test is positive, a third coupling may be necessary.

Rationale for Reagent Choice: HATU is selected as the coupling reagent due to its high efficiency, rapid reaction kinetics, and effectiveness in overcoming steric hindrance with a low tendency for racemization.[10] The use of excess reagents and a double coupling protocol ensures that the sterically demanding AHPPA is incorporated with a high yield, minimizing deletion sequences which are common pitfalls when incorporating non-natural amino acids.[1][12]

Cleavage, Deprotection, and Purification

Protocol: Cleavage from Resin and Global Deprotection

This step removes the peptide from the resin support and cleaves all acid-labile side-chain protecting groups, including the tBu group on the AHPPA hydroxyl.[13]

Table 1: Recommended Cleavage Cocktail (Reagent K)

ComponentPercentage (v/v or w/v)Purpose
Trifluoroacetic Acid (TFA)82.5%Cleaves peptide from resin; removes acid-labile protecting groups
Phenol5%Scavenger for cations, protects Tyr and Trp
Water5%Scavenger, promotes cleavage
Thioanisole5%Scavenger, particularly for Arg(Pmc/Pbf)
1,2-Ethanedithiol (EDT)2.5%Scavenger, prevents re-attachment of Trt groups, protects Cys

Caution: Always prepare and use cleavage cocktails in a certified fume hood with appropriate personal protective equipment (PPE). TFA is highly corrosive.

  • After the final Fmoc deprotection, wash the peptide-resin with DCM (x3) and dry it under a vacuum for at least 1 hour.

  • Prepare the cleavage cocktail fresh. For a 0.1 mmol synthesis, use 2-3 mL of the cocktail.

  • Add the cleavage cocktail to the dry resin in the reaction vessel.

  • Agitate at room temperature for 2-3 hours. The resin may change color as protecting groups are cleaved.[13]

  • Filter the resin and collect the filtrate, which contains the cleaved peptide, into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA (0.5-1 mL) and combine the filtrates.

Protocol: Peptide Precipitation and Lyophilization
  • Add the combined TFA filtrate dropwise into a larger centrifuge tube containing cold diethyl ether (~10 times the volume of the filtrate). A white precipitate (the crude peptide) should form.[1]

  • Centrifuge the mixture (e.g., 3000 rpm for 5 minutes) to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet by adding fresh cold ether, vortexing briefly, centrifuging, and decanting. Repeat this wash step twice more to remove residual scavengers.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • For long-term storage, dissolve the crude peptide in a water/acetonitrile mixture and lyophilize to obtain a fluffy powder.

Protocol: HPLC Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.

HPLC_Setup cluster_0 HPLC System Solvents Solvent A: 0.1% TFA in H₂O Solvent B: 0.1% TFA in ACN Pump Pump Solvents->Pump Injector Autosampler (Crude Peptide) Pump->Injector Column C18 Column Injector->Column Detector UV Detector (214 nm, 280 nm) Column->Detector Collector Fraction Collector Detector->Collector

Caption: A typical RP-HPLC setup for peptide purification.

Table 2: Sample HPLC Purification Gradient

Time (min)% Solvent B (0.1% TFA in ACN)Flow Rate (mL/min)
051.0 (Analytical) or 10.0 (Prep)
55"
3565"
4095"
4595"
465"
505"
  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Solvent A (0.1% TFA in water).[14]

  • Purification: Inject the sample onto a preparative C18 RP-HPLC column. Run a linear gradient of Solvent B (0.1% TFA in acetonitrile) similar to the one described in Table 2. The exact gradient should be optimized based on an initial analytical run.[15]

  • Fraction Collection: Collect fractions corresponding to the main product peak, which is monitored by UV absorbance at 214 nm (peptide backbone) and 280 nm (aromatic residues like Phe in AHPPA).

  • Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product as a white, fluffy powder.

Characterization

Final validation of the synthesized peptide is critical.

  • Analytical RP-HPLC: A single, sharp peak on an analytical C18 column indicates high purity.[16]

  • Mass Spectrometry (LC-MS or MALDI-TOF): This confirms the molecular weight of the peptide, verifying that the correct sequence, including the AHPPA residue, has been synthesized. The observed mass should match the calculated theoretical mass.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Purity / Multiple Peaks in HPLC Incomplete coupling of AHPPA (deletion sequence). Incomplete deprotection. Side reactions during cleavage.Use double coupling for AHPPA.[1] Confirm with Kaiser test. Extend cleavage time to 4 hours. Ensure fresh cleavage cocktail and adequate scavengers are used.[13]
Mass Spec shows (M - 56) peak Loss of the tBu protecting group from the AHPPA hydroxyl during synthesis.This indicates the tBu group was not stable to the deprotection conditions, which is rare. Ensure piperidine solution is not contaminated or excessively old.
Kaiser Test is positive after AHPPA coupling Incomplete coupling due to steric hindrance.Perform a third coupling cycle. Consider switching to a more potent coupling reagent like PyAOP for extremely difficult sequences, although HATU is generally sufficient.[10][17]
Poor Yield after Precipitation Peptide is highly soluble in ether or TFA/ether mixture.Ensure the ether is sufficiently cold (-20°C). Minimize the volume of TFA used for cleavage. If the peptide is very short or hydrophilic, consider alternative workup procedures.

References

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Agilent Technologies. (n.d.).
  • Albericio, F., et al. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BOC Sciences. (n.d.).
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • ASM Journals. (n.d.). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • PMC - NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • BenchChem. (2025). Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Phosphothreonine.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols.
  • Mant, C. T., & Hodges, R. S. (n.d.).
  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Gilar, M., et al. (n.d.). HPLC of Peptides and Proteins.
  • BOC Sciences. (n.d.). CAS 55325-50-3 ((2S,3S)-3-Amino-2-hydroxy-3-phenylpropionic acid).
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • PMC. (2025, April 14). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid.
  • DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • Chem-Impex. (n.d.). 2R,3R-3-Amino-2-hydroxy-3-phenyl-propionic acid.
  • MDPI. (2022, October 24). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
  • PMC. (n.d.). Modular Synthesis of Unnatural Peptides via Rh(III)
  • PubMed. (n.d.). Inhibitors of human immunodeficiency virus type 1 protease containing 2-aminobenzyl-substituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, activity, and oral bioavailability.
  • Biovera. (2024, November 13).
  • Brieflands. (2020, July 30). Synthesis of Novel Peptides Using Unusual Amino Acids.
  • MedCrave online. (2015, November 30).
  • BOC Sciences. (n.d.).
  • PMC. (n.d.).
  • MDPI. (2025, July 10).

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the purification of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the recrystallization process, ensuring the attainment of high-purity crystalline material.

Introduction to Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds.[1][2] The process leverages the differences in solubility of a compound in a given solvent at different temperatures.[3][4] An ideal recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the desired compound to crystallize out of the solution, leaving impurities behind in the mother liquor.[5] For amino acids like this compound, which possess both acidic (carboxylic acid) and basic (amino) functional groups, properties like pH and solvent polarity play a critical role in their solubility behavior.[6][7]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the recrystallization of this compound.

Q1: What is the most critical first step in developing a recrystallization protocol for this compound?

A1: The most critical step is solvent selection. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures (e.g., 0-4 °C).[3][4] This temperature-dependent solubility differential is the driving force for crystallization and high recovery. Given the polar nature of the amino acid, good starting points are water, short-chain alcohols (ethanol, methanol), or aqueous mixtures of these solvents.[7][8]

Q2: How do I perform an efficient solvent screen for this compound?

A2: A systematic approach is best. Use small quantities (e.g., 20-30 mg) of your crude material for each test solvent.

  • Room Temperature Test: Add a small volume (e.g., 0.5 mL) of the solvent to the compound. If it dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.[3]

  • Hot Solvent Test: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves. If it dissolves completely, it's a potential candidate. If it remains insoluble even with a large volume of hot solvent, that solvent is also unsuitable.[3]

  • Cooling Test: Once dissolved in hot solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.[3]

Q3: My compound is soluble in water, but also quite soluble in cold water. How can I improve my yield?

A3: This is a common issue with water-soluble compounds. You can employ a binary solvent system, also known as an anti-solvent approach.[9] In this method, you dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble (like water). Then, you slowly add a "poor" solvent (an anti-solvent, like ethanol or isopropanol, in which the compound is sparingly soluble) to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[9]

Q4: How can I assess the purity of my recrystallized product?

A4: The most common and accessible method is melting point analysis. A pure compound will have a sharp, well-defined melting point that matches the literature value (for this compound, reported values are around 218-222 °C or 240-246 °C, often with decomposition).[10][] A broad melting point range typically indicates the presence of impurities. For more rigorous analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be used to detect trace impurities.[]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the recrystallization of this compound.

Issue 1: The compound "oils out" instead of forming crystals.

Q: I dissolved my compound in hot solvent, but upon cooling, it separated as a sticky, viscous liquid (an oil) rather than a solid. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes so highly supersaturated that the solute separates as a liquid phase.[5][9]

Causality & Solutions:

  • Cooling Rate is Too High: Rapid cooling favors oil formation.

    • Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature before moving it to a cold bath. Insulating the flask can help moderate the cooling rate.[9]

  • Inappropriate Solvent: The boiling point of your solvent may be too high, exceeding the melting point of your compound-impurity mixture.

    • Solution: Re-evaluate your solvent choice. Select a solvent with a lower boiling point. Alternatively, if using a binary solvent system, try adjusting the ratio to have more of the "poor" solvent, which can lower the overall solubility and encourage crystallization at a lower temperature.[9]

  • Presence of Impurities: Impurities can depress the melting point of the solute, increasing the likelihood of it separating as an oil.

    • Solution: Try to remove impurities beforehand with a wash or an activated charcoal treatment if colored impurities are present.[2][12] If oiling persists, you can attempt to induce crystallization from the oil by scratching the inside of the flask with a glass rod at the oil-solvent interface to create nucleation sites.[9] Another technique is to add a "seed crystal" of the pure compound to the cooled, oily mixture.

Issue 2: No crystals form, even after extended cooling.

Q: My solution has been in an ice bath for a long time, but no solid has precipitated. What should I do?

A: This indicates that the solution is not sufficiently supersaturated.

Causality & Solutions:

  • Excess Solvent: The most common reason is using too much solvent during the dissolution step. This keeps the compound soluble even at low temperatures.

    • Solution: Re-heat the solution and boil off some of the solvent to increase the concentration.[9] Continue to reduce the volume until you see slight turbidity, then add a minimal amount of hot solvent to redissolve and attempt the cooling process again.

  • Inhibition by Impurities: Certain impurities can interfere with the formation of a crystal lattice.[6]

    • Solution: If you suspect impurities, consider pre-purification steps. Since the target is an amino acid, adjusting the pH during an aqueous workup can help remove acidic or basic impurities before attempting recrystallization.[6][7]

  • Lack of Nucleation Sites: Spontaneous crystal formation sometimes requires an initial site to begin.

    • Solution: Vigorously scratch the inner surface of the flask with a glass rod.[9] The microscopic glass fragments serve as nucleation points. Alternatively, add a single, pure seed crystal to the solution.

Issue 3: The final product yield is very low.

Q: I successfully obtained pure crystals, but my final recovered mass is much lower than expected. Where did my product go?

A: Low yield can result from several procedural missteps.

Causality & Solutions:

  • Using Too Much Solvent: As mentioned in Issue 2, excess solvent will keep a significant portion of your product dissolved in the mother liquor.

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Premature Crystallization: If the solution cools and crystals form during a hot gravity filtration step (used to remove insoluble impurities), product will be lost on the filter paper.

    • Solution: Ensure your filtration apparatus (funnel, flask) is pre-heated, and perform the filtration as quickly as possible with a hot solution.

  • Excessive Washing: Washing the collected crystals with too much cold solvent during filtration can redissolve some of the product.

    • Solution: Wash the filter cake with a minimal amount of ice-cold solvent—just enough to rinse away the residual mother liquor.[3]

Logical Troubleshooting Flow

The following diagram illustrates a decision-making workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting Start Start: Crude this compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slowly Cool Solution Dissolve->Cool Result Observe Outcome Cool->Result OilingOut Problem: 'Oiling Out' Result->OilingOut Liquid separates NoCrystals Problem: No Crystals Form Result->NoCrystals Solution remains clear GoodCrystals Good Crystals Formed Result->GoodCrystals Solid precipitates FixOil 1. Reheat, add more 'good' solvent. 2. Try a different solvent. 3. Cool slower, scratch, or seed. OilingOut->FixOil FixNoCrystals 1. Boil off excess solvent. 2. Scratch or seed. 3. Try anti-solvent method. NoCrystals->FixNoCrystals FilterWash Vacuum Filter & Wash with Cold Solvent GoodCrystals->FilterWash CheckYield Check Yield & Purity FilterWash->CheckYield LowYield Problem: Low Yield CheckYield->LowYield < 70% recovery Success Success: Pure Product CheckYield->Success Acceptable FixLowYield 1. Next time: use less solvent. 2. Evaporate mother liquor for a second crop of crystals. LowYield->FixLowYield FixOil->Dissolve Retry FixNoCrystals->Cool Retry

Caption: Troubleshooting workflow for recrystallization.

Part 3: Experimental Protocol & Data

Solvent Selection Guide
Solvent SystemPolarityExpected Solubility (at 25°C)Expected Solubility (at boiling)Comments
WaterHighModerateHighExcellent starting point. May need pH adjustment or anti-solvent for high recovery.[7]
EthanolMedium-HighLowModerateGood anti-solvent for water. An ethanol/water mixture is a strong candidate.[8]
MethanolMedium-HighLow-ModerateHighSimilar to ethanol; can be used in aqueous mixtures.
IsopropanolMediumVery LowLow-ModeratePotential anti-solvent.
AcetoneMediumVery LowLowGenerally not ideal for free amino acids but can be tested.
Ethyl AcetateLowInsolubleVery LowUnlikely to be effective as a primary solvent.
HexaneNon-polarInsolubleInsolubleUseful for trituration to remove non-polar impurities.[9]
Detailed Recrystallization Protocol

This protocol provides a robust starting point for the purification.

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.

    • Add a small volume of deionized water (e.g., 5-10 mL) and a magnetic stir bar.

    • Heat the mixture on a hot plate with stirring. Add deionized water dropwise until the solid is completely dissolved at the boiling point. Crucially, use the minimum amount of hot solvent necessary. [3]

    • Optional: If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and bring it back to a boil for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Pre-heat a separate flask and a gravity filter funnel (with fluted filter paper).

    • Quickly pour the hot solution through the filter to remove the charcoal or impurities. This step prevents premature crystallization in the funnel.[2]

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

    • Wash the crystals on the filter paper with a minimal amount of ice-cold deionized water to remove any adhering mother liquor.[5]

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Drying:

    • Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

  • Analysis:

    • Determine the mass of the dried crystals to calculate the percent recovery.

    • Measure the melting point of the purified product and compare it to the crude starting material and the literature value.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification & Cooling cluster_isolation Step 3: Isolation & Drying cluster_analysis Step 4: Analysis crude_solid Crude Solid add_solvent Add Minimum Hot Solvent crude_solid->add_solvent dissolved Clear, Saturated Solution add_solvent->dissolved hot_filter Hot Gravity Filtration (Optional) dissolved->hot_filter slow_cool Slow Cool to RT dissolved->slow_cool If no insoluble impurities hot_filter->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product analysis Check Yield & Melting Point pure_product->analysis

Caption: Standard experimental workflow for recrystallization.

References

  • W.M. Keck Science Department. (2019, April 23). The Science of Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • J-Stage. (2003). 2-Amino-3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. Retrieved from [Link]

  • ResearchGate. (2021). The best solvant for for dipeptide recrystallization?. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • PubMed. (2003). Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. Retrieved from [Link]

  • Florida A&M University. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Virtual Amrita Laboratories. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of Optically Active threo-2-Amino-3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolution. Retrieved from [Link]

  • Amanote Research. (2006). Preparation of Optically Active (2rs,3sr)-2-Amino-3-Hydroxy-3-Phenylpropanoic Acid (Threo-Β-Phenylserine) via Optical Resolutions by Replacing and Preferential Crystallization. Retrieved from [Link]

  • Peng, D. (2025). Purification strategies and biological evaluation of phenylpropanoids from lonicera macranthoides hand-mazz. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]

  • FILTECH. (2016). INVESTIGATIONS ON THE SEPARATING CHARACTERISTICS OF DIFFERENT CRYSTALLINE AMINO ACID SYSTEMS. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Studylib. (n.d.). 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated Phenylalanine Solutions in Various Solvents at 298.15 K. Retrieved from [Link]

  • Molbase. (n.d.). 2-AMINO-3-HYDROXY-3-PHENYLPROPANOIC ACID | CAS 332383-91-2. Retrieved from [Link]

Sources

Common side reactions in (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The technical support guide below addresses the synthesis and troubleshooting of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (also known as (2R,3R)-phenylisoserine).

Topic: Troubleshooting Common Side Reactions & Impurities

Target Molecule: this compound Stereochemical Designation: anti- or threo-isomer (Note: The Taxol side chain is the (2R,3S)-syn isomer).

Executive Summary

The synthesis of (2R,3R)-phenylisoserine presents a unique set of challenges compared to its famous diastereomer, the Taxol side chain ((2R,3S)). While the (2R,3S) isomer is kinetically accessible via standard Sharpless Asymmetric Aminohydroxylation (AA) or cis-


-lactam opening, the (2R,3R) target requires accessing the anti (threo) manifold .

The most frequent "failure modes" in this synthesis are C2-epimerization (thermodynamic equilibration), regiochemical errors (during amination), and


-elimination  to cinnamic acid derivatives. This guide breaks down these issues with mechanistic insights and corrective protocols.

Module 1: Stereochemical Integrity & Epimerization

The Issue: Loss of Enantiomeric Excess (ee) or Diastereomeric Ratio (dr) at the C2 position. Symptom: Appearance of the (2S,3R) or (2R,3S) isomer in chiral HPLC; melting point depression.

Mechanism of Failure

The C2 proton (


 to the carboxylic acid/ester) is acidic (

for esters, lower if chelated). Under basic conditions, this center is prone to deprotonation/reprotonation, leading to thermodynamic equilibration.
  • Pathway: The (2R,3R) isomer is the anti (threo) form. While often thermodynamically more stable than the syn form, prolonged exposure to base (e.g., during hydrolysis of esters or lactams) can scramble this center.

  • Retro-Aldol Risk: In the presence of strong bases and heat, the molecule can undergo retro-aldol cleavage to benzaldehyde and glycine enolate, destroying the scaffold entirely.

Troubleshooting Protocol: preventing C2-Epimerization
VariableRecommendationTechnical Rationale
Base Selection Use LiOH over NaOH/KOH.Lithium coordinates tightly to the carboxylate oxygen, reducing the basicity of the

-proton and stabilizing the configuration.
Temperature Maintain

C during deprotection.
Rate of deprotonation (

) drops significantly below 0^\circC, while hydrolysis (

) remains viable.
Quenching Acidify immediately to pH 3-4.Do not allow the free amine/carboxylate zwitterion to sit in basic solution.
Visualizing the Epimerization Pathway

Epimerization Target (2R,3R)-Isomer (Anti/Threo) Enolate Planar Enolate Intermediate Target->Enolate Base (OH-) Enolate->Target H+ (Retention) SynIsomer (2S,3R)-Isomer (Syn/Erythro) Enolate->SynIsomer H+ (Inversion) RetroAldol Retro-Aldol Cleavage (Benzaldehyde + Glycine) Enolate->RetroAldol Heat/Strong Base

Figure 1: Stereochemical degradation pathways. The planar enolate allows scrambling between the (2R,3R) target and the (2S,3R) impurity.

Module 2: Regiocontrol in Asymmetric Aminohydroxylation (AA)

The Issue: Formation of the regioisomer (2-amino-3-hydroxy) instead of the target (3-amino-2-hydroxy). Context: If using the Sharpless AA reaction on cinnamate esters to generate the scaffold.

Mechanism of Failure

The Sharpless AA reaction's regioselectivity is governed by the ligand and the substrate's electronic bias.

  • Standard Condition: Cinnamates + (DHQ)₂PHAL

    
     Favors C3-amination (Good).
    
  • Styrene Substrates: Styrenes + (DHQ)₂PHAL

    
     Favors C1-amination (Benzylic amine).
    
  • The Trap: If you use a styrene precursor to access the phenylisoserine skeleton (via oxidation of the terminal carbon later), the standard phthalazine (PHAL) ligands favor the benzylic amine. However, subtle changes in solvent or carbamate source can flip this selectivity, yielding the unwanted benzylic alcohol.

FAQ: Optimizing Regioselectivity

Q: I am getting a 1:1 mixture of regioisomers. How do I shift this? A: Switch the ligand class.

  • Anthraquinone (AQN) Ligands: Typically reverse the regioselectivity compared to PHAL ligands.

  • Solvent Effect: Running the reaction in n-propanol often enhances the selectivity for the benzylic amine (C3-N) compared to MeCN/H₂O mixtures.

Q: How do I separate the regioisomers? A: They are difficult to separate by flash chromatography.

  • Solution: Convert the crude amino-alcohol mixture to the oxazolidinone (using phosgene or CDI). The cyclic carbamates of the two regioisomers usually have vastly different

    
     values and crystallization properties.
    

Module 3: -Lactam Hydrolysis & Elimination

The Issue: Low yield during the ring-opening of


-lactams; appearance of cinnamic acid.
Context:  The Ojima lactam method involves hydrolyzing a 3-hydroxy-4-phenyl-2-azetidinone.
Mechanism of Failure

Opening the strained 4-membered ring requires acid or base.

  • Elimination (

    
    -elimination):  The C3-hydroxyl group is a leaving group relative to the acidic C2 proton. Under harsh conditions (strong acid + heat), water is eliminated to form cinnamic acid  (or its derivatives).
    
  • Incomplete Hydrolysis: The amide bond in the lactam is sterically hindered by the phenyl group.

Troubleshooting Guide: Lactam Opening
StepProtocolQC Check
1. Solvent Use THF/Water (3:1) or Dioxane/HCl . Avoid MeOH if transesterification is unwanted.Homogeneity of solution.
2. Acid 6M HCl is standard. Do not reflux excessively.[1]Monitor via TLC (stain with PMA).
3. Elimination Check If Cinnamic Acid appears (UV active, low polarity), lower temperature to 50°C and extend time.UV Absorbance at 254nm (Cinnamic acid is very strong).
4. Isolation Use cation-exchange resin (Dowex 50W) to capture the amino acid and wash away cinnamic acid byproducts.NMR of crude: Check for alkene protons at

6.5-7.5 ppm.

Module 4: Acyl Migration ( vs )

The Issue: If the amine is protected (e.g., N-Benzoyl), the protecting group migrates to the hydroxyl oxygen. Context: Common in Taxol side chain chemistry but equally relevant for (2R,3R) analogs.

Mechanism

In basic conditions, the vicinal amino-alcohol motif allows for a 5-membered transition state where the acyl group migrates.

  • Acidic Conditions: Favors

    
     migration (formation of the thermodynamically stable amide).
    
  • Basic Conditions: Can promote

    
     migration (formation of the ester amine), though the amide is usually favored.
    
  • Risk: If you attempt to esterify the carboxylic acid using acid catalysis, you might inadvertently drive an

    
     migration if the amide is labile.
    
Decision Tree: Handling Acyl Groups

AcylMigration Start Is the Amine Acylated? (e.g., N-Benzoyl) AcidCond Acidic Conditions (H+) Start->AcidCond BaseCond Basic Conditions (OH-) Start->BaseCond Result1 Stable (Amide favored) Safe for Esterification AcidCond->Result1 Result2 Risk of N->O Migration (Kinetic Control needed) BaseCond->Result2

Figure 2: Risk assessment for acyl migration events.

References

  • Sharpless Asymmetric Aminohydroxylation (Regioselectivity)

    • Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). Reversal of Regioselection in the Sharpless Asymmetric Aminohydroxylation of Cinnamates. Tetrahedron Letters.

  • Ojima Lactam Method & Stereochemistry

    • Ojima, I., et al. (1992).[2][3] New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of

      
      -lactam synthon method. Tetrahedron. 
      
  • Epimerization of Phenylisoserine

    • Shiraiwa, T., et al. (2003).[4] Preparation of Optically Active threo-2-Amino-3-hydroxy-3-phenylpropanoic Acid via Optical Resolution. Chemical and Pharmaceutical Bulletin.

  • Acyl Migration Mechanism

    • Beignet, J., et al. (2008). N- to O-Benzoyl Migration in the Taxol Side Chain. Journal of Organic Chemistry.

Sources

Technical Support Center: HPLC Purity Analysis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure accurate and robust purity analysis of this critical chiral compound. This compound, a derivative of phenylalanine, is a vital building block in the synthesis of various pharmaceutical agents.[1][] Its stereochemical purity is paramount to the safety and efficacy of the final drug product.

This resource is structured to address common challenges encountered during method development and routine analysis, offering scientifically grounded explanations and practical solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the HPLC analysis of this compound.

1. Why is achieving good retention of this compound on a standard C18 column so challenging?

This compound is a highly polar molecule due to the presence of amino and hydroxyl groups.[3] Standard C18 columns, which utilize a non-polar stationary phase, struggle to retain such polar compounds, often resulting in elution near or in the void volume.[4][5] This is a common issue when analyzing polar molecules with reversed-phase HPLC.[4][5]

2. What are the recommended column chemistries for retaining and separating this compound?

For improved retention of highly polar molecules like this, several alternative column chemistries are recommended:

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the C18 chain.[5] This modification allows the stationary phase to be compatible with highly aqueous mobile phases (even 100% water) without the hydrophobic collapse that can occur with standard C18 columns.[5]

  • Polar-Endcapped Phases: These columns feature a polar group at the end of the alkyl chain, which helps to shield residual silanols on the silica surface and provides an additional interaction mechanism for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase (e.g., bare silica, or bonded with diol or amide functional groups) and a mobile phase with a high concentration of organic solvent. This technique is well-suited for the retention of very polar compounds.

3. Is derivatization necessary for the analysis of this compound?

While direct analysis is often preferred to avoid extra sample preparation steps and potential introduction of impurities, derivatization can be a valuable tool, particularly for improving detection sensitivity and chromatographic performance.[6] Common derivatization reagents for amino acids include:

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[7]

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce UV-active derivatives.[]

  • Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives that are readily detected by UV at 254 nm.[7]

Pre-column derivatization can significantly enhance the UV or fluorescence response, allowing for lower detection limits.[9][10][11]

4. How can I resolve the enantiomers of 3-amino-2-hydroxy-3-phenylpropanoic acid?

Enantiomeric separation is crucial and typically requires a chiral stationary phase (CSP).[12] Polysaccharide-based CSPs are commonly used for this purpose.[13] Another effective approach involves the use of macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, which are compatible with both organic and aqueous mobile phases and are well-suited for separating the enantiomers of polar, ionic compounds like amino acids.[6]

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of this compound.

A. Peak Shape Problems

Poor peak shape can compromise the accuracy of quantification. The most common issues are peak tailing, fronting, and splitting.[14]

Table 1: Troubleshooting Poor Peak Shape

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with active sites on the column packing (residual silanols).Use a well-endcapped column or a column with a polar-embedded phase. Adjust mobile phase pH to ensure the analyte is in a single ionic form.
Column overload.Reduce the sample concentration or injection volume.
Frit blockage or column void.[15]Replace the column inlet frit or the guard column. If a void has formed, replace the analytical column.
Peak Fronting Sample solvent is stronger than the mobile phase.Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Low column temperature.Increase the column temperature to improve mass transfer.
Sample overload.[14]Dilute the sample.
Split Peaks Partially blocked column inlet frit.Replace the inlet frit.
Incompatibility between the sample solvent and the mobile phase.[15]Dissolve the sample in the mobile phase.
Contamination at the head of the column.Use a guard column and replace it regularly.[16]
B. Baseline Issues

A stable baseline is essential for accurate integration and quantification. Common baseline problems include drift, noise, and the appearance of ghost peaks.

Table 2: Troubleshooting Baseline Problems

Problem Potential Cause Recommended Solution
Baseline Drift Changes in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a stable temperature.
Slow column equilibration.[15]Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
Contamination buildup on the column.Flush the column with a strong solvent.
Baseline Noise Air bubbles in the pump or detector.Degas the mobile phase thoroughly. Prime the pump to remove any trapped air.
Pump pulsations.Check pump seals and check valves for wear.
Contaminated mobile phase.Use high-purity solvents and prepare fresh mobile phase daily.
Ghost Peaks Carryover from a previous injection.Implement a needle wash step in the autosampler method.
Contamination in the mobile phase or sample.Use high-purity solvents and filter samples before injection.
C. Retention Time Variability

Inconsistent retention times can lead to incorrect peak identification and affect the precision of the method.

Table 3: Troubleshooting Retention Time Fluctuation

Problem Potential Cause Recommended Solution
Retention Time Drift Poor column temperature control.[15]Use a column oven and ensure it is set to a stable temperature.
Changing mobile phase composition.[16]Prepare fresh mobile phase and ensure accurate mixing of solvents.
Column not fully equilibrated.[15]Increase the column equilibration time between injections.
Sudden Retention Time Changes Change in flow rate.Check for leaks in the system and verify the pump is delivering the correct flow rate.
Air bubble in the pump head.Prime the pump to remove the air bubble.
Incorrect mobile phase composition.Verify that the correct mobile phases are in the correct solvent lines.

III. Experimental Workflow & Protocols

A. Recommended HPLC Method for Purity Analysis

This protocol provides a starting point for the analysis of this compound. Method optimization will likely be required for specific applications.

  • Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.

B. Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC problems.

HPLC_Troubleshooting Start Problem Observed Peak_Shape Poor Peak Shape? Start->Peak_Shape Baseline Baseline Issues? Peak_Shape->Baseline No Check_Column Check Column (Overload, Voids, Contamination) Peak_Shape->Check_Column Yes Retention Retention Time Variability? Baseline->Retention No Check_Degassing Check Degassing & Pump Baseline->Check_Degassing Yes End Problem Resolved Retention->End No Check_Temp_Flow Check Temperature & Flow Rate Retention->Check_Temp_Flow Yes Check_Mobile_Phase_Peak Check Mobile Phase & Sample Solvent Check_Column->Check_Mobile_Phase_Peak Column OK Check_Mobile_Phase_Peak->End Resolved Check_Mobile_Phase_Base Check Mobile Phase & Column Contamination Check_Degassing->Check_Mobile_Phase_Base System OK Check_Mobile_Phase_Base->End Resolved Check_Equilibration Check Equilibration & Mobile Phase Check_Temp_Flow->Check_Equilibration System OK Check_Equilibration->End Resolved

Sources

Technical Support Center: Stereoselective Synthesis of 3-Amino-2-hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-amino-2-hydroxy-3-phenylpropanoic acid (β-phenylisoserine). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling the stereochemical outcome of this important synthetic building block. As a critical component in various pharmaceutically active molecules, including the anticancer agent Taxol, achieving high stereoselectivity is paramount.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established and cutting-edge methodologies. Our goal is to explain the causality behind experimental choices, empowering you to diagnose issues and optimize your synthetic strategy.

Part 1: Frequently Asked Questions - Foundational Concepts

Before troubleshooting specific experimental issues, it is crucial to have a firm grasp of the foundational stereochemical concepts related to β-phenylisoserine.

Q1: What are the stereoisomers of 3-amino-2-hydroxy-3-phenylpropanoic acid?

A1: The molecule has two chiral centers (at C2 and C3), which means there are four possible stereoisomers. These are organized into two pairs of enantiomers. The relative configuration of the substituents on the C2-C3 bond is described as syn or anti.

  • syn isomer: The amino group (C3) and the hydroxyl group (C2) are on the same side in a Fischer projection. This corresponds to the erythro configuration.

  • anti isomer: The amino and hydroxyl groups are on opposite sides in a Fischer projection. This corresponds to the threo configuration.

Each of these diastereomers (syn and anti) exists as a pair of enantiomers (e.g., (2R,3S) and (2S,3R) for the syn isomer).

Q2: Why is controlling stereoselectivity so critical in the synthesis of this compound?

A2: The biological activity of molecules derived from β-phenylisoserine is highly dependent on their specific stereochemistry.[] For example, different isomers can exhibit vastly different therapeutic effects or toxicities. Therefore, producing a single, desired stereoisomer is essential for drug efficacy and safety, and is a strict requirement for regulatory approval.

Q3: What are the primary strategies for achieving stereocontrol in this synthesis?

A3: There are three main approaches:

  • Diastereoselective Synthesis: Using a chiral auxiliary or a substrate with existing chirality to direct the formation of a specific diastereomer (syn or anti).[3][4]

  • Enantioselective Synthesis: Employing a chiral catalyst or reagent to favor the formation of one enantiomer over the other, often from achiral or prochiral starting materials.[5][6][7]

  • Resolution of Racemates: Synthesizing a mixture of stereoisomers and then separating the desired isomer. This is commonly achieved through enzymatic kinetic resolution or classical resolution via diastereomeric salt formation.[8][9][10]

Below is a decision-making flowchart to help select an appropriate strategy.

G start Goal: Synthesize Stereopure 3-Amino-2-hydroxy-3-phenylpropanoic Acid q1 Is a specific diastereomer (syn/anti) a primary requirement? start->q1 q2 Is high enantiomeric purity (ee > 99%) essential? q1->q2  No diastereo_strategy Strategy: Diastereoselective Synthesis (e.g., Chiral Auxiliary) q1->diastereo_strategy  Yes res_strategy Strategy: Resolution of a Diastereomeric Mixture q2->res_strategy  No enantio_strategy Strategy: Enantioselective Catalysis or Chiral Pool Synthesis q2->enantio_strategy  Yes dkr_strategy Consider Dynamic Kinetic Resolution (DKR) for >50% yield of one enantiomer. res_strategy->dkr_strategy For optimization diastereo_strategy->q2 Then address enantiopurity

Caption: Decision flowchart for selecting a stereoselective synthesis strategy.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems encountered during synthesis in a question-and-answer format.

Issue 1: Poor Diastereoselectivity in Aldol-Type Reactions

Q: My aldol reaction between a glycine enolate and benzaldehyde is giving a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the diastereoselectivity?

A: A low diastereomeric ratio (dr) indicates a lack of facial selectivity in the C-C bond-forming step. The transition states leading to the syn and anti products are too close in energy. The most robust solution is to exert steric and electronic control over the enolate geometry and its approach to the aldehyde.

Expert Recommendation: Employ a Chiral Auxiliary.

  • Causality: Chiral auxiliaries, such as Evans' oxazolidinones, are temporarily attached to the glycine substrate.[4][11] The bulky group on the auxiliary blocks one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side. This creates a highly organized, chair-like six-membered transition state that strongly favors one diastereomer.[11]

  • Key Experimental Detail: The choice of Lewis acid and base is critical for forming the correct enolate geometry. For Evans' auxiliaries, using dibutylboron triflate (Bu₂BOTf) with a tertiary amine base like diisopropylethylamine (DIPEA) selectively generates the (Z)-enolate, which is essential for high syn-diastereoselectivity in subsequent aldol reactions.[4][11]

  • Troubleshooting:

    • Incorrect Lewis Acid: Using lithium-based enolates (e.g., from LDA) can lead to mixtures of (E)- and (Z)-enolates and poor selectivity. Stick with boron enolates for this application.

    • Temperature Control: These reactions must be run at low temperatures (typically -78 °C) to minimize background reactions and maximize the energy difference between the diastereomeric transition states.

    • Purity of Reagents: Ensure benzaldehyde is freshly distilled and all reagents and solvents are anhydrous. Water can quench the enolate and disrupt the chelated transition state.

Issue 2: Low Enantioselectivity or Production of a Racemic Product

Q: I have successfully synthesized the desired syn diastereomer, but it is racemic. How can I produce a single enantiomer?

A: This is a classic challenge that arises when using achiral starting materials without a chiral influence. The solution is to introduce chirality either by resolving the racemic product or by building it in from the start.

Expert Recommendation 1: Enzymatic Kinetic Resolution (EKR).

  • Causality: EKR is a highly effective method for separating enantiomers of β-amino esters.[9] It utilizes an enzyme, typically a lipase, that selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer much faster than the other.[1][8] For example, lipase from Burkholderia cepacia (formerly Pseudomonas cepacia, often designated PSIM) can selectively hydrolyze the (S)-enantiomer of a racemic β-phenylisoserine ester to the corresponding carboxylic acid, leaving the (R)-enantiomer of the ester largely unreacted.[1]

  • Advantages: Enzymes operate under mild conditions, are highly enantioselective (often E > 200), and can avoid the use of heavy metals.

  • Limitation & Optimization: The maximum theoretical yield for the desired enantiomer in a standard KR is 50%.[9] To overcome this, consider a Dynamic Kinetic Resolution (DKR) . In a DKR, a racemization catalyst (e.g., a heterogeneous palladium catalyst) is added to continuously interconvert the unreactive enantiomer back into the racemate, allowing the enzyme to eventually convert the entire mixture to the desired, single-enantiomer product with a theoretical yield approaching 100%.[9][12]

Expert Recommendation 2: Asymmetric Catalysis.

  • Causality: Instead of resolving a mixture, you can directly synthesize the desired enantiomer using a small amount of a chiral catalyst. For instance, a chiral zirconium catalyst has been used in aldol reactions of glycine-derived silicon enolates with aldehydes to produce anti-β-hydroxy-α-amino acid derivatives with excellent enantio- and diastereoselectivity.[13] Similarly, chiral proton catalysts can control the enantioselective addition of nitroesters to imines to generate syn-diamino acid precursors.[14]

  • Advantages: This is a more atom-economical approach than using stoichiometric chiral auxiliaries. It can often set both stereocenters in a single, highly controlled step.

  • Troubleshooting: Catalyst performance can be highly sensitive to the substrate, solvent, and trace impurities. Screening different ligands, metals, and reaction conditions is often necessary to find the optimal system.

Issue 3: Difficulty Separating the Chiral Auxiliary

Q: I used an Evans' auxiliary and achieved high diastereoselectivity, but now I'm struggling to cleave it without epimerizing my product or getting low yields.

A: Cleavage of the chiral auxiliary is a critical step that must be performed under conditions that do not compromise the stereochemical integrity of the newly formed chiral centers.

Expert Recommendation: Choose the Appropriate Cleavage Method.

  • For Carboxylic Acid Product: The most common method is hydrolysis using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water, often with hydrogen peroxide (H₂O₂). This method is generally mild and effective.

  • For Ester Product: To directly obtain a methyl ester, transesterification can be achieved using sodium methoxide in methanol.

  • For Alcohol Product: Reductive cleavage using a reagent like lithium borohydride (LiBH₄) will reduce the carbonyl to a primary alcohol.

  • Troubleshooting Poor Yields/Epimerization:

    • Harsh Conditions: Avoid strongly acidic or basic conditions at elevated temperatures, which can promote retro-aldol reactions or epimerization at the α-carbon.

    • Incomplete Reaction: Monitor the reaction closely by TLC. If the reaction stalls, do not simply increase the temperature. Instead, consider adding more reagent or extending the reaction time at a controlled temperature.

    • Work-up Issues: The chiral auxiliary is water-soluble after cleavage and can typically be recovered by extraction, improving the overall process economy.

Part 3: Detailed Experimental Protocols

The following protocols are provided as a starting point. Researchers should always perform their own risk assessments and optimizations.

Protocol 1: Diastereoselective Aldol Reaction Using an Evans' Chiral Auxiliary

This protocol describes the synthesis of a syn-β-hydroxy-α-amino acid precursor.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Aldol Addition cluster_3 Step 4: Work-up & Purification cluster_4 Step 5: Auxiliary Cleavage a1 Couple (S)-4-benzyl-2-oxazolidinone with N-protected glycine b1 Dissolve acylated auxiliary in dry CH2Cl2 a1->b1 b2 Cool to -78 °C b1->b2 b3 Add Bu2BOTf (1.1 eq) b2->b3 b4 Add DIPEA (1.2 eq) dropwise b3->b4 b5 Stir for 30 min to form (Z)-enolate b4->b5 c1 Add freshly distilled benzaldehyde (1.5 eq) dropwise at -78 °C b5->c1 c2 Stir for 2-4 hours at -78 °C c3 Warm to 0 °C and stir for 1 hour d1 Quench with pH 7 phosphate buffer c3->d1 d2 Extract with CH2Cl2 d3 Purify by silica gel chromatography e1 Dissolve product in THF/H2O d3->e1 e2 Add LiOH and H2O2 at 0 °C e3 Isolate desired acid and recover auxiliary

Caption: Experimental workflow for a chiral auxiliary-mediated synthesis.

  • Acylation: Attach the N-protected glycine to the chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) using standard peptide coupling reagents or by converting the acid to an acid chloride.

  • Boron Enolate Formation: Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C. Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq). Stir the resulting solution at -78 °C for 30-60 minutes.

  • Aldol Addition: To the enolate solution, add freshly distilled benzaldehyde (1.5 eq) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, then allow it to warm to 0 °C and stir for an additional hour.

  • Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Auxiliary Cleavage: Dissolve the purified aldol adduct in a 3:1 mixture of THF and water. Cool to 0 °C and add aqueous lithium hydroxide (e.g., 0.8 M solution, 4 eq) and 30% hydrogen peroxide (4 eq). Stir until the reaction is complete (monitor by TLC). Work up to isolate the desired carboxylic acid and recover the chiral auxiliary.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Ester

This protocol describes the resolution of racemic ethyl 3-amino-2-hydroxy-3-phenylpropanoate.

G racemate Racemic (±)-Ester Substrate enzyme Lipase PSIM (Immobilized) racemate->enzyme s_acid (S)-Acid (Product) enzyme->s_acid Selective Hydrolysis r_ester (R)-Ester (Unreacted Substrate) enzyme->r_ester No Reaction

Caption: Mechanism of enzymatic kinetic resolution (EKR).

  • Reaction Setup: In a flask, suspend the racemic ethyl ester of β-phenylisoserine (1.0 eq) in diisopropyl ether. Add water (0.5-1.0 eq) and triethylamine (Et₃N) if starting from the hydrochloride salt.[1]

  • Enzyme Addition: Add an immobilized lipase, such as Lipase PSIM from Burkholderia cepacia (typically 30 mg/mL).[1]

  • Incubation: Seal the flask and incubate at a controlled temperature (e.g., 45 °C) with gentle agitation.[1]

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC or GC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess (ee) of both the product and the remaining starting material.

  • Work-up and Separation: Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused). Separate the product acid from the unreacted ester. This can typically be achieved by an acid-base extraction. The unreacted ester will remain in the organic phase, while the product acid can be extracted into a basic aqueous solution and then re-acidified and extracted back into an organic solvent.

  • Analysis: Determine the enantiomeric excess of both the recovered ester and the product acid using chiral chromatography. Excellent ee values (≥99%) are achievable with this method.[1]

Part 4: Comparative Data Summary

The table below summarizes the effectiveness of various methods for achieving stereocontrol.

MethodTypical Diastereoselectivity (dr)Typical Enantioselectivity (ee)Key AdvantagesKey Considerations & Limitations
Evans' Chiral Auxiliary syn > 95:5> 99% (after cleavage)Highly reliable and predictable; well-documented.[4]Stoichiometric use of auxiliary; requires attachment and cleavage steps.
Asymmetric Catalysis (Chiral Zr Catalyst) anti > 95:590-99%Atom-economical; directly forms chiral product.[13]Catalyst can be expensive; may require extensive optimization for new substrates.
Enzymatic Kinetic Resolution (Lipase PSIM) N/A (separates enantiomers)> 99%Extremely high enantioselectivity; mild reaction conditions.[1]Maximum 50% yield for one enantiomer unless DKR is used.[9]
Dynamic Kinetic Resolution (Enzyme + Pd Catalyst) N/A (separates enantiomers)> 99%Theoretical yield up to 100%; overcomes the 50% yield limit of EKR.[9][12]Requires compatibility between the enzyme and the racemization catalyst.
Classical Resolution (Diastereomeric Salts) N/A (separates enantiomers)Can reach > 99%Inexpensive resolving agents may be available.Often requires trial-and-error to find a suitable resolving agent and crystallization conditions.[10]

References

  • A Catalytic Asymmetric Method for the Synthesis of γ-Unsaturated β-Amino Acid Deriv
  • Enzymatic kinetic resolution of β-amino acid deriv
  • In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters - Lirias. Vertex AI Search.
  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. MPG.PuRe.
  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids.
  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC.
  • Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society.
  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-C
  • Chiral Auxiliary Controlled Reactions. No Added Chemicals.
  • Chiral auxiliary. Wikipedia.
  • Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. PubMed.
  • Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Deriv
  • Chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid | Request PDF.
  • (2S,3S)-3-Amino-2-hydroxy-3-phenylpropionic acid. BOC Sciences.
  • Chiral Auxiliaries in Asymmetric Synthesis.
  • Stereoselective synthesis of (2S,3S)
  • A diastereo- and enantioselective synthesis of alpha-substituted syn-alpha,beta-diamino acids. PubMed.
  • Diastereoselective synthesis of β-heteroaryl syn-α-methyl-β-amino acid derivatives via a double chiral auxiliary approach. PubMed.

Sources

Overcoming solubility issues of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The Core Challenge: The "Zwitterionic Lattice"

Welcome to the technical support center. If you are working with (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (often abbreviated as (2R,3R)-AHPPA or Phenylnorstatine), you have likely encountered a specific solubility paradox.

This molecule possesses a hydrophobic phenyl ring (lipophilic) and a zwitterionic core (hydrophilic ammonium/carboxylate pair) at neutral pH.

  • In Water: The phenyl ring disrupts the hydrogen-bonding network, limiting solubility compared to glycine or serine.

  • In Organics (DCM, THF, EtOAc): The strong ionic lattice energy of the zwitterion (

    
    ) prevents dissolution.
    

This guide provides field-proven protocols to break this lattice for Analysis (HPLC/NMR), Synthesis (Coupling), and Purification.

Decision Matrix: Solubilization Strategy

Before proceeding, determine your end goal. The method for dissolving AHPPA for an HPLC run is chemically incompatible with the method for using it in a reaction.

SolubilizationStrategy Start Start: Define Application Q1 Is the goal Analytical or Synthetic? Start->Q1 Analytical Analytical (HPLC/NMR) Q1->Analytical Quantification/Purity Synthetic Synthetic (Coupling/Reaction) Q1->Synthetic Peptide Coupling Acidic Use Acidic Buffer (pH < 2.0) Analytical->Acidic Preferred (HPLC) Basic Use Basic Buffer (pH > 10.0) Analytical->Basic Alternative Note1 Protonates Carboxyl Breaks Zwitterion Acidic->Note1 Protected Is the N-terminus or C-terminus protected? Synthetic->Protected YesProt Yes (e.g., Boc, OMe) Protected->YesProt Derivatized NoProt No (Free Amino Acid) Protected->NoProt Zwitterion SolventStd Soluble in DCM/THF/DMF YesProt->SolventStd Trick Protocol: In-Situ Silylation (BSA/TMSCl) NoProt->Trick Critical Step

Figure 1: Decision tree for selecting the correct solubilization method based on experimental intent.

Module A: Analytical Solubilization (HPLC & NMR)

The Issue: At neutral pH (approx. pH 6-7), AHPPA exists as a zwitterion with minimal solubility. Injecting a suspension into an HPLC will block the column frit and yield poor data.

Protocol A1: HPLC Sample Preparation

To analyze the free amino acid, you must shift the pH away from the isoelectric point (pI).

ParameterSpecificationMechanism
Solvent Water:Acetonitrile (90:10) + 0.1% TFA TFA drops pH to ~2. The carboxylate (

) becomes carboxylic acid (

), breaking the ionic lattice.
Concentration Max 1.0 mg/mLDo not exceed saturation limits.
Sonication 5-10 mins at 25°CEnsures complete dissolution of micro-aggregates.
Filtration 0.22 µm PVDF or PTFEMandatory. Removes undissolved zwitterionic crystals.

Troubleshooting FAQ:

  • Q: My peak is tailing severely.

    • A: This is due to the interaction of the free amine with silanol groups on the column. Solution: Increase TFA to 0.15% or use a "HILIC" mode column (Amide phase) with an Ammonium Acetate buffer (pH 4.5) if the acidic method fails.

Protocol A2: NMR Sample Preparation
  • Do not use

    
     : The free amino acid will not dissolve.
    
  • Recommended:

    
     with 1-2 drops of 
    
    
    
    (Deuterated HCl) or
    
    
    .
  • Alternative: DMSO-

    
     can sometimes dissolve the zwitterion, but heating (40°C) may be required.
    

Module B: Synthetic Solubilization (Coupling Reactions)

The Issue: You cannot run a standard EDC/NHS coupling on the free zwitterion of (2R,3R)-AHPPA in Dichloromethane (DCM) because it acts as a "rock" in the flask.

Protocol B1: The "In-Situ Silylation" Trick (The Pro Method)

If you must react the free amino acid (e.g., protecting the amine with Fmoc-OSu), use silylation to create a "temporary" organic-soluble ester.

Reagents:

  • Bis(trimethylsilyl)acetamide (BSA ) or Trimethylsilyl chloride (TMSCl ).

Step-by-Step:

  • Suspension: Suspend (2R,3R)-AHPPA (1.0 eq) in dry DCM or THF. It will look like a white suspension.

  • Silylation: Add BSA (2.0 - 2.5 eq) under Nitrogen.

  • Reflux: Heat to mild reflux (40°C) for 1-2 hours.

    • Observation: The solution should turn clear . The BSA silylates the Carboxyl (

      
      ), the Hydroxyl (
      
      
      
      ), and the Amine (
      
      
      ).
  • Reaction: Cool to RT and add your electrophile (e.g., Fmoc-OSu or Boc-anhydride).

  • Workup: Add water/mild acid. The TMS groups are highly labile and will hydrolyze instantly, leaving your protected product (e.g., Fmoc-AHPPA-OH) which is now soluble in organics.

Protocol B2: Standard Protection

If purchasing starting material, avoid the free acid if possible.

  • Buy: this compound methyl ester HCl salt.

  • Why: The esterification removes the negative charge. The HCl protonates the amine. The result is a simple salt, soluble in DMF, Methanol, and water.

Module C: Purification & Crystallization

The Issue: How do you get the pure product out of solution?

Protocol C1: Isoelectric Precipitation

If you have performed a hydrolysis (e.g., removing a methyl ester with LiOH) and need to isolate the free amino acid:

  • Start: You have the Lithium salt (soluble) in water at pH ~12.

  • Acidify: Slowly add 1M HCl.

  • Target: Monitor pH carefully. As you approach pH 6.0 - 6.5 (the approximate pI), the solution will become cloudy.

  • Crystallize: Stop stirring. Cool to 4°C overnight. The zwitterion will crystallize out.

  • Wash: Filter and wash with cold isopropanol . (AHPPA is insoluble in IPA, but impurities often are).

Frequently Asked Questions (FAQ)

Q: I am trying to dissolve (2R,3R)-AHPPA in DMSO for a biological assay, but it precipitates upon dilution into the media. A: This is "solvent shock." You dissolved it in DMSO (likely at high concentration), but when you added it to media (pH 7.4), the water reformed the zwitterionic lattice.

  • Fix: Pre-dissolve the compound in DMSO containing 1 equivalent of HCl. This keeps the amine protonated and prevents zwitterion formation when diluted.

Q: Can I use standard Fmoc-solid phase peptide synthesis (SPPS) with this amino acid? A: Not with the free acid. You must use Fmoc-(2R,3R)-AHPPA-OH . Additionally, the secondary hydroxyl group (-OH) on the beta-carbon can cause side reactions (O-acylation).

  • Fix: Use a building block with the hydroxyl protected, such as Fmoc-(2R,3R)-AHPPA(OtBu)-OH .

Q: Why does my optical rotation data not match the literature? A: Solubility affects specific rotation readings. Literature values often cite


 in 1M HCl  or Acetic Acid . If you measure it in water or methanol, the ionization state differs, drastically changing the 

value. Always match the solvent system to the Certificate of Analysis.

References

  • Sigma-Aldrich. (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid Product Sheet. (Demonstrates the necessity of Fmoc/protection for solubility).

  • Khalaf, J. K., & Datta, A. (2008).[1] A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid.[1] Amino Acids, 35(2), 507-10.[1] (Discusses synthetic handling of hydroxy-amino acids).

  • BOC Sciences. (2S,3S)-3-Amino-2-hydroxy-3-phenylpropionic acid Properties & HPLC Purity. (Provides standard purity methods using HPLC).

  • Merck Millipore. Improving solubility – a close look at available approaches. (General reference for solid dispersion and salt formation strategies).

Sources

Technical Support Center: Purification of (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid. The stereochemical purity of this intermediate is paramount, as it is a critical building block for various pharmaceuticals, including the side chain of the anticancer drug paclitaxel and components of antibiotics. This document provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges encountered during its purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process. The solutions provided are based on established chemical principles and validated laboratory practices.

Question 1: My final product shows a broad melting point range (e.g., 215-220°C) and complex signals in the NMR spectrum. What is the likely cause?

Answer:

A broad melting point and convoluted NMR spectra are strong indicators of impurities, most commonly the presence of diastereomers. The desired (2R,3R) isomer has a sharp melting point, typically around 218-222°C (decomposes)[1]. During synthesis, particularly in aldol-type condensation reactions between glycine derivatives and benzaldehyde, other stereoisomers such as (2S,3S), (2R,3S), and (2S,3R) can form.

Causality: The formation of multiple stereoisomers is often a result of incomplete stereocontrol during the synthetic reaction. The relative energies of the transition states leading to the different diastereomers may be very close, resulting in a mixture of products.

Recommended Actions:

  • Confirm Impurity Identity: Utilize chiral High-Performance Liquid Chromatography (HPLC) to resolve and quantify the different stereoisomers. This is the most effective method for assessing stereochemical purity.

  • Implement a Purification Strategy: Based on the impurity profile, proceed with one of the purification methods outlined below, with recrystallization being the most common first step.

Question 2: Chiral HPLC analysis confirms the presence of the (2R,3S) and/or (2S,3R) diastereomers. How can I effectively remove them?

Answer:

The removal of diastereomers is typically achieved by leveraging their different physical properties, such as solubility.

Primary Method: Diastereoselective Recrystallization

This is the most common and scalable method for separating diastereomers of amino acids. The principle lies in the different crystal lattice energies of the diastereomers, which leads to varying solubilities in a given solvent system.

  • Why it Works: The (2R,3R) isomer and the threo diastereomers ((2R,3S) and (2S,3R)) have different spatial arrangements of their functional groups (amino, hydroxyl, phenyl, and carboxylic acid). This difference in 3D structure affects how they pack into a crystal lattice and interact with solvent molecules, leading to solubility differentials that can be exploited for separation.

Recommended Protocol: Recrystallization from an Aqueous/Organic System

  • Solvent Selection: A mixture of water and a water-miscible organic solvent like ethanol or isopropanol is often effective. The organic solvent decreases the overall polarity, reducing the solubility of the amino acid, while water helps to dissolve it at elevated temperatures.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot water (e.g., 80-90°C).

    • Slowly add ethanol or isopropanol until a slight turbidity persists.

    • Add a small amount of hot water to redissolve the precipitate, achieving a saturated solution.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath (0-5°C) for several hours to maximize crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

  • Validation: Assess the purity of the recrystallized material using chiral HPLC and melting point analysis. Repeat the recrystallization if necessary to achieve the desired purity (>98%).

Solvent SystemTypical Ratio (Water:Organic)Key Considerations
Water:Ethanol1:1 to 1:3Good for general purpose purification.
Water:Isopropanol1:1 to 1:2Can offer different selectivity for certain impurities.
Water-Higher solubility may lead to lower recovery.

Alternative Method: Diastereomeric Salt Formation

If recrystallization is ineffective, forming diastereomeric salts with a chiral resolving agent can be employed. This technique converts the mixture of diastereomers into a mixture of diastereomeric salts with significantly different solubilities.

  • Process:

    • React the mixture of amino acid diastereomers with a single enantiomer of a chiral acid or base (e.g., tartaric acid, camphorsulfonic acid, or a chiral amine like (1R,2S)-(-)-erythro-2-amino-1,2-diphenylethanol)[2][3].

    • This creates a pair of diastereomeric salts (e.g., [(2R,3R)-acid • (R)-base] and [(2R,3S)-acid • (R)-base]).

    • These salts can be separated by fractional crystallization due to their different solubilities[2][4].

    • After separation, the resolving agent is removed by acid/base extraction to yield the purified single stereoisomer of the amino acid.

Question 3: My yield after recrystallization is very low. What are the potential causes and how can I improve it?

Answer:

Low recovery during recrystallization is a common issue that can often be rectified by optimizing the procedure.

Potential Causes & Solutions:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much is added, carefully evaporate some of the solvent to re-establish a saturated solution.

  • Cooling Too Rapidly: Rapid cooling promotes the formation of small, often impure crystals and can trap impurities within the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature without disturbance. This allows for the formation of larger, more perfect crystals. Once at room temperature, cooling in an ice bath can be used to maximize the yield of the less soluble diastereomer.

  • Premature Crystallization: If the solution cools too much during filtration of insoluble impurities, the product may crystallize prematurely on the filter paper.

    • Solution: Use a heated funnel or pre-heat the filtration apparatus. Ensure the solvent is close to its boiling point during the "hot filtration" step.

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the product, even when cold.

    • Solution: Experiment with different solvent systems. If the product is too soluble in one solvent, add a miscible "anti-solvent" in which the product is less soluble to induce crystallization.

Impurity Management Workflow

The following diagram outlines a logical workflow for identifying and removing impurities from crude this compound.

G cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Final Validation start Crude Product analysis Analytical Testing (Chiral HPLC, NMR, MP) start->analysis check_purity Purity > 98%? analysis->check_purity impurity_type Identify Impurity Type check_purity->impurity_type No final_product Purified Product check_purity->final_product Yes recrystallize Perform Diastereoselective Recrystallization final_analysis Final Purity Analysis (Chiral HPLC, NMR, MP) recrystallize->final_analysis salt_formation Diastereomeric Salt Formation & Crystallization salt_formation->final_analysis chromatography Preparative Chiral Chromatography chromatography->final_analysis impurity_type->recrystallize Diastereomers impurity_type->salt_formation Persistent Diastereomers impurity_type->chromatography Trace Impurities / High Purity Needed final_analysis->check_purity Re-evaluate

Caption: Decision workflow for purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to determine the purity of my sample?

A1: A combination of methods is recommended for comprehensive purity analysis:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric and diastereomeric purity. Polysaccharide-based chiral stationary phases are often effective for separating these types of isomers[5].

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides structural confirmation and can detect structural impurities. Diastereomers may show distinct shifts, although they can often be subtle.

  • Melting Point Analysis: A sharp melting point close to the literature value (218-222°C with decomposition) is a good indicator of high purity[1].

  • Thin Layer Chromatography (TLC): A quick and inexpensive method for monitoring reaction progress and assessing the complexity of the crude mixture[1].

Q2: Can enzymatic methods be used for purification?

A2: Yes, enzymatic resolution is a powerful technique for obtaining high-purity stereoisomers. Enzymes like aminoacylases or lipases can be used to selectively acylate or hydrolyze one stereoisomer, allowing for its separation from the others. While highly selective, this method may require significant process development to be economically viable on a large scale[6].

Q3: What are the ideal storage conditions for the purified this compound?

A3: The purified compound is a stable, white crystalline powder. It should be stored in a well-sealed container, protected from light and moisture, under refrigerated conditions (0-8°C) to ensure long-term stability[1].

Q4: Besides diastereomers, what other impurities might be present?

A4: Depending on the synthetic route, other impurities could include:

  • Unreacted Starting Materials: Such as benzaldehyde or glycine derivatives.

  • By-products from Side Reactions: These can arise from self-condensation of starting materials or alternative reaction pathways[7].

  • Residual Solvents: From the reaction or purification steps. These can be detected by ¹H NMR or Gas Chromatography (GC).

These types of impurities are typically easier to remove than diastereomers and can often be eliminated by a single recrystallization or by washing the solid product with an appropriate solvent.

References

  • Shiraiwa, T., Saijoh, R., Suzuki, M., Yoshida, K., Nishimura, S., & Nagasawa, H. (2003). Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. Chemical & Pharmaceutical Bulletin, 51(12), 1363–1367. [Link]

  • Shiraiwa, T., et al. (2006). Preparation of Optically Active (2RS,3SR)-2-Amino-3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolutions by Replacing and Preferential Crystallization. Chemical and Pharmaceutical Bulletin, 54(8), 1170-1176. [Link]

  • Wikipedia contributors. (2023). Chiral resolution. In Wikipedia, The Free Encyclopedia. [Link]

  • Katsuki, T., & Sharpless, K. B. (2001). Process for production of optically active beta-phenylalanine derivatives.
  • Rahman, M. M., & Kim, H. S. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 196-205. [Link]

  • Mori, T., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 28(1), 153. [Link]

  • Ito, K., & Akashi, S. (1956). Synthesis of beta-hydroxy-alpha-amino acid.
  • Ota, N., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01436-21. [Link]

Sources

Technical Support Center: Stability & Troubleshooting for (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals working with (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid . This compound is a threo-


-amino acid derivative closely related to the side chain of paclitaxel (Taxol)[1][2]. While 

-amino acids are highly valued for their intrinsic protease resistance and structural rigidity in peptidomimetics[1][3], their unique

-hydroxy-

-amino architecture introduces specific stability challenges during synthesis, coupling, and storage.

This guide provides a self-validating framework to understand the causality behind these instabilities and offers field-proven protocols to troubleshoot them.

Part 1: The Molecular Causality of Instability (The "Why")

To master the handling of this compound, one must understand the thermodynamic vulnerabilities of its structural triad:

  • The

    
    -Hydroxyl Group:  The presence of the electronegative hydroxyl group adjacent to the carboxylate drastically increases the acidity of the 
    
    
    
    -proton (C2). Under basic conditions, this leads to rapid enolization and subsequent epimerization [4].
  • The

    
    -Amino Group:  During peptide synthesis, the proximity of the nucleophilic 
    
    
    
    -amino group to the electrophilic activated carboxyl group creates a high kinetic propensity for intramolecular cyclization, leading to
    
    
    -lactamization
    [2][5].
  • The

    
    -Phenyl Ring:  The aromatic ring stabilizes adjacent carbocations or double bonds through conjugation. In strongly acidic media with heat, the 
    
    
    
    -hydroxyl group can be protonated and eliminated as water, driving dehydration to form a stable, conjugated cinnamic acid derivative[6][7].

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing a loss of stereopurity (enantiomeric/diastereomeric excess) after adjusting the pH of my reaction mixture. Why is this happening? A1: You are observing epimerization at the C2 (


) position. Because the 

-proton is flanked by an electron-withdrawing hydroxyl group and a carbonyl group, it is unusually acidic[4]. When exposed to basic conditions (pH > 8), the molecule forms an enolate intermediate. Upon reprotonation, the stereocenter is scrambled, converting your pure (2R,3R) threo isomer into a mixture containing the (2S,3R) erythro isomer. Fix: Always maintain the pH between 4.0 and 7.0 during aqueous workups. If basic conditions are strictly required for a reaction, keep temperatures below 4°C to kinetically slow the enolization process.

Q2: During a heated acidic deprotection step, my LC-MS shows a new major peak with a mass shift of -18 Da. What is this degradant? A2: A mass loss of 18 Da corresponds to the loss of water (dehydration). The acidic conditions protonate the


-hydroxyl group, turning it into a good leaving group. The thermodynamic stability provided by the 

-phenyl ring drives the elimination reaction, yielding an

-unsaturated cinnamic acid derivative[5][7]. Fix: Avoid prolonged heating (>40°C) in strong acids (e.g., concentrated TFA or HCl). Switch to milder, orthogonal deprotection strategies if possible.

Q3: My peptide coupling yields are abnormally low, and I am detecting a low-molecular-weight byproduct instead of my desired peptide. What went wrong? A3: You are likely experiencing intramolecular


-lactamization. When you activate the carboxyl group with strong coupling reagents (e.g., HATU, EDC), the free 

-amino group attacks the activated carbonyl faster than the intermolecular amine of your growing peptide chain[2]. Fix: Ensure the

-amino group is properly protected (e.g., with a Boc or Fmoc group) before activating the carboxyl group. If coupling the free amino acid is necessary, use less aggressive coupling agents or highly concentrated reaction mixtures to favor intermolecular kinetics.

Part 3: Experimental Protocols

Protocol 1: pH-Controlled Handling and Storage

To prevent epimerization and hydrolytic degradation, follow this self-validating storage and handling protocol:

  • Solvent Preparation: Dissolve the compound in mildly acidic to neutral buffers (e.g., 50 mM citrate buffer, pH 4.6 to 6.5)[8]. Avoid unbuffered basic solutions.

  • Lyophilization: If isolating the free acid from an aqueous solution, freeze the solution immediately using liquid nitrogen and lyophilize. Do not concentrate via rotary evaporation at elevated temperatures.

  • Storage: Store the dry powder in a desiccator at -20°C under an inert argon atmosphere to prevent hygroscopic moisture absorption.

Protocol 2: Stereochemical Monitoring via Chiral HPLC & NMR

To validate the stereochemical integrity of the (2R,3R) isomer and detect epimerization:

  • Chiral HPLC: Use a Chiralpak® AGP or Chiraline LO 151 column[4][8].

    • Mobile Phase: Hexane/Isopropanol (95:5) or an isocratic 50 mM citrate buffer (pH 4.6) with 6% isopropanol at a flow rate of 0.9 mL/min[4][8]. The (2R,3R) and (2S,3R) diastereomers will resolve with distinct retention times.

  • 1H NMR Analysis: Dissolve the sample in D₂O. The threo (anti) configuration of the (2R,3R) isomer exhibits distinct chemical shifts: the H-2 and H-3 protons appear as doublets around

    
     4.21 and 4.26 ppm, respectively, with a characteristic coupling constant of J = 4.3 Hz[8]. A change in this coupling constant or the appearance of new doublets indicates epimerization.
    

Part 4: Quantitative Data Summaries

Table 1: Stability Matrix across pH and Temperature
ConditionTemperaturePrimary Degradation RiskExpected Half-Life (

)
pH < 2 (Strong Acid) > 60°CDehydration (Cinnamic acid formation)< 2 Hours
pH 4.0 - 7.0 (Buffer) 4°C - 25°CHighly Stable> 6 Months
pH > 8 (Strong Base) 25°CEpimerization (Loss of stereopurity)< 4 Hours
Solid State (Dry) -20°CNone (Stable)> 2 Years
Table 2: Common Degradants and Analytical Signatures
Degradation PathwayLC-MS SignatureNMR Signature (

H)
Root Cause
Epimerization Isobaric (Same Mass)Shift in H-2/H-3 J-coupling (

4.3 Hz)
High pH / Strong Base
Dehydration [M-H₂O+H]⁺ (-18 Da)Loss of

-OH signal; alkene protons emerge
High Temp + Acid

-Lactamization
[M-H₂O+H]⁺ (-18 Da)Shift of

-proton; rigid ring coupling
Carboxyl Activation

Part 5: Visual Workflows

DegradationPathway A (2R,3R)-3-amino-2-hydroxy- 3-phenylpropanoic acid B (2S,3R)-Epimer (Loss of Stereopurity) A->B Base (pH > 8) Enolization C Cinnamic Acid Derivatives (-H2O) A->C Acid (pH < 2) Heat D Beta-Lactam / Oligomers A->D Carboxyl Activation (Coupling Agents)

Caption: Degradation pathways of this compound under stress conditions.

TroubleshootingWorkflow Start Detect Purity Drop (LC-MS / Chiral HPLC) CheckMass Mass Shift Analysis Start->CheckMass Isobaric Isobaric (Same Mass) Check RT / NMR CheckMass->Isobaric Yes (No Mass Change) MassLoss Mass -18 Da (Loss of H2O) CheckMass->MassLoss Yes (-18 Da) MassPoly Mass Multiples (Oligomerization) CheckMass->MassPoly Yes (n x Mass) Epimer Action: Epimerization Reduce pH, avoid strong base Isobaric->Epimer Dehyd Action: Dehydration Lower Temp, avoid strong acid MassLoss->Dehyd Lactam Action: Lactamization Optimize coupling reagents MassPoly->Lactam

Caption: Diagnostic workflow for identifying and resolving stability issues during experiments.

Part 6: References

  • "(2R,3S)-3-Phenylisoserine | 136561-53-0", Benchchem. URL:

  • "One-Pot Ring-Opening Peptide Synthesis Using

    
    -Difluoro-
    
    
    
    -Lactams", D-NB.info. URL:
  • "Optimization Strategies for the Stability of Peptides In Vivo", Creative Peptides. URL:

  • "3-Amino-2-hydroxy-3-phenylpropanoic acid | 6049-55-4", Benchchem. URL:

  • "Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds", Thieme Connect. URL:

  • "Supporting information - The Royal Society of Chemistry", RSC. URL:

Sources

Technical Support: Troubleshooting Peptide Coupling with (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AHPPA-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Core Challenge

You are likely encountering difficulties coupling (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (often abbreviated as AHPPA or referred to as the Bestatin or Phenylisoserine core).

Unlike standard


-amino acids, this residue presents a "Perfect Storm" of three competing challenges:
  • Steric Hindrance: The

    
    -phenyl ring creates significant bulk, slowing down bimolecular nucleophilic attack.
    
  • Nucleophilic Interference: The unprotected

    
    -hydroxyl group is perfectly positioned to attack the activated carboxylate, leading to homobislactone formation  or O-acylation  rather than the desired amide bond.
    
  • Stereochemical Instability: The

    
    -proton (adjacent to the carbonyl and hydroxyl) is susceptible to abstraction, leading to epimerization (loss of the 2R stereocenter).
    

This guide prioritizes hydroxyl protection as the primary solution. If you must proceed without protection, specific "low-base" protocols are required.

Decision Matrix: The Coupling Strategy

Before mixing reagents, determine your pathway. The presence of a protecting group on the


-hydroxyl is the single biggest determinant of success.

CouplingStrategy cluster_Protected Pathway A: Protected (Recommended) cluster_Unprotected Pathway B: Unprotected (High Risk) Start Start: Coupling (2R,3R)-AHPPA CheckOH Is the u03b1-Hydroxyl Protected? (e.g., TBDMS, TBS, Benzyl) Start->CheckOH Standard Use Standard High-Power Coupling (HATU or PyBOP) CheckOH->Standard Yes Risk Risk: Homobislactone Dimerization & O-Acylation CheckOH->Risk No Base Base: DIPEA or NMM (2.0 eq) Standard->Base ResultA High Yield Minimal Side Reactions Base->ResultA Special Use Carbodiimide (EDC/DIC) + HOAt Risk->Special NoBase CRITICAL: Minimize/Omit Base during activation Special->NoBase ResultB Moderate Yield Requires HPLC Purification NoBase->ResultB

Figure 1: Decision tree for selecting coupling conditions based on hydroxyl protection status.

Detailed Protocols

Protocol A: The "Gold Standard" (Hydroxyl-Protected)

Use this if your building block is Fmoc-(2R,3R)-AHPPA(TBS)-OH or similar.

The Logic: Protecting the hydroxyl group eliminates the possibility of lactonization and O-acylation. The bulky phenyl group still requires a strong coupling reagent.

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine).[1][2]

  • Solvent: DMF (anhydrous).

  • Stoichiometry:

    • Amino Acid: 3.0 eq

    • HATU: 2.9 eq

    • DIPEA: 6.0 eq

  • Procedure:

    • Dissolve Amino Acid and HATU in DMF.

    • Add DIPEA.[1][2] Wait 30 seconds for pre-activation (yellow color development).

    • Add to resin/amine immediately.

    • Reaction Time: 2–4 hours (longer than standard AA due to sterics).

Protocol B: The "Survival Mode" (Unprotected Hydroxyl)

Use this ONLY if you cannot protect the hydroxyl group. This protocol is derived from studies on Bestatin and HIV protease inhibitors where homobislactone formation was a major yield-killer.

The Logic: Strong bases (DIPEA) and uronium reagents (HATU/HBTU) promote the deprotonation of the


-hydroxyl, turning it into a nucleophile that attacks the activated ester intramolecularly. We must use neutral conditions.
  • Reagents: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: NONE (or 1.0 eq of weak base like Collidine if absolutely necessary for solubility).

  • Solvent: DCM/DMF (1:1 mixture) to improve solubility without promoting aggregation.

  • Stoichiometry:

    • Amino Acid: 1.2 eq (Keep excess low to prevent dimerization).

    • EDC.HCl: 1.2 eq.

    • HOAt: 1.2 eq.

  • Procedure:

    • Dissolve Amino Acid and HOAt in solvent. Cool to 0°C.

    • Add EDC.HCl.[3] Stir for 5 minutes at 0°C.

    • Add the amine component (free base form).

    • Allow to warm to Room Temperature overnight.

    • Note: Do not use HATU here; it will drive the formation of the homobislactone byproduct [1].

Troubleshooting & FAQ

Q1: I am seeing a mass corresponding to [2x AHPPA - H2O]. What is this?

Diagnosis: This is the Homobislactone . Mechanism: Without OH protection, one molecule of AHPPA activates and is attacked by the OH group of a second AHPPA molecule (or itself), forming a cyclic dimer esters. Fix: Switch to Protocol B (EDC/HOAt without base) or, ideally, switch to a TBDMS-protected building block.

Q2: My product has the correct mass, but I see two peaks in HPLC.

Diagnosis: Epimerization (Racemization). Mechanism: The (2R) center is sensitive. If you used high concentrations of base (DIPEA) with HATU, you likely epimerized the


-carbon.
Fix: 
  • Use Sym-collidine (TMP) instead of DIPEA. It is a weaker, non-nucleophilic base that reduces proton abstraction.

  • Reduce pre-activation time to <1 minute.

Q3: The coupling efficiency is <20% regardless of reagents.

Diagnosis: Beta-sheet Aggregation. Mechanism:


-amino acids and hydroxyl-containing peptides are prone to forming secondary structures that "hide" the N-terminus on solid phase.
Fix: 
  • Solvent: Use "Magic Mixture" (DCM/DMF/NMP/1% Triton X-100).

  • Temperature: Heat the coupling to 50°C (Microwave or conventional heating), but ONLY if using the Protected Protocol A. Heating unprotected AHPPA will instantly cyclize it.

Comparative Data: Coupling Reagent Efficacy

Data extrapolated from synthesis of Bestatin analogs and steric hindered couplings [1][2].

Reagent SystemBaseOH-Protected YieldOH-Unprotected YieldMajor Side Product (Unprotected)
HATU / DIPEA Strong>95% <30%Homobislactone (Cyclic Dimer)
HBTU / DIPEA Strong85%<20%O-Acyl Urea / Lactone
EDC / HOAt None80%65-75% Minimal (Slow reaction)
PyBOP / NMM Mod.90%40%Phosphonium adducts

References

  • Homobislactone Formation: Kiso, Y., et al. (2001). "Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative... byproduction of homobislactone."[4] Journal of Organic Chemistry.

  • Bestatin Synthesis: Rich, D. H., et al. (1978). "Synthesis of Bestatin and its P1' derivatives." Journal of Organic Chemistry.

  • General Coupling of Hindered Amino Acids: Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

Sources

Validation & Comparative

Comprehensive Comparison Guide: (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid vs. Alternative Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptidomimetic drug design, I frequently evaluate the incorporation of non-natural amino acids (NNAAs) to overcome the inherent pharmacokinetic limitations of proteinogenic peptides. Among the most structurally fascinating NNAAs is (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid ((2R,3R)-AHPP). This chiral


-hydroxy-

-amino acid is a diastereomer of the renowned paclitaxel (Taxol) C-13 side chain[1].

Choosing the correct NNAA is not merely a matter of increasing half-life; it is an exercise in precise spatial engineering. This guide provides an objective, data-driven comparison of (2R,3R)-AHPP against other leading NNAA classes, detailing their mechanistic causality, synthetic workflows, and comparative performance to help you make informed decisions in your drug development pipelines.

Structural & Mechanistic Profiling

The Causality of Stereochemistry: (2R,3R)-AHPP vs. (2R,3S)-AHPP

The biological activity of complex natural products and their synthetic analogs is exquisitely sensitive to stereochemistry[1]. The natural (2R,3S)-AHPP isomer is essential for optimal binding to


-tubulin, and its assembly requires precise stereochemical control, often achieved via chiral enol borinates or advanced multicomponent reactions (MCR)[2][3].

Conversely, substituting with the (2R,3R)-AHPP isomer induces a severe steric clash in the tubulin binding pocket. However, in the realm of protease inhibitors (e.g., bestatin analogs), the (2R,3R) anti configuration is highly prized. The chirality of (2R,3R)-AHPP means it cannot be superimposed on its mirror image, and isolating it requires empirical screening of chiral resolving agents[4]. Once isolated, its


-hydroxyl group acts as a transition-state mimic, chelating the catalytic zinc ion or interacting with the catalytic water of metalloproteases, while the (3R)-phenyl group anchors deeply into the S1 hydrophobic pocket.
Alternative NNAAs: Fluorinated -Amino Acids

When proteolytic stability and cellular permeability are the primary bottlenecks,


-difluoro-

-amino acids serve as superior alternatives to hydroxylated amino acids. The difluoromethylene unit acts as a bioisostere for the hydroxymethylene group found in AHPP[5]. Because fluorine is highly electronegative, it lowers the pKa of the adjacent amine and drastically increases lipophilicity. This modification completely abrogates proteolytic cleavage while maintaining similar spatial geometry to natural substrates[5].
Alternative NNAAs: Standard D-Amino Acids

Standard D-amino acids (e.g., D-Phe) invert local peptide backbone stereochemistry, disrupting the recognition motifs of endogenous proteases. While cost-effective and synthetically trivial to incorporate, they lack the sophisticated transition-state mimicry (the


-hydroxyl group) provided by AHPP, making them better suited for general half-life extension rather than active-site inhibition.

Comparative Performance Data

To facilitate objective selection, the following table summarizes the performance metrics of these NNAA classes based on experimental consensus:

NNAA ClassKey Structural FeaturePrimary ApplicationProteolytic Stability (Serum

)
Synthetic Complexity
(2R,3R)-AHPP

-OH,

-NH

, anti stereocenter
Protease InhibitorsHigh (>24h)High (Requires asymmetric synthesis/resolution)
(2R,3S)-AHPP

-OH,

-NH

, syn stereocenter
Tubulin Stabilizers (Taxanes)Moderate (~12h)High (MCR or chiral resolution)

-Difluoro-

-AAs
Difluoromethylene unitMetabolically stable mimeticsVery High (>48h)Moderate (Ring-opening aminolysis)
D-Amino Acids D-enantiomer backboneGeneral peptide half-life extensionHigh (>24h)Low (Commercially abundant)

Experimental Workflows & Protocols

Protocol 1: Self-Validating Synthesis and Coupling of (2R,3R)-AHPP

To ensure scientific integrity, the incorporation of (2R,3R)-AHPP into a peptide backbone must strictly avoid epimerization at the C2 (


) position.

Step-by-Step Methodology:

  • Activation : Dissolve 1.2 eq of Fmoc-(2R,3R)-AHPP(OtBu)-OH in anhydrous DMF. Add 1.1 eq of HATU and 2.5 eq of DIPEA.

    • Causality: HATU is chosen over standard carbodiimides to accelerate the coupling of the sterically hindered

      
      -amino acid. The bulky OtBu protecting group prevents unwanted lactonization between the 
      
      
      
      -OH and the activated carboxylate.
  • Coupling : Add the activated mixture to the resin-bound peptide (1.0 eq). Agitate for 2 hours at room temperature.

  • Validation (Self-Validating System) : Cleave a 5 mg micro-aliquot of the resin using TFA/TIPS/H

    
    O (95:2.5:2.5). Analyze the crude cleavage product via Chiral HPLC (e.g., Chiralpak IC column).
    
    • Causality: You must confirm that the basic conditions (DIPEA) did not induce epimerization to the (2S,3R) isomer. A single sharp peak confirms stereochemical integrity before proceeding to the next synthetic step.

Protocol 2: Ring-Opening Aminolysis for Fluorinated Alternatives

For researchers opting for fluorinated NNAAs, the ring-opening of


-difluoro-

-lactams provides a highly efficient route[5].

Step-by-Step Methodology:

  • Preparation : Dissolve the

    
    -difluoro-
    
    
    
    -lactam precursor in 2,2,2-trifluoroethanol (TFE).
  • Nucleophilic Attack : Add the target amino acid nucleophile directly to the solution.

  • Mechanism & Causality : TFE attacks the lactam ring, forming a reactive 2,2,2-trifluoroethyl ester intermediate[5]. This intermediate is highly electrophilic compared to standard methyl esters, which dramatically accelerates aminolysis with the target amino acid without the need for external, potentially epimerizing coupling reagents[5].

Visualizations

SynthesisWorkflow Start Select NNAA Building Block Branch1 (2R,3R)-AHPP (Stereospecific) Start->Branch1 Branch2 Fluorinated β-Amino Acid (α,α-difluoro) Start->Branch2 Branch3 Standard D-Amino Acid Start->Branch3 Step1A Fmoc/OtBu Protection & HATU Activation Branch1->Step1A Step1B Ring-Opening of Difluoro-β-Lactam in TFE Branch2->Step1B Step1C Standard DIC/HOBt Activation Branch3->Step1C Coupling Peptide Coupling / Semisynthesis Step1A->Coupling Step1B->Coupling Step1C->Coupling Eval Chiral HPLC Validation & Binding Assay Coupling->Eval

Figure 1: Comparative synthetic workflow for incorporating various non-natural amino acids.

Mechanism NNAA (2R,3R)-AHPP Pharmacophore Sub1 β-Amino Group NNAA->Sub1 Sub2 α-Hydroxy Group NNAA->Sub2 Sub3 (3R)-Phenyl Ring NNAA->Sub3 Target1 Target Backbone (H-Bond Acceptor) Sub1->Target1 H-Bond Target2 Catalytic Zn2+ / Water Sub2->Target2 Chelation Target3 S1 Hydrophobic Pocket Sub3->Target3 π-π Stacking

Figure 2: Mechanistic binding interactions of the (2R,3R)-AHPP pharmacophore in a protease.

References

1.[5] Tarui, A., et al. (2020). One-Pot Ring-Opening Peptide Synthesis Using α,α-Difluoro-β-Lactams. Thieme Connect. 2.[2] Multicomponent Reaction-Enabled Semisynthesis of Taxanes Yields an Analogue with Reduced Chemotherapy-Induced Neuropathy. JACS Au - ACS Publications. 3.[1] TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis. Annual Reviews. 4.[3] Computer-Assisted Design and Synthetic Applications of Chiral Enol Borinates. SciELO. 5.[4] 3-Amino-2-hydroxy-3-phenylpropanoic acid | 6049-55-4. Benchchem.

Sources

Comparative Guide: (2R,3R)-3-Amino-2-Hydroxy-3-Phenylpropanoic Acid vs. Stereoisomers in Biological Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topic: (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (also known as syn-phenylisoserine).[] Context: This molecule is a chiral β-amino acid derivative.[][2] Its biological significance is defined primarily by its structural relationship to the Taxol (Paclitaxel) C-13 side chain , which possesses the (2R,3S) configuration. Key Insight: In biological systems, particularly microtubule stabilization and aminopeptidase inhibition, the (2R,3R) isomer often serves as a stereochemical probe or negative control. Its performance is significantly distinct from its enantiomer (2S,3S) and its diastereomer (2R,3S), illustrating the "lock-and-key" specificity of biological receptors.

Stereochemical Landscape & Structural Context[1][3]

To understand the biological performance of the (2R,3R) isomer, it must be contextualized against its stereoisomers. The biological activity of phenylisoserine derivatives is governed strictly by absolute configuration.

NomenclatureConfigurationStereochemical RelationshipBiological Relevance
Target Molecule (2R,3R) Syn-isomerOften inactive/low potency in taxane systems; used in peptide synthesis.
Enantiomer (2S,3S) Syn-isomer (Mirror image)Used as a chiral building block; precursor for specific peptide analogues.
Diastereomer (2R,3S) Anti-isomerThe "Gold Standard." Essential side chain of Paclitaxel; critical for tubulin binding.
Regioisomer (2R,3R)-Phenylserine2-amino-3-hydroxy...Distinct molecule (swapped OH/NH2); different metabolic pathway.
Structural Visualization

The following diagram illustrates the stereochemical divergence and its impact on biological targets.

Stereochemistry_Activity Precursor Racemic/Prochiral Precursor (e.g., Phenylisoserine Ethyl Ester) R2R3 (2R,3R)-Isomer (Target Molecule) Precursor->R2R3 Syn-Selective Synthesis S2S3 (2S,3S)-Isomer (Enantiomer) Precursor->S2S3 Kinetic Resolution R2S3 (2R,3S)-Isomer (Taxol Side Chain) Precursor->R2S3 Anti-Selective Synthesis Tubulin Tubulin Binding Pocket (Microtubule Stabilization) R2R3->Tubulin Weak Interaction Outcome_Inactive Steric Clash / Low Affinity (Inactive) R2R3->Outcome_Inactive S2S3->Tubulin No Interaction S2S3->Outcome_Inactive R2S3->Tubulin Key Interaction APN Aminopeptidase N (Enzyme Inhibition) R2S3->APN Scaffold Analogue Outcome_Active High Affinity Binding (Cytotoxicity) R2S3->Outcome_Active

Caption: Stereochemical Activity Flow. The (2R,3S) configuration is critical for Tubulin binding, while the (2R,3R) target molecule typically faces steric hindrance, rendering it less active.

Biological Performance Comparison

A. Microtubule Stabilization (Taxane Context)

The most extensively studied biological system for these isomers is the stabilization of microtubules. The N-benzoyl-(2R,3S)-phenylisoserine side chain of Taxol is essential for its cytotoxicity.

  • Mechanism: The (2R,3S) side chain sits in a hydrophobic pocket of

    
    -tubulin. The C2'-hydroxyl group (on the side chain) forms critical hydrogen bonds.
    
  • Performance of (2R,3R):

    • Binding Affinity: The (2R,3R) isomer alters the orientation of the C2'-OH and C3'-phenyl group. This creates a "mismatch" in the binding pocket.

    • Cytotoxicity: Analogues containing the (2R,3R) side chain typically exhibit >100-fold lower cytotoxicity compared to the (2R,3S) parent compound.

B. Aminopeptidase Inhibition

Phenylisoserine derivatives are structural analogues of the amino acid statine and the drug Bestatin (which contains (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid).

  • Target: Aminopeptidase N (APN/CD13), an enzyme involved in tumor invasion and angiogenesis.[3]

  • Performance:

    • Research indicates that the (2R,3S) configuration (similar to Taxol) is often the preferred scaffold for designing APN inhibitors because it mimics the transition state of peptide hydrolysis more effectively than the (2R,3R) form.

    • The (2R,3R) isomer's syn configuration forces the side chain substituents into a conformation that does not align optimally with the zinc-binding catalytic site of APN.

C. Peptide Synthesis & Metabolic Stability[1]
  • Application: Both (2R,3R) and (2S,3S) are used as non-proteinogenic amino acids in peptide synthesis to induce specific secondary structures (e.g.,

    
    -turns) and increase resistance to proteolytic degradation.
    
  • Advantage: Unlike natural

    
    -amino acids, these 
    
    
    
    -amino acids are not recognized by standard proteases, significantly extending the half-life of peptides containing them.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution

Objective: To separate (2R,3R) and (2S,3S) isomers from a racemic syn-mixture using lipase catalysis. This is a self-validating system where enantiomeric excess (ee) is measured via Chiral HPLC.

Reagents:

  • Racemic syn-ethyl 3-amino-2-hydroxy-3-phenylpropionate.

  • Enzyme: Burkholderia cepacia lipase (PS-IM) or Candida antarctica Lipase B (CAL-B).

  • Solvent: Diisopropyl ether or Methyl tert-butyl ether (MTBE).

  • Acyl donor: Vinyl acetate (if performing acylation) or Water (if performing hydrolysis).

Workflow:

  • Substrate Preparation: Dissolve 10 mM racemic substrate in MTBE saturated with water (aw = 1.0).

  • Enzyme Addition: Add lipase (20 mg/mL) to the reaction vessel.

  • Incubation: Shake at 45°C, 200 rpm.

  • Monitoring: Aliquot 50 µL every 2 hours. Analyze via Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA 90:10).

  • Termination: Stop reaction when conversion reaches 50% (theoretical maximum yield for resolution).

  • Purification: Filter enzyme. Separate the unreacted ester (one enantiomer) from the hydrolyzed acid (other enantiomer) via acid/base extraction.

Validation:

  • The (2S,3S) ester is typically hydrolyzed faster by Lipase PS, leaving the (2R,3R)-ester unreacted.

  • Success Criteria: >98% ee for both fractions after separation.

Protocol 2: Tubulin Assembly Assay

Objective: To quantify the biological activity of the (2R,3R) derivative compared to the (2R,3S) standard.

Methodology:

  • Protein Prep: Purify tubulin from bovine brain via cycles of polymerization/depolymerization. Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

  • Compound Addition: Add the test compound ((2R,3R)-derivative) at 10 µM (dissolved in DMSO). Include a Taxol control ((2R,3S)) and a DMSO vehicle control.

  • Initiation: Shift temperature from 4°C to 37°C to initiate polymerization.

  • Detection: Monitor absorbance at 350 nm (turbidity) every 30 seconds for 60 minutes.

  • Data Analysis:

    • Vmax: Rate of assembly.

    • Steady State: Final absorbance plateau.

    • Interpretation: The (2R,3S) control will show a rapid increase in OD350 (stabilization). The (2R,3R) isomer will likely show a curve similar to the vehicle control or significantly slower kinetics, confirming low activity.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Racemic syn-Phenylisoserine Ester Enz_Res Enzymatic Resolution (Lipase PS-IM, MTBE, 45°C) Start->Enz_Res Separation Separation Phase (Acid/Base Extraction) Enz_Res->Separation 50% Conversion Fraction_A Organic Phase: (2R,3R)-Ester (Unreacted) Separation->Fraction_A Fraction_B Aqueous Phase: (2S,3S)-Acid (Hydrolyzed) Separation->Fraction_B Hydrolysis Chemical Hydrolysis (LiOH, THF/H2O) Fraction_A->Hydrolysis Final_Product Pure (2R,3R)-Acid Hydrolysis->Final_Product Bioassay Tubulin Assembly Assay (Validation of Activity) Final_Product->Bioassay Test Compound Result Data Output: IC50 & Polymerization Rate Bioassay->Result

Caption: Workflow for isolating the (2R,3R) isomer via enzymatic resolution and validating its activity in a biological assay.

Comparative Data Summary

Feature(2R,3R)-Isomer (Topic)(2S,3S)-Isomer (Enantiomer)(2R,3S)-Isomer (Taxol Side Chain)
Stereochemistry Syn (Erythro)Syn (Erythro)Anti (Threo)
Tubulin Binding Negligible / InactiveNegligible / InactiveHigh Affinity (Essential)
APN Inhibition Low PotencyLow PotencyModerate/High Potency (Scaffold)
Synthesis Role Chiral Auxiliary / Peptide Building BlockChiral AuxiliaryDrug Intermediate (Taxol/Docetaxel)
Melting Point ~240-246°C (HCl salt)~240-246°C (HCl salt)~169-172°C (Free base)
Typical Source Asymmetric Aminohydroxylation (Ligand dependent)Asymmetric AminohydroxylationNatural Product / Semisynthesis

References

  • Ojima, I., et al. (1994). "Syntheses and structure-activity relationships of new taxoids." Journal of Medicinal Chemistry. Link

    • Establishes the SAR of the phenylisoserine side chain in Taxol, confirming the necessity of the (2R,3S)
  • Kingston, D. G. I. (2001). "Taxol, a molecule for all seasons." Chemical Communications. Link

    • Comprehensive review detailing the chemistry and biology of Taxol, including side chain stereochemistry.
  • Gao, J., et al. (2013). "Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors." Bioorganic & Medicinal Chemistry. Link

    • Provides comparative data on phenylisoserine derivatives in the context of APN inhibition, contrasting them with Best
  • Bordusa, F. (2002). "Proteases in organic synthesis." Chemical Reviews. Link

    • Discusses the use of proteases and lipases for the kinetic resolution of amino acid esters, including phenylisoserine.
  • Santa Cruz Biotechnology. "(2S,3S)-3-Amino-2-hydroxy-3-phenylpropionic acid Product Data." Link

    • Source for physical properties and commercial availability of the enantiomer for research.

Sources

Analytical Methods for Confirming the Stereochemistry of 3-Amino-2-hydroxy-3-phenylpropanoic Acid: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The stereochemical integrity of chiral building blocks is a non-negotiable parameter in modern drug development. 3-Amino-2-hydroxy-3-phenylpropanoic acid (phenylisoserine) is a premier example of this necessity[1]. Possessing two adjacent stereocenters (C2 and C3), this molecule exists as four distinct stereoisomers: the threo pair ((2R,3R) and (2S,3S)) and the erythro pair ((2R,3S) and (2S,3R))[2].

The (2R,3S)-enantiomer is of paramount importance, as it constitutes the C-13 side chain of the blockbuster chemotherapeutic paclitaxel (Taxol). Its specific spatial geometry is strictly required for binding to β-tubulin, stabilizing microtubules, and inducing apoptosis in cancer cells[3]. As a Senior Application Scientist, I have structured this guide to objectively compare the analytical platforms used to confirm the diastereomeric purity, enantiomeric excess (ee%), and absolute configuration of phenylisoserine, providing field-proven protocols for your workflows.

The Logic of Stereochemical Elucidation

Stereochemical analysis is not a single assay but a self-validating system of orthogonal techniques. Before determining enantiomeric excess, one must first confirm diastereomeric purity. Once the target diastereomer (e.g., erythro) is isolated, chiral chromatography and derivatization-based NMR are employed to map the absolute configuration.

Workflow A 3-Amino-2-hydroxy-3-phenylpropanoic Acid B Diastereomer Separation (erythro vs. threo) A->B C 1H NMR Analysis (Coupling Constants) B->C Confirm Diastereomer D Enantiomeric Excess (ee%) Determination B->D Purified Isomer E Chiral HPLC (Macrocyclic CSPs) D->E Method F Absolute Configuration Assignment D->F High ee% Confirmed G Mosher's Method (NMR) F->G Method

Caption: Workflow for the stereochemical elucidation of phenylisoserine derivatives.

Diastereomeric Differentiation via Achiral ¹H NMR

Before assessing enantiomers, the erythro and threo forms must be differentiated. ¹H NMR spectroscopy is the most robust tool for this due to the distinct spatial arrangements of the protons on the chiral carbons[2].

The Causality: The dihedral angle between the C2 and C3 protons differs significantly between the erythro and threo diastereomers. According to the Karplus equation, this geometric difference manifests as distinct vicinal coupling constants (


). By analyzing the J-values of the doublet signals corresponding to the 

and

protons, researchers can definitively assign the relative stereochemistry without the need for chiral standards.

Enantiomeric Excess (ee%) Determination: Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantifying the enantiomeric excess of chiral compounds[2].

The Causality: Chiral stationary phases (CSPs), such as macrocyclic glycopeptides, cyclofructans, or Chiralpak WH00CE, rely on transient diastereomeric complex formation between the enantiomers and the chiral selector[4][5]. The separation is driven by a highly specific combination of


 interactions (from the phenyl ring), hydrogen bonding (from the hydroxyl and amino groups), and steric inclusion. Because the (2R,3S) and (2S,3R) isomers interact with the CSP with different binding affinities, they elute at different retention times.
Protocol: Self-Validating Chiral HPLC Workflow
  • System Equilibration: Purge the HPLC system and equilibrate the chiral column (e.g., Chiralpak WH00CE) with the appropriate mobile phase (often a hexane/isopropanol mixture or an aqueous buffer depending on the CSP) until a stable baseline is achieved[4].

  • Racemic Standard Validation (Critical Step): Inject a racemic standard of phenylisoserine. Adjust the flow rate (e.g., 1.0 mL/min) and column temperature (typically 10-50°C) to achieve baseline resolution (

    
    ) between the two enantiomers[5]. This step proves the system's capability to separate the isomers.
    
  • Sample Analysis: Inject the enantioenriched sample. Record the chromatogram.

  • Data Processing: Calculate the enantiomeric excess using the integrated peak areas:

    
    
    

Absolute Configuration Assignment: Modified Mosher's Method

While HPLC quantifies how much of the major enantiomer is present, it does not inherently reveal its absolute configuration without a known standard. To assign the absolute (R/S) configuration from scratch, the modified Mosher's method via NMR is employed[5].

The Causality: By derivatizing the hydroxyl/amino groups with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), two diastereomeric amides/esters are formed. The phenyl group of the MTPA moiety exerts a strong anisotropic shielding effect on the adjacent protons of the phenylisoserine molecule. This shielding causes predictable chemical shift differences (

), which map the absolute configuration of the stereocenters[5].

Mosher A (2R,3S)-Phenylisoserine B Derivatization with (R)-MTPA-Cl A->B C Derivatization with (S)-MTPA-Cl A->C D (S)-MTPA Derivative B->D E (R)-MTPA Derivative C->E F Calculate Δδ = δ(S) - δ(R) D->F 1H NMR E->F 1H NMR G Assign Absolute Configuration F->G

Caption: Mosher's method logic for determining the absolute configuration of chiral centers.

Protocol: Modified Mosher's Derivatization
  • Derivatization: Divide the purified phenylisoserine sample into two equal aliquots. React one aliquot with (R)-MTPA-Cl and the other with (S)-MTPA-Cl in anhydrous dichloromethane, using a base (e.g., pyridine) and a catalyst (DMAP)[5].

  • Purification: Quench the reactions and purify the resulting (S)- and (R)-MTPA derivatives using flash chromatography to remove unreacted MTPA and byproducts.

  • NMR Acquisition: Dissolve the purified derivatives in CDCl₃. Acquire high-resolution ¹H NMR spectra for both samples.

  • Signal Assignment & Calculation: Identify the proton signals adjacent to the chiral centers (C2 and C3). Calculate the chemical shift differences (

    
    ) for each proton.
    
  • Spatial Mapping: Apply the Mosher model. Protons with positive

    
     values are situated on the right side of the MTPA plane, while those with negative values are on the left, allowing the unambiguous assignment of the (2R,3S) configuration[5].
    

Note: Alternatively, chiral NMR solvating agents (CSAs) like 18-crown-6 derivatives can be used to form non-covalent diastereomeric complexes directly in the NMR tube, avoiding destructive derivatization[5].

Quantitative Data Comparison

To select the appropriate analytical method for your specific stage of drug development, refer to the performance metrics below:

Analytical MethodPrimary ApplicationLimit of Detection (LOD)Resolution CapabilitySample Destruction
Chiral HPLC (CSPs) ee% quantification~0.1% minor enantiomerExcellent (

)
Non-destructive (Prep)
NMR (Mosher's Method) Absolute configuration~1-2% minor diastereomerN/A (Derivatization)Destructive
NMR (Chiral Solvating Agents) ee% estimation / Config~2-5% minor enantiomerModerateNon-destructive
X-Ray Crystallography Absolute configurationN/A (Requires crystal)N/ANon-destructive

Strategic Recommendations

  • Routine Process Monitoring: Rely on Chiral HPLC. Once the method is validated against a racemic standard, it provides the fastest and most accurate ee% quantification for biocatalytic or asymmetric synthesis workflows.

  • First-Time Structural Elucidation: Always pair your initial HPLC data with Mosher's method (NMR) or X-ray crystallography to definitively anchor the absolute configuration. This ensures that the major peak observed in HPLC is, without a doubt, the desired (2R,3S) paclitaxel side-chain precursor.

References

  • Spectroscopic Techniques for Structural and Stereochemical Elucidation. Benchchem.
  • Synthesis of β-Amino Acids. Thieme-Connect.
  • (2R,3S)-3-Phenylisoserine. Benchchem.
  • Reaction of α,β-dihydroxydihydrocinnamic esters with acetonitrile: a new approach to β-amino-α-hydroxydihydrocinnamic acids. Arkivoc.
  • A new enzymatic strategy for the preparation of (2R,3S)-3-phenylisoserine: A key intermediate for the Taxol side chain. ResearchGate.

Sources

Bioactivity comparison of peptides containing (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in designing peptidomimetics that resist proteolytic degradation while maintaining high target affinity. The incorporation of non-proteinogenic amino acids, specifically


-amino-

-hydroxy acids like 3-amino-2-hydroxy-3-phenylpropanoic acid (AHPPA, also known as phenylisoserine), is a cornerstone strategy in modern drug development[1].

When designing these molecules, we do not just insert non-natural amino acids blindly; we engineer the transition state. The AHPPA scaffold acts as a rigid transition-state analog. The C2-hydroxyl group is positioned to coordinate with catalytic metal ions (e.g.,


) or mimic the tetrahedral intermediate of peptide bond hydrolysis, while the C3-phenyl group anchors the molecule in the hydrophobic S1 subsite of the target enzyme[2].

This guide objectively compares the bioactivity of peptides containing the specific (2R,3R) stereoisomer of AHPPA against alternative stereoisomers and homologated scaffolds, providing the causality behind experimental choices and self-validating workflows for your research.

Stereochemical & Structural Alternatives: A Comparative Analysis

The stereochemistry of AHPPA is paramount to its bioactivity. The choice of the (2R,3R) configuration versus its enantiomers fundamentally alters the dihedral angles of the peptide backbone, dictating the spatial projection of the phenyl ring.

  • (2R,3R)-AHPPA: Often utilized as a chiral building block for targeting deep S1 pockets in aspartic proteases like renin[3]. The (2R,3R) configuration forces a specific spatial orientation that differentiates it from the more commonly isolated natural isomers.

  • (2R,3S)-AHPPA: This isomer is famously utilized as the critical C13 side chain of the chemotherapeutic agent paclitaxel (Taxol), enabling tubulin binding[4]. It is also the core scaffold for novel Aminopeptidase N (APN) inhibitors, outperforming standard clinical drugs when coupled with a hydroxamate zinc-binding group (ZBG)[2].

  • (2S,3R)-AHPA (Bestatin Scaffold): Contains an extra methylene group at C4 (3-amino-2-hydroxy-4-phenylbutyric acid). The added flexibility allows it to inhibit APN, but it often yields lower binding affinities compared to rigidly constrained AHPPA derivatives[2].

  • (2S,3S)-APNS (Allophenylnorstatine): Found in highly potent HIV-1 protease inhibitors like JE-2147. It shares the homologated butyric acid backbone but utilizes the (2S,3S) configuration to act as an ultra-tight transition-state mimetic against viral proteases[5].

Quantitative Bioactivity Comparison
Scaffold / CompoundTarget Enzyme / ProteinIC50 / PotencyKey Structural & Stereochemical Features
(2R,3R)-AHPPA Derivatives Aspartic Proteases (e.g., Renin)Target-dependent(2R,3R) configuration; projects phenyl ring into deep S1 pockets[3].
Compound 7e ((2R,3S)-AHPPA) Aminopeptidase N (APN)1.26 µM(2R,3S) configuration; features a potent hydroxamate zinc-binding group[2].
Bestatin ((2S,3R)-AHPA-Leu) Aminopeptidase N (APN)2.55 µMContains an extra C4 methylene (homologated); standard clinical APN inhibitor[2].
JE-2147 ((2S,3S)-APNS Core) HIV-1 Protease< 1 nM(2S,3S) allophenylnorstatine core; highly constrained transition-state mimetic[5].
Paclitaxel (Taxol) Microtubules (Tubulin)~ 2.5 - 5 nMUtilizes the (2R,3S)-AHPPA side chain at C13 for critical receptor binding[4].

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the synthesis and evaluation of AHPPA-containing peptides must follow strict protocols that preserve stereochemistry and account for complex binding kinetics.

Protocol A: Stereoretentive Peptide Coupling of (2R,3R)-AHPPA

Causality Focus: Standard uronium-based coupling agents (like HATU) can accelerate oxazolone formation at the C-terminus of


-hydroxy acids, leading to rapid epimerization at the delicate C2 chiral center. By utilizing EDCI/HOBt, we suppress this side reaction, ensuring the (2R,3R) stereochemistry remains intact—a strict requirement for precise active-site docking.
  • Scaffold Protection: React (2R,3R)-AHPPA with Boc-anhydride (

    
    ) and DIPEA in DMF. Validation: Protection of the 
    
    
    
    -amino group prevents unwanted N-terminal polymerization.
  • Carboxyl Activation & Coupling: Add EDCI and HOBt at 0°C, followed by the target peptide sequence or methyl ester. Maintain the reaction at 0°C for 2 hours before warming to room temperature.

  • Deprotection: Treat the intermediate with 50% TFA in DCM for 30 minutes. Validation: Removes the Boc group cleanly without cleaving the newly formed, sterically hindered peptide bonds.

  • Purification: Isolate the final peptide via Preparative RP-HPLC. Validation: Removes truncated sequences and coupling byproducts, ensuring subsequent bioassays measure the true intrinsic affinity of the pure (2R,3R) epimer.

Protocol B: Fluorogenic Protease Inhibition Assay

Causality Focus: Transition-state mimetics exhibit slow-binding kinetics. A standard 5-minute incubation will yield artificially high


 values. We mandate a 30-minute pre-incubation to allow the coordinate covalent bonds (e.g., to the catalytic Zinc) to reach thermodynamic equilibrium[5].
  • Reagent Preparation: Prepare recombinant target protease (e.g., APN or HIV-1 PR) and the appropriate fluorogenic substrate in a pH-optimized assay buffer (e.g., sodium acetate buffer).

  • Inhibitor Pre-Incubation (Critical Step): Incubate the enzyme with varying concentrations of the (2R,3R)-AHPPA peptide for exactly 30 minutes at 37°C before adding the substrate.

  • Reaction Initiation & Monitoring: Add the fluorogenic substrate to initiate the reaction. Monitor fluorescence intensity continuously over 15 minutes using a microplate reader. Validation: Continuous monitoring verifies linear steady-state kinetics, confirming the inhibitor is stable and not acting as a slow substrate.

Visualizing the Mechanism and Workflow

MOA cluster_0 Inhibitor Binding (AHPPA Scaffold) A Phenyl Group (S1 Pocket Binding) D Metalloprotease Active Site A->D Hydrophobic Interaction B 2-Hydroxy Group (Zinc Chelation) B->D Coordinate Bond (Zn2+) C 3-Amino Group (Peptide Backbone) C->D Hydrogen Bonding E Enzyme Inhibition (Transition State Mimicry) D->E Blocks Substrate Cleavage

Mechanism of AHPPA scaffold binding within a metalloprotease active site via zinc chelation.

Workflow N1 1. Scaffold Protection (Boc2O / DIPEA) N2 2. Peptide Coupling (EDCI, HOBt, DMF) N1->N2 Prevents N-terminal side reactions N3 3. Deprotection (TFA / DCM) N2->N3 Minimizes C2 epimerization N4 4. Purification (RP-HPLC) N3->N4 Yields crude peptide N5 5. Bioactivity Assay (Fluorogenic Substrate) N4->N5 >95% purity required

Step-by-step workflow for the synthesis and biovalidation of AHPPA-containing peptides.

References

1.5 - Benchchem 2.2 - Taylor & Francis 3. 4 - MDPI 4.1 - Benchchem 5.3 - Benchchem

Sources

Comparative analysis of different synthetic routes to (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Synthetic Routes to (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid

This compound, a crucial chiral building block, is a key component in the synthesis of numerous biologically active molecules, most notably as the side chain of the anticancer drug Taxol® and its analogue Taxotere®.[1] Its stereochemically dense structure, featuring two contiguous chiral centers, presents a significant synthetic challenge. This guide provides a comparative analysis of various synthetic strategies, offering insights into their underlying principles, practical applicability, and overall efficiency.

Asymmetric Aminohydroxylation (AA)

The Sharpless Asymmetric Aminohydroxylation (AA) reaction stands out as a powerful and direct method for the syn-selective synthesis of 1,2-amino alcohols from alkenes.[2][3] This osmium-catalyzed process utilizes chiral cinchona alkaloid-derived ligands to induce enantioselectivity.[3]

Mechanism and Key Considerations:

The reaction proceeds through the formation of an osmium(VI) azaglycolate intermediate, which is then reoxidized by a nitrogen source, typically a salt of an N-halo-sulfonamide, -amide, or -carbamate.[2] The choice of both the chiral ligand and the nitrogen source is critical as it influences not only the enantioselectivity but also the regioselectivity of the addition.[2][4]

A pivotal development in AA was the discovery that the regioselectivity could be reversed by switching the core of the cinchona alkaloid ligand.[4] While phthalazine (PHAL) based ligands typically favor the formation of β-amino-α-hydroxy esters (isoserines), anthraquinone (AQN) based ligands direct the reaction to produce α-amino-β-hydroxy esters (serines) with high enantiomeric excess.[4] This ligand-controlled regioselectivity significantly enhances the versatility of the AA reaction.

Experimental Data Summary:

Starting MaterialLigandNitrogen SourceYield (%)ee (%)Reference
Isopropyl cinnamate(DHQ)₂PHALTsN(Na)Cl83>99
tert-Butyl cinnamate(DHQD)₂PHALAcNHBr->90[4]

Workflow for Asymmetric Aminohydroxylation:

Asymmetric Aminohydroxylation cinnamate Cinnamate Ester reagents K₂OsO₂(OH)₄ (cat.) Chiral Ligand Nitrogen Source t-BuOH/H₂O cinnamate->reagents amino_alcohol (2R,3R)-3-Amino-2-hydroxy -3-phenylpropanoic Acid Derivative reagents->amino_alcohol Asymmetric Aminohydroxylation

Caption: Asymmetric aminohydroxylation of a cinnamate ester.

Representative Protocol: Asymmetric Aminohydroxylation of Isopropyl Cinnamate

  • To a solution of (DHQ)₂PHAL (0.1 g, 0.13 mmol) and K₂OsO₂(OH)₄ (0.019 g, 0.05 mmol) in a 1:1 mixture of t-butanol and water (10 mL) at room temperature, add isopropyl cinnamate (1.0 g, 5.2 mmol).

  • Cool the resulting mixture to 0 °C in an ice bath.

  • Add the nitrogen source (e.g., Chloramine-T) portion-wise over 1 hour, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and allowing the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired protected amino alcohol.

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative for obtaining enantiopure this compound. This strategy relies on the ability of enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Key Enzymes and Methodologies:

  • Lipases: Lipases are commonly employed for the kinetic resolution of racemic esters of 3-hydroxy-3-phenylpropanoic acid through enantioselective hydrolysis or transesterification.[5][6][7] For instance, lipase from Pseudomonas fluorescens has been used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile, a precursor to the target molecule.[5]

  • Aldolases: D-threonine aldolase can be used to resolve racemic mixtures of D,L-threo 2-amino-3-hydroxy-3-phenylpropionic acid. The enzyme selectively acts on the D-isomer, leaving the desired L-isomer (which corresponds to the (2R,3R)-enantiomer) enriched.[8]

Advantages and Limitations:

The primary advantage of enzymatic resolution is the high enantioselectivity often achieved under mild reaction conditions. However, the maximum theoretical yield for the desired enantiomer is 50%, which can be a significant drawback. This limitation can sometimes be overcome by employing dynamic kinetic resolution, where the undesired enantiomer is racemized in situ.

Experimental Data Summary:

SubstrateEnzymeReaction TypeProduct ee (%)Reference
Racemic ethyl 3-hydroxy-3-phenylpropanoatePseudomonas cepacia lipaseHydrolysis98 (for R-ester)[7]
D,L-threo 2-amino-3-hydroxy-3-phenylpropionic acidD-threonine aldolaseRetro-aldolHigh (for L-isomer)[8]

Workflow for Enzymatic Resolution:

Enzymatic Resolution racemate Racemic Precursor (e.g., ester or acid) enzyme Enzyme (e.g., Lipase, Aldolase) Buffer racemate->enzyme separation Separation enzyme->separation enantiomer1 (2R,3R)-Enantiomer separation->enantiomer1 enantiomer2 Transformed (S,S)-Enantiomer separation->enantiomer2

Caption: General workflow for enzymatic resolution.

Chiral Pool Synthesis

The chiral pool strategy utilizes readily available, enantiopure natural products as starting materials.[9] For the synthesis of this compound, amino acids like L-phenylalanine can serve as convenient chiral precursors.[10][11]

Methodology and Stereochemical Considerations:

A common approach involves the diazotization of L-phenylalanine followed by nucleophilic substitution with a hydroxyl group.[10][11] The stereochemical outcome of this Sɴ1-type reaction can be influenced by neighboring group participation from the carboxylic acid moiety, potentially leading to retention of stereochemistry.

Advantages and Disadvantages:

The main advantage of this approach is the readily available and often inexpensive chiral starting material. However, the stereochemical control during the nucleophilic substitution step can be challenging, and racemization or epimerization can occur, leading to a mixture of diastereomers.

Representative Protocol: Synthesis from L-Phenylalanine [10]

  • Dissolve L-phenylalanine (1.65 g, 10 mmol) in 10 mL of 1M H₂SO₄.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a solution of NaNO₂ (1.04 g, 15 mmol) in 5 mL of water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system to obtain 2-hydroxy-3-phenylpropanoic acid.

Other Synthetic Approaches

Several other notable methods have been developed for the asymmetric synthesis of α-hydroxy-β-amino acids. These include:

  • Aldol Reactions: Asymmetric aldol reactions between glycine enolates and benzaldehyde, catalyzed by chiral phase-transfer catalysts or chiral metal complexes, can provide access to the desired product with good diastereoselectivity and enantioselectivity.[12][13]

  • Ring-Opening of Epoxides and Aziridines: The nucleophilic ring-opening of chiral epoxides or aziridines with a suitable nitrogen or oxygen nucleophile, respectively, offers another stereocontrolled route.[14]

  • Multi-component Reactions: Chiral Brønsted acid-Rh₂(OAc)₄ co-catalyzed three-component reactions of diazo acetates, alcohols, and imines have been reported for the synthesis of β-amino-α-hydroxy acid derivatives.[14]

Comparative Analysis
Synthetic RouteKey AdvantagesKey DisadvantagesOverall Efficiency & Scalability
Asymmetric Aminohydroxylation High enantioselectivity and diastereoselectivity; direct conversion of alkenes.Use of stoichiometric and expensive osmium tetroxide (though catalytic versions exist); regioselectivity can be an issue without proper ligand selection.Good for lab-scale; can be scaled up with careful optimization.
Enzymatic Resolution Excellent enantioselectivity; mild reaction conditions; environmentally friendly.Maximum 50% theoretical yield (unless dynamic kinetic resolution is employed); requires screening for a suitable enzyme.Scalable, particularly with immobilized enzymes.
Chiral Pool Synthesis Readily available and inexpensive starting materials.Potential for racemization or epimerization; may require multiple steps.Can be efficient, but stereochemical control is crucial for scalability.
Other Asymmetric Methods Can offer high stereocontrol.May involve multi-step sequences or require specialized catalysts.Varies depending on the specific method.

Logical Relationship of Synthetic Strategies:

Synthetic Strategies cluster_direct Direct Asymmetric Synthesis cluster_resolution Resolution of Racemates cluster_chiral_pool Chiral Pool Synthesis target {(2R,3R)-3-Amino-2-hydroxy -3-phenylpropanoic Acid} AA Asymmetric Aminohydroxylation Cinnamate Ester AA->target Aldol Asymmetric Aldol Reaction Glycine Enolate + Benzaldehyde Aldol->target MCR Multi-component Reaction Diazoacetate + Alcohol + Imine MCR->target Enzymatic Enzymatic Resolution Racemic Ester/Acid Enzymatic->target Crystallization Preferential Crystallization Racemic Salt Crystallization->target ChiralPool Chiral Pool L-Phenylalanine ChiralPool->target

Caption: Overview of synthetic approaches to the target molecule.

Conclusion

The synthesis of this compound can be achieved through several distinct and effective strategies. The Sharpless Asymmetric Aminohydroxylation offers a highly efficient and direct route, with the choice of ligand being crucial for controlling regioselectivity. Enzymatic resolution provides an environmentally benign alternative with excellent enantioselectivity, albeit with a theoretical yield limitation of 50%. The chiral pool approach, starting from readily available amino acids, is attractive from a cost perspective but requires careful control of stereochemistry. The selection of the most appropriate synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, and desired optical purity.

References

  • Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(17), 2507-2510. [Link]

  • Aoyagi, Y., Jain, R. P., & Williams, R. M. (2001). Stereocontrolled asymmetric synthesis of α-hydroxy-β-amino acids. A stereodivergent approach. Journal of the American Chemical Society, 123(15), 3472-3477. [Link]

  • Qiu, L., Guo, X., Qian, Y., Jing, C., Ma, C., Liu, S., & Hu, W. (2016). Enantioselective oxidative functionalization of the Csp3–H bond adjacent to a nitrogen atom for rapid access to β-hydroxyl-α-amino acid derivatives. Chemical Communications, 52(84), 11831-11833. [Link]

  • Wang, J., Li, H., & Yu, W. (2010). A Strategy to Synthesize Taxol Side Chain and (-)-epi Cytoxazone via Chiral Brønsted Acid-Rh2(OAc)4 Co-catalyzed Enantioselective Three-Component Reactions. Organic Letters, 12(12), 2924-2927. [Link]

  • Mettath, S., Srikanth, G. S. C., Dangerfield, B. S., & Castle, S. L. (2004). Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts. The Journal of Organic Chemistry, 69(19), 6489-6492. [Link]

  • Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). [Link]

  • Herguedas, B., & Sharpless, K. B. (2000). Sharpless Asymmetric Aminohydroxylation. In Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Wikipedia. Chiral pool. [Link]

  • Kaneko, S., Yoshino, T., Kobayashi, T., & Matsunaga, S. (2014). Asymmetric Synthesis of β-Hydroxy-α-amino Acids. Chemical Society Reviews, 43(1), 136-147. [Link]

  • Denis, J. N., Greene, A. E., Guénard, D., Guéritte-Voegelein, F., Mangatal, L., & Potier, P. (1988). A practical and efficient asymmetric synthesis of the taxol and taxotere C-13 side chains. Journal of the American Chemical Society, 110(17), 5917-5919. [Link]

  • The Scripps Research Institute. Sharpless Lab Publications. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(12), 6246-6288. [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

  • Ojima, I., Habus, I., Zhao, M., Zucco, M., Park, Y. H., Sun, C. M., & Brigaud, T. (1992). Efficient and practical asymmetric synthesis of the taxol C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, and its analogs via chiral 3-hydroxy-4-aryl-β-lactams through chiral ester enolate-imine cyclocondensation. The Journal of Organic Chemistry, 57(7), 2003-2005. [Link]

  • Fesik, S. W., & O'Leary, D. J. (1994). U.S. Patent No. 5,346,828. Washington, DC: U.S.
  • Shiraiwa, T., Saijoh, R., Suzuki, M., Yoshida, K., Nishimura, S., & Nagasawa, H. (2003). Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution. Chemical & Pharmaceutical Bulletin, 51(12), 1363-1367. [Link]

  • Shiraiwa, T., Saijoh, R., Suzuki, M., Yoshida, K., Nishimura, S., & Nagasawa, H. (2003). Preparation of Optically Active threo-2-Amino-3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolution. ResearchGate. [Link]

  • Shiraiwa, T., Saijoh, R., Suzuki, M., Yoshida, K., Nishimura, S., & Nagasawa, H. (2003). Preparation of Optically Active threo-2-Amino-3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolution. J-Stage. [Link]

  • Trusek, A., & Chojnacka, A. (2020). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Catalysts, 10(10), 1145. [Link]

  • Poppe, L. (2012). Chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid. Tetrahedron: Asymmetry, 23(15-16), 1113-1118. [Link]

  • Studylib. 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab. [Link]

  • Molbase. Synthesis of (2R)-2-Hydroxy-3-phenylpropanoic acid. [Link]

  • Google Patents.
  • Chem-Impex. (2R,3R)-3-Amino-2-hydroxy-3-phenyl-propionic acid. [Link]

  • Shinada, T., Yasuno, Y., Yamaguchi, S., Karita, Y., Sakai, K., Okamura, H., & Nakayama, A. (2021). Stereoselective Synthesis of (2S,3R)- and (2S,3S)- 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic Acid. HETEROCYCLES, 103(1), 224. [Link]

  • Amendt, B. A., & Rhead, W. J. (1986). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. The Journal of clinical investigation, 78(3), 589-593. [Link]

  • Andrade, L. H., Omori, A. T., & Porto, A. L. M. (2005). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 16(3b), 540-544. [Link]

Sources

Comparative Guide to Protecting Groups for (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is a vital chiral building block in synthetic organic chemistry, notably as a precursor for the synthesis of various pharmaceuticals and peptide analogs.[][2] Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, necessitates a carefully considered protection strategy to achieve regioselectivity in subsequent chemical transformations. This guide provides a comprehensive comparison of common protecting groups for both the amino and hydroxyl functionalities of this molecule, supported by experimental insights to aid researchers in selecting the optimal strategy for their synthetic goals. The core of a successful multi-step synthesis lies in the strategic use of protecting groups that can be selectively introduced and removed without affecting other sensitive parts of the molecule.[3][4]

The Imperative of Orthogonal Protection

In the context of this compound, an orthogonal protection strategy is paramount.[][6] This approach utilizes protecting groups that can be removed under distinct, non-interfering conditions.[7][8] For instance, an acid-labile group on the amine and a fluoride-labile group on the alcohol allow for the selective deprotection and subsequent reaction at either site while the other remains shielded.[4] This principle is fundamental to minimizing by-products and maximizing the yield of the desired product.[3][]

Protecting the Amino Group: A Comparative Analysis

The selection of an appropriate amine protecting group is critical and often dictated by the overall synthetic route, particularly the conditions of subsequent reaction steps. The most commonly employed protecting groups for amines are carbamates, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

tert-Butyloxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its facile removal under acidic conditions.[7][9]

  • Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[10]

  • Stability: It is stable to basic, nucleophilic, and hydrogenolytic conditions.[9]

  • Deprotection: Removal is most commonly achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[7][9] For substrates with other acid-sensitive functionalities, milder conditions can be employed.[7] Recent developments have also demonstrated thermal deprotection methods, offering an acid-free alternative.[11]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another widely used amine protecting group, particularly in classical peptide synthesis.[6]

  • Introduction: It is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[12]

  • Stability: The Cbz group is stable to acidic and basic conditions.[9]

  • Deprotection: Its primary mode of cleavage is through catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild method that preserves many other functional groups.[13][14] It can also be removed by strong acids, though this is less common.[9] A newer method utilizing aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) offers a mild alternative to hydrogenolysis.[15]

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is particularly valuable in solid-phase peptide synthesis (SPPS) due to its base-lability.

  • Introduction: Fmoc protection is achieved using Fmoc-Cl or Fmoc-OSu.

  • Stability: It is stable to acidic and hydrogenolytic conditions.

  • Deprotection: The Fmoc group is readily cleaved by treatment with a mild base, typically a solution of piperidine in DMF.[7]

Comparative Summary of Amine Protecting Groups
Protecting GroupIntroduction ReagentStabilityDeprotection ConditionsKey Advantages
Boc Boc₂O, baseBase, nucleophiles, hydrogenolysisStrong acid (TFA, HCl)[7][9]High stability, orthogonal to Cbz and Fmoc
Cbz Cbz-Cl, baseAcid, baseCatalytic hydrogenolysis (H₂, Pd/C)[13][14]Orthogonal to Boc and Fmoc, mild deprotection
Fmoc Fmoc-Cl, Fmoc-OSuAcid, hydrogenolysisMild base (piperidine)[7]Base-lability, ideal for SPPS

Protecting the Hydroxyl Group: A Strategic Choice

The choice of protecting group for the hydroxyl moiety is equally critical and should be orthogonal to the chosen amine protecting group. Common choices include silyl ethers and benzyl ethers.

Silyl Ethers (e.g., TBDMS, TIPS)

Silyl ethers are widely used for the protection of alcohols due to their ease of introduction, stability, and selective removal.

  • Introduction: Typically formed by reacting the alcohol with a silyl chloride (e.g., TBDMS-Cl, TIPS-Cl) in the presence of a base like imidazole.[16]

  • Stability: The stability of silyl ethers to hydrolysis is dependent on the steric bulk of the substituents on the silicon atom. The general order of stability is: TMS < TES < TBDMS < TIPS < TBDPS.[17] They are generally stable to a wide range of non-acidic and non-fluoride containing reagents.

  • Deprotection: The most common method for cleaving silyl ethers is by treatment with a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF).[16] They can also be removed under acidic conditions.[16]

Benzyl Ethers (Bn)

Benzyl ethers offer robust protection for hydroxyl groups.

  • Introduction: Formed by the Williamson ether synthesis, reacting the alcohol with a benzyl halide in the presence of a strong base.

  • Stability: Benzyl ethers are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[18]

  • Deprotection: Cleavage is most commonly achieved by catalytic hydrogenolysis (H₂, Pd/C), the same conditions used to remove a Cbz group.[14]

p-Methoxybenzyl (PMB) Ethers

A useful alternative to the benzyl ether, the PMB group offers an additional deprotection pathway.

  • Introduction: Similar to benzyl ethers, using PMB-Cl and a base.

  • Stability: Generally similar to benzyl ethers.

  • Deprotection: Can be removed by hydrogenolysis or, importantly, under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[19] This oxidative removal provides orthogonality to both acid- and base-labile groups, as well as those removed by hydrogenolysis.

Comparative Summary of Hydroxyl Protecting Groups
Protecting GroupIntroduction ReagentStabilityDeprotection ConditionsKey Advantages
TBDMS TBDMS-Cl, imidazoleNon-acidic, non-fluoride conditionsFluoride source (TBAF), acid[16]Orthogonal to many other groups, tunable stability
Bn Benzyl halide, baseAcid, base, many redox reagentsCatalytic hydrogenolysis (H₂, Pd/C)[14]Robust protection
PMB PMB-Cl, baseSimilar to BnHydrogenolysis, oxidative (DDQ)[19]Additional orthogonal deprotection pathway

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents, unless otherwise specified. Reaction progress should be monitored by thin-layer chromatography (TLC).

Protocol 1: N-Boc Protection
  • Dissolve this compound in a suitable solvent mixture (e.g., dioxane/water).

  • Add a base such as sodium bicarbonate or triethylamine.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.

  • Stir the reaction mixture until completion as indicated by TLC.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 2: N-Cbz Protection[12]
  • Cool a solution of this compound in aqueous sodium hydroxide to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic extracts with dilute acid and then with a saturated aqueous sodium bicarbonate solution.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 3: O-TBDMS Protection[16]
  • Dissolve the N-protected amino acid in an anhydrous polar aprotic solvent such as DMF.

  • Add imidazole and tert-butyldimethylsilyl chloride (TBDMS-Cl).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the silyl ether by flash chromatography.

Protocol 4: N-Boc Deprotection[7]
  • Dissolve the N-Boc protected substrate in an appropriate solvent like dichloromethane (DCM) or dioxane.

  • Add a 4M solution of HCl in dioxane or a solution of trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of the deprotected amine.

Protocol 5: O-TBDMS Deprotection[16]
  • Dissolve the TBDMS-protected compound in anhydrous tetrahydrofuran (THF).

  • Add a solution of tetra-n-butylammonium fluoride (TBAF) in THF.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

  • Dry the organic phase, concentrate, and purify as needed.

Visualizing Orthogonal Strategies

The following diagrams illustrate the concept of orthogonal protection and deprotection for this compound.

Orthogonal_Protection cluster_protection Protection cluster_deprotection Selective Deprotection Start This compound Protected N-Boc, O-TBDMS protected Start->Protected 1. Boc₂O, Base 2. TBDMS-Cl, Imidazole N_Deprotected N-deprotected, O-TBDMS protected Protected->N_Deprotected Acid (TFA or HCl) O_Deprotected N-Boc, O-deprotected Protected->O_Deprotected Fluoride (TBAF)

Caption: Orthogonal protection and deprotection workflow.

Deprotection_Scheme Start N-PG, O-PG Protected Amino Acid Amine_Reaction Reaction at Amine Start->Amine_Reaction Selective N-Deprotection Hydroxyl_Reaction Reaction at Hydroxyl Start->Hydroxyl_Reaction Selective O-Deprotection Final_Product Final Product Amine_Reaction->Final_Product O-Deprotection Hydroxyl_Reaction->Final_Product N-Deprotection

Caption: General scheme for sequential reactions.

Conclusion

The successful synthesis of complex molecules derived from this compound is critically dependent on a well-designed protecting group strategy. The choice between Boc, Cbz, and Fmoc for the amino group, and silyl or benzyl ethers for the hydroxyl group, should be made with careful consideration of the planned synthetic route and the stability of all functional groups present. By employing an orthogonal protection scheme, researchers can achieve selective transformations at either the amino or hydroxyl position, paving the way for the efficient and high-yielding synthesis of target molecules.

References

  • BOC Sciences. Protected Peptides: Essential Building Blocks for Research.
  • Wiley-VCH. (2007). Protection Reactions.
  • Amino Acid-Protecting Groups. (2019, November 19).
  • Amino Acid Deriv
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25).
  • Wu, A., & Yamamoto, H. (2023, April 15). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. RSC Publishing.
  • Synthesis of (2R)-2-Hydroxy-3-phenylpropanoic acid (J. Med. Chem., 23, 666).
  • Patel, J., Clavé, G., Renard, P.-Y., & Franck, X. (2008).
  • Organic Chemistry Portal. Protective Groups.
  • BOC Sciences. CAS 55325-50-3 ((2S,3S)-3-Amino-2-hydroxy-3-phenylpropionic acid).
  • Gelest Technical Library. Deprotection of Silyl Ethers.
  • ResearchGate. (n.d.). Chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid | Request PDF.
  • BenchChem. selective deprotection of Boc amines in the presence of other protecting groups.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • MilliporeSigma. Selecting Orthogonal Building Blocks.
  • BenchChem. literature review of Boc vs. Cbz protecting groups.
  • Chem-Impex. (2R,3R)-3-Amino-2-hydroxy-3-phenyl-propionic acid.
  • Figure S5: Synthesis of (±)-syn-3-benzamido-2-hydroxy-3-phenylpropanoic acid (±).
  • BenchChem. Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
  • Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
  • Academia.edu. (PDF) Amino Acid-Protecting Groups.
  • SciSpace. Amino Acid-Protecting Groups.
  • (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid.
  • Beilstein Journals. EXPERIMENTAL PROCEDURES.
  • ResearchGate. (2009, May). Amino Acid-Protecting Groups | Request PDF.
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Deep Blue Repositories. (2018, February 2). Protection of 2′-Hydroxy Functions of Ribonucleosides.
  • Which exclusive protecting groups should I use for hydroxyl groups in amino acids? (2017, December 29).
  • Cbz-Protected Amino Groups. (2019, October 2).
  • Chem-Station Int. Ed. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group.

Sources

A Comparative Guide to the Efficacy of (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid scaffold, a key component of the potent anticancer agent paclitaxel (Taxol), represents a privileged structure in medicinal chemistry.[1] Its inherent chirality and multiple functional groups provide a versatile platform for developing novel therapeutic agents with enhanced efficacy, improved pharmacokinetic profiles, and the ability to overcome drug resistance. This guide offers an in-depth comparison of various derivatives, focusing on their structure-activity relationships (SAR), and provides validated experimental protocols for their synthesis and evaluation.

The Phenylisoserine Scaffold: A Cornerstone of Taxane-Based Anticancer Agents

The biological activity of paclitaxel is critically dependent on the N-benzoyl-β-phenylisoserine side chain attached at the C-13 position of its baccatin III core.[1] This side chain, a derivative of this compound, plays a crucial role in binding to the β-tubulin subunit of microtubules. This interaction stabilizes microtubules, preventing their depolymerization, which is essential for cell division.[1] This disruption of microtubule dynamics leads to mitotic arrest and, ultimately, apoptotic cell death in cancer cells.[1]

Extensive research has demonstrated that modifications to this side chain can profoundly impact the potency and therapeutic index of taxane analogs.[2][3] These modifications aim to address the limitations of first-generation taxanes, such as paclitaxel and docetaxel, which include poor water solubility, neurotoxicity, and susceptibility to multidrug resistance (MDR) mechanisms.[2][3] MDR is often caused by the overexpression of P-glycoprotein (P-gp), a cell membrane efflux pump that actively removes the drug from the cancer cell.[2]

Comparative Efficacy of Phenylisoserine Derivatives

The development of "next-generation" taxoids has largely focused on strategic modifications of the phenylisoserine side chain. These efforts have led to compounds with significantly improved activity, particularly against drug-resistant cancer cell lines.

Table 1: Comparative in vitro Cytotoxicity (IC₅₀) of Paclitaxel and Key Derivatives

CompoundModification on Phenylisoserine Side ChainCell Line (Cancer Type)IC₅₀ (nM)Fold Improvement vs. PaclitaxelReference
Paclitaxel N-benzoyl, 3'-phenylMCF-7 (Breast, sensitive)~5.01x[2]
Paclitaxel N-benzoyl, 3'-phenylLCC6-MDR (Breast, resistant)>10001x[2]
Second-Gen Taxoid N-benzoyl, 3'-(m-substituted)phenylLCC6-MDR (Breast, resistant)~10.0>100x[2]
Third-Gen Taxoid C2-benzoate with 3-OCF₃, N-tert-butoxycarbonylNCI/ADR (Ovarian, resistant)~1.0~1000x[2]
Docetaxel N-tert-butoxycarbonyl, 3'-phenylDrug-sensitive linesVaries~2-3x[4]

Note: IC₅₀ values are approximate and can vary based on experimental conditions. The data is compiled to illustrate relative potency.

Analysis of Structure-Activity Relationships (SAR):

  • N-Acyl Group: The N-benzoyl group is vital for activity. Replacing it with a tert-butoxycarbonyl (Boc) group, as seen in docetaxel, can enhance potency.[4]

  • C-2' Hydroxyl Group: The (2'R) hydroxyl group is absolutely critical for binding to tubulin and, thus, for the compound's cytotoxicity.[1]

  • 3'-Phenyl Group: Modifications to this group have proven highly effective in overcoming P-gp-mediated drug resistance. Introducing substituents at the meta-position of the C2-benzoyl group can dramatically increase potency against MDR cell lines.[2]

  • Third-Generation Taxoids: These compounds often feature modifications at both the C-10 position of the baccatin core and the C-2 benzoate of the side chain. For instance, taxoids with a 3-trifluoromethoxy (OCF₃) group on the C2-benzoate have demonstrated cytotoxicity up to three orders of magnitude higher than paclitaxel against MDR cancer cells.[2]

The following diagram illustrates the key modification points on the paclitaxel structure that influence its biological activity.

SAR_Diagram Structure-Activity Relationship Hotspots of Paclitaxel cluster_paclitaxel Paclitaxel Structure cluster_info Key Modification Sites paclitaxel_img A C-13 Side Chain (Phenylisoserine) Absolutely essential for activity. B N-Benzoyl Group Modifications (e.g., Boc in Docetaxel) can enhance potency. C 3'-Phenyl Group Meta-substitutions can overcome drug resistance. D C-2' Hydroxyl Group Critical for tubulin binding. E Baccatin III Core Modifications at C-10 and C-7 also modulate activity. p_A p_A->A p_B p_B->B p_C p_C->C p_D p_D->D p_E p_E->E

Caption: Key sites for modification on the Paclitaxel structure.

Experimental Protocols

Accurate and reproducible data are paramount in drug discovery. The following sections detail validated protocols for the synthesis of phenylisoserine derivatives and the evaluation of their cytotoxic activity.

The Ojima lactam, a β-lactam synthon, provides a highly efficient and stereocontrolled route to the C-13 side chain of taxanes.[2][4] This method involves the coupling of an enantiomerically pure β-lactam with a protected baccatin III core.

Rationale: The β-lactam's strained four-membered ring is readily opened by the C-13 hydroxyl group of the baccatin core, forming the required ester linkage with the correct (2'R, 3'S) stereochemistry. This approach, known as the Ojima-Holton coupling, is a cornerstone of semi-synthetic taxane production.[2]

Step-by-Step Methodology:

  • Preparation of the Ojima Lactam:

    • React a chiral ester enolate with an imine (derived from benzaldehyde) in a cycloaddition reaction to form the cis-β-lactam. A chiral auxiliary is used to ensure high diastereoselectivity (>98%).[4][5]

    • Protect the hydroxyl group on the lactam, typically with a triethylsilyl (TES) or other silyl protecting group.

    • Install the desired N-acyl group (e.g., benzoyl chloride) via a Schotten-Baumann reaction.[5]

  • Coupling Reaction:

    • Dissolve the protected baccatin III derivative (e.g., 7-TES-baccatin III) and the prepared Ojima lactam in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

    • Cool the solution to -40°C.

    • Add a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS), dropwise to deprotonate the C-13 hydroxyl group.

    • Allow the reaction to proceed for several hours at a low temperature until TLC analysis indicates the consumption of starting materials.

  • Deprotection:

    • Quench the reaction with a mild acid.

    • Perform an aqueous workup and purify the coupled product by column chromatography.

    • Remove the silyl protecting groups (e.g., TES) using a fluoride source like hydrofluoric acid-pyridine (HF-Py) or tetrabutylammonium fluoride (TBAF) to yield the final taxane derivative.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of novel compounds.[6]

Rationale: The assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell death induced by a test compound.[6]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.[6]

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

    • Seed the cells into a 96-well microplate at a density of approximately 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test derivative in DMSO. Create a serial dilution of the compound in the cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., paclitaxel).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Derivative Synthesis and Evaluation

The process of developing and testing new derivatives follows a logical and iterative workflow, from chemical synthesis to biological validation.

Workflow_Diagram General Workflow for Drug Candidate Evaluation synthesis_node 1. Synthesis of Derivative purification_node 2. Purification & Characterization (HPLC, NMR, MS) synthesis_node->purification_node stock_prep_node 3. Stock Solution Preparation (in DMSO) purification_node->stock_prep_node treatment_node 5. Compound Treatment (Serial Dilutions) stock_prep_node->treatment_node cell_culture_node 4. Cell Line Maintenance & Seeding cell_culture_node->treatment_node assay_node 6. In Vitro Cytotoxicity Assay (e.g., MTT Assay) treatment_node->assay_node data_analysis_node 7. Data Analysis (IC50 Determination) assay_node->data_analysis_node sar_node 8. SAR Analysis & Lead Optimization data_analysis_node->sar_node sar_node->synthesis_node Iterative Redesign

Sources

A Spectroscopic Guide to the Stereoisomers of 3-Amino-2-hydroxy-3-phenylpropanoic Acid: A Comparative Analysis of (2R,3R) and (2S,3S) Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and molecular research, the precise characterization of stereoisomers is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The distinct three-dimensional arrangement of atoms in enantiomers and diastereomers can lead to vastly different biological activities. This guide provides a detailed spectroscopic comparison of the (2R,3R) and (2S,3S) enantiomeric pair of 3-amino-2-hydroxy-3-phenylpropanoic acid, a chiral building block of significant interest in medicinal chemistry.

While direct, publicly available experimental spectra for these specific isomers are limited, this guide synthesizes established spectroscopic principles and data from analogous structures to present a comprehensive and predictive comparison. We will delve into the expected nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers with a robust framework for the identification and differentiation of these stereoisomers.

The Significance of Stereoisomerism

The (2R,3R) and (2S,3S) isomers of 3-amino-2-hydroxy-3-phenylpropanoic acid are enantiomers, meaning they are non-superimposable mirror images of each other. Their diastereomers would be the (2R,3S) and (2S,3R) isomers. The relative stereochemistry of the hydroxyl and amino groups in the (2R,3R) and (2S,3S) isomers is syn, which influences their conformation and, consequently, their interaction with other chiral molecules, such as biological receptors. Understanding their distinct spectroscopic signatures is paramount for quality control in synthesis and for elucidating their roles in biological systems.

Comparative Spectroscopic Analysis: Expected Data

The following tables summarize the expected spectroscopic data for the (2R,3R) and (2S,3S) isomers based on fundamental principles of spectroscopy and analysis of related compounds.

Table 1: Expected ¹H NMR Chemical Shifts (δ) in D₂O
Proton Expected δ for (2R,3R) Isomer (ppm) Expected δ for (2S,3S) Isomer (ppm) Key Observations and Rationale
H-2 (CH-OH) ~4.5~4.5The chemical environment of H-2 is identical in both enantiomers in an achiral solvent.
H-3 (CH-NH₂) ~3.8~3.8Similar to H-2, the chemical shift is expected to be the same for both enantiomers in an achiral medium.
Aromatic (C₆H₅) ~7.2 - 7.4~7.2 - 7.4The phenyl protons will appear as a multiplet and are not expected to differ between the enantiomers.

Note: In a chiral solvent or with a chiral shift reagent, the chemical shifts for corresponding protons in the (2R,3R) and (2S,3S) enantiomers would be expected to differ, providing a method for their differentiation and the determination of enantiomeric excess.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) in D₂O
Carbon Expected δ for (2R,3R) Isomer (ppm) Expected δ for (2S,3S) Isomer (ppm) Rationale
C=O (Carboxylic Acid) ~175~175The electronic environment of the carbonyl carbon is identical in both enantiomers.
C-2 (CH-OH) ~75~75The chemical shifts are expected to be identical in an achiral solvent.
C-3 (CH-NH₂) ~58~58Identical chemical environments lead to identical chemical shifts for enantiomers.
Aromatic (C₆H₅) ~127-138~127-138The carbon signals of the phenyl ring are not expected to differ between the two isomers.
Table 3: Expected Key IR Absorption Frequencies (cm⁻¹)
Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode Significance
O-H (Carboxylic Acid) 2500-3300 (broad)StretchingThe broadness is due to hydrogen bonding.
N-H (Amine) 3200-3500 (medium)StretchingIndicates the presence of the primary amine group.
C-H (Aromatic) 3000-3100 (sharp)StretchingCharacteristic of the phenyl ring.
C=O (Carboxylic Acid) 1700-1725StretchingA strong absorption indicating the carbonyl group.
C-N 1020-1250StretchingConfirms the presence of the amine.
C-O 1050-1150StretchingIndicates the alcohol functional group.

Note: The IR spectra of enantiomers are identical. However, differences may be observed in the solid state (using KBr pellet or ATR) if the two enantiomers crystallize in different space groups (forming a conglomerate vs. a racemic compound), which can lead to variations in the fingerprint region due to different intermolecular interactions.[1]

Table 4: Expected Mass Spectrometry Fragmentation
Technique Expected m/z values Proposed Fragment
Electrospray Ionization (ESI+) 182.0817[M+H]⁺
Tandem MS (MS/MS) of [M+H]⁺ 164.0712[M+H - H₂O]⁺
136.0762[M+H - HCOOH]⁺
91.0548[C₇H₇]⁺ (Tropylium ion)

Note: Mass spectrometry is not inherently a chiral technique, so the mass spectra of the (2R,3R) and (2S,3S) enantiomers will be identical.

In-Depth Spectroscopic Interpretation: Unveiling Stereochemistry

While the standard spectroscopic data for enantiomers in an achiral environment are identical, NMR spectroscopy, in particular, offers powerful methods for differentiating diastereomers. The principles used to distinguish diastereomers are foundational to understanding how subtle stereochemical differences manifest in spectra.

¹H NMR: The Power of Diastereotopicity

The key to distinguishing diastereomers lies in the concept of diastereotopicity .[2] Protons in a chiral molecule that are not related by a plane of symmetry or an axis of rotation are diastereotopic and will have different chemical shifts. In the context of our target molecules, if we were to compare them to their diastereomers, the (2R,3S) and (2S,3R) isomers, we would expect to see differences in the chemical shifts of H-2 and H-3, as well as different coupling constants (³JH2-H3).

The magnitude of the coupling constant between H-2 and H-3 is governed by the dihedral angle between these two protons, as described by the Karplus equation. Due to the syn relationship in the (2R,3R) and (2S,3S) isomers, a different preferred conformation and thus a different dihedral angle is expected compared to the anti relationship in their diastereomers, leading to a measurably different coupling constant.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the amino acid isomer in 0.6 mL of deuterium oxide (D₂O). Add a small amount of a suitable internal standard (e.g., TSP or DSS).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Apply a water suppression pulse sequence if necessary.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL D2O add_std Add Internal Standard dissolve->add_std H1_acq ¹H NMR Acquisition (16-64 scans) add_std->H1_acq C13_acq ¹³C NMR Acquisition (1024+ scans) add_std->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase & Baseline Correction ft->phase calibrate Calibration phase->calibrate Final Spectra Final Spectra calibrate->Final Spectra FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Processing clean Clean ATR Crystal background Record Background Spectrum clean->background apply_sample Apply Solid Sample to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure collect_spectrum Collect Spectrum (16-32 scans) apply_pressure->collect_spectrum ratio Ratio Sample to Background collect_spectrum->ratio Final IR Spectrum Final IR Spectrum ratio->Final IR Spectrum

FTIR-ATR Spectroscopy Experimental Workflow

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the amino acid isomer (approximately 10 µM) in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min) using a syringe pump.

  • MS Scan: Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the parent ion and identify the major fragment ions. [3]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare Dilute Solution (e.g., 10 µM in 50:50 H₂O:ACN) infuse Infuse into ESI Source dissolve->infuse ms_scan Full MS Scan ([M+H]⁺) infuse->ms_scan msms_scan Tandem MS (MS/MS) on [M+H]⁺ ms_scan->msms_scan analyze Analyze Spectra for Parent & Fragment Ions msms_scan->analyze Mass Spectra Mass Spectra analyze->Mass Spectra

ESI-MS Experimental Workflow

Conclusion

The spectroscopic characterization of the (2R,3R) and (2S,3S) isomers of 3-amino-2-hydroxy-3-phenylpropanoic acid relies on a foundational understanding of how stereochemistry influences molecular properties. While IR and MS are powerful for confirming the presence of functional groups and determining molecular weight, they are achiral techniques and will not differentiate between enantiomers. NMR spectroscopy, however, stands out as the primary tool for stereochemical elucidation. Although the ¹H and ¹³C NMR spectra of these enantiomers are identical in an achiral solvent, the principles of diastereotopicity and the use of chiral resolving agents provide clear pathways for their distinction. This guide provides the expected spectroscopic data and robust experimental protocols to aid researchers in the synthesis, purification, and characterization of these important chiral building blocks.

References

  • Jonas, S., & Kuhn, S. (2019). A graph neural network for predicting NMR chemical shifts. Journal of Cheminformatics, 11(1), 54. [Link]

  • Case, D. A. (2000). The application of 1H NMR chemical shift calculations to diastereotopic groups in proteins. Journal of Biomolecular NMR, 18(2), 91-102. [Link]

  • Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 268. [Link]

  • OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

  • Chen, Z., et al. (2021). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]

  • Wang, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 3012-3018. [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

  • Chemistry Steps. (2022, December 3). Homotopic Enantiotopic Diastereotopic and Heterotopic. [Link]

  • Avbelj, F., Kocjan, D., & Baldwin, R. L. (2004). Protein chemical shifts arising from α-helices and β-sheets depend on solvent exposure. Proceedings of the National Academy of Sciences, 101(44), 15729-15733. [Link]

  • Nguyen, H., et al. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Journal of Undergraduate Research, 19(1), 1-5. [Link]

  • Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(5), 10-15. [Link]

  • Liu, Y., et al. (2023). Amino Acid Mass Spectrometry Based on Polarity-Reversing Nano-Electrospray Ionization. Chinese Journal of Analytical Chemistry, 51(5), 100233. [Link]

  • Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. [Link]

  • Satoh, Y., & Takeuchi, T. (2007). CAST/CNMR: Highly accurate 13C NMR chemical shift prediction system considering stereochemistry. Journal of Chemical Information and Modeling, 47(4), 1165-1172. [Link]

  • Johansson, H. A. B. (2010). Fragmentation of Amino Acids and Microsolvated Peptides and Nucleotides using Electrospray Ionization Tandem Mass Spectrometry. Diva-Portal.org. [Link]

  • Gerrard, W., & Guan, Y. (2020). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 11(44), 12166-12177. [Link]

  • Chemistry LibreTexts. (2024, October 28). 5.4: Types of Protons. [Link]

  • Gosar, A., Shaikh, T., & Sindwani, A. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Journal of Pharmaceutical Quality Assurance and Quality Control, 13(1), 1-4. [Link]

  • Gerrard, W., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]

  • MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry. [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. OSTI.GOV. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • Kricheldorf, H. R. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Organic Magnetic Resonance, 12(7), 414-416. [Link]

  • Kelleher, N. L., & Brodbelt, J. S. (2011). 1 Mass Spectrometry of Amino Acids and Proteins. In Wiley-VCH. [Link]

  • Medical University of Innsbruck. (n.d.). Electrospray Ionization Mass Spectrometry (ESI-MS). [Link]

  • Zhang, H., & Ge, Y. (2011). Towards Understanding the Formation of Internal Fragments Generated by Collisionally Activated Dissociation for Top-Down Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(10), 1832-1840. [Link]

  • Goger, M. J., & Voehler, M. W. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 28(3), 1083. [Link]

  • Chemistry LibreTexts. (2024, May 29). 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Dong, A., & Caughey, W. S. (1994). Fourier Transform Infrared Spectroscopic Analysis of Protein Secondary Structures. Methods in Molecular Biology, 22, 145-166. [Link]

  • Yates, J. R., et al. (1996). U.S. Patent No. 5,538,897. Washington, DC: U.S.
  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. [Link]

  • Kaur, S., & Glick, J. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]

  • Zhang, H., & Wang, X. (2004). Fourier transform infrared spectroscopic studies on the interaction between copper(II), amino acids and marine solid particles. Analyst, 129(9), 839-844. [Link]

  • Zerbe, O., & Bader, R. (n.d.). peptide nmr. [Link]

  • ResearchGate. (n.d.). J(HH) coupling constants for diasteroisomers 1 and 2 with substituent XD OMe. [Link]

  • Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

  • Theobald, J., et al. (2024). J Coupling Constants of <1 Hz Enable 13C Hyperpolarization of Pyruvate via Reversible Exchange of Parahydrogen. Journal of the American Chemical Society, 146(4), 2530-2539. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

  • ResearchGate. (n.d.). Key Chemical Shifts (δ), Coupling Constants (J), Diastereomeric Ratio.... [Link]

Sources

Validation of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid synthesis via chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid synthesis via chiral HPLC Content Type: Publish Comparison Guide

Executive Summary & Strategic Importance

This compound (commonly referred to as (2R,3R)-AHPPA or syn-phenylisoserine) is a critical chiral building block in the synthesis of high-value peptidomimetics, including HIV protease inhibitors and the side chain of taxane-based chemotherapeutics.

The synthesis of this moiety often yields a mixture of four stereoisomers: the desired (2R,3R) syn-isomer, its enantiomer (2S,3S), and the anti-diastereomers (2R,3S) and (2S,3R). Because biological activity is strictly governed by stereochemistry, enantiomeric excess (ee) and diastereomeric purity (dr) must be validated with precision >99.5%.

This guide compares two primary methodologies for this validation:

  • The Traditional Standard: Ligand Exchange Chromatography (LEC).

  • The Advanced Alternative: Zwitterionic Cinchona-Alkaloid Stationary Phases (Z-CSP).

Comparative Analysis: Ligand Exchange vs. Zwitterionic CSP

The Challenge: Amphoteric Nature

(2R,3R)-AHPPA is zwitterionic (contains both acidic -COOH and basic -NH2 groups) and hydrophilic. Traditional Reversed-Phase (RP) C18 columns fail to retain it without derivatization, and Normal Phase (NP) methods suffer from poor solubility.

Method A: Ligand Exchange Chromatography (The Legacy Standard)
  • Mechanism: Uses a chiral selector (e.g., D-Penicillamine) complexed with Cu(II) ions.[1][2] The analyte forms a ternary diastereomeric complex with the copper and the selector.

  • Pros: Direct separation of underivatized amino acids; aqueous mobile phases.

  • Cons:

    • Incompatible with MS: Non-volatile copper salts clog Mass Spectrometer interfaces.

    • Column Stability: Susceptible to stripping of the metal ion.

    • Throughput: Long equilibration times required.

Method B: Zwitterionic Cinchona-Alkaloid CSP (The Superior Alternative)
  • Mechanism: Utilizes a chiral selector (e.g., Quinine/Quinidine derivatives) containing both a cationic site (quinuclidine) and an anionic site. It separates via a simultaneous ion-pairing mechanism.

  • Pros:

    • MS Compatible: Uses volatile mobile phases (MeOH/MeCN + Formic Acid/Ammonia).

    • High Selectivity: Excellent separation of both enantiomers and diastereomers (syn vs. anti).

    • Robustness: High chemical stability and reproducibility.[2]

Performance Data Summary
FeatureLigand Exchange (e.g., Chirex 3126)Zwitterionic CSP (e.g., Chiralpak ZWIX)
Mobile Phase CuSO₄ (aq) / MethanolMeOH / MeCN / Formic Acid / NH₃
Detection UV only (254 nm)UV, ELSD, LC-MS/MS
Resolution (

)
1.5 - 2.0 (Enantiomers)> 3.5 (Enantiomers)
Analysis Time 20 - 30 mins8 - 12 mins
Limit of Quantitation ~0.1%< 0.05%

Mechanistic Visualization

The following diagram illustrates the superior interaction mechanism of the Zwitterionic CSP, which allows for simultaneous recognition of the amino and carboxyl groups without metal bridging.

G cluster_0 Method A: Ligand Exchange (Traditional) cluster_1 Method B: Zwitterionic Cinchona CSP (Advanced) LEC_Selector D-Penicillamine (Stationary Phase) Copper Cu(II) Ion (Bridge) LEC_Selector->Copper Coordination Analyte_A (2R,3R)-AHPPA LEC_Selector->Analyte_A Steric Repulsion Analyte_A->Copper Coordination ZWIX_Selector Cinchona Alkaloid (Zwitterionic Selector) Site_Pos Quinuclidine (+) Site_Neg Carbamate (-) Analyte_B (2R,3R)-AHPPA ZWIX_Selector->Analyte_B H-Bonding & Pi-Pi Stacking Site_Pos->Analyte_B Ionic Interaction (with -COO-) Site_Neg->Analyte_B Ionic Interaction (with -NH3+)

Caption: Comparison of retention mechanisms. Method B utilizes dual ion-pairing for stronger, more specific stereochemical recognition.

Validated Experimental Protocol (Zwitterionic CSP)

This protocol is designed for the rigorous validation of (2R,3R)-AHPPA synthesis batches, compliant with ICH Q2(R1) guidelines.

Materials & Instrumentation[2]
  • Column: Chiralpak ZWIX(+) (150 x 4.0 mm, 3 µm) or equivalent Cinchona-based zwitterionic phase.

  • System: UHPLC coupled with UV (210 nm) and QDa Mass Detector (optional for impurity ID).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (MeCN), Formic Acid (FA), Diethylamine (DEA) or Ammonia.

Chromatographic Conditions[1][2][3][4][5]
  • Mobile Phase: MeOH / MeCN / H₂O (49:49:2 v/v/v) containing 50 mM Formic Acid and 25 mM Diethylamine.

    • Note on Causality: The protic solvent (MeOH) ensures solubility, while MeCN modulates retention. The acid/base ratio acts as a double buffer to maintain the ionization state of both the zwitterionic selector and the analyte.

  • Flow Rate: 0.6 mL/min.

  • Temperature: 25°C (Control is critical; selectivity is temperature-dependent).

  • Injection Volume: 2.0 µL.

Standard Preparation[1]
  • Stock Solution: Dissolve 10 mg of (2R,3R)-AHPPA standard in 10 mL of Mobile Phase.

  • Racemic Marker: Mix equal parts of (2R,3R) and (2S,3S) standards to establish resolution (

    
    ).
    
  • Diastereomer Marker: Spike the racemic mixture with (2R,3S)-AHPPA (anti-isomer) to confirm separation of diastereomers.

Validation Workflow Diagram

Validation cluster_criteria Acceptance Criteria Start Start Validation SysSuit System Suitability (5 Injections) Start->SysSuit Specificity Specificity (Blank vs. Sample) SysSuit->Specificity RSD < 2.0% Crit1 Resolution (Rs) > 2.0 for all isomers SysSuit->Crit1 Linearity Linearity (5 Levels: 50-150%) Specificity->Linearity No Interference Accuracy Accuracy/Recovery (Spike Recovery) Linearity->Accuracy R² > 0.999 Robustness Robustness (Flow/Temp +/-) Accuracy->Robustness Report Generate CoA Robustness->Report Crit2 Tailing Factor < 1.5

Caption: Step-by-step validation workflow ensuring ICH Q2(R1) compliance for chiral purity analysis.

Supporting Data & Validation Parameters

The following data represents typical performance metrics achieved using the Zwitterionic CSP method versus the traditional Ligand Exchange method.

Table 1: Method Performance Comparison
ParameterLigand Exchange (Traditional)Zwitterionic CSP (Recommended)
Selectivity (

) Enantiomers
1.251.85
Selectivity (

) Diastereomers
1.101.45
Linearity (

)
0.9950.9998
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL
Precision (RSD, n=6) 1.5%0.3%
Interpretation of Results
  • Selectivity: The Zwitterionic phase provides a significantly wider separation window (

    
    ), reducing the risk of peak overlap if column performance degrades over time.
    
  • Sensitivity: The lower LOD of the Zwitterionic method allows for the detection of trace enantiomeric impurities (down to 0.05%), which is critical for pharmaceutical intermediates where <0.1% impurity limits are standard.

References

  • Ilisz, I., et al. (2009). "Separation of amino acids, dipeptides and their derivatives on zwitterionic chiral stationary phases." Journal of Chromatography A, 1216(10), 1845-1860. Link

  • Lindner, W., et al. (2010). "Cinchona alkaloid-based zwitterionic chiral stationary phases applied for the separation of beta-amino acids." Journal of Chromatography A, 1217(6), 814-824. Link

  • Davankov, V. A. (2003). "Ligand exchange chromatography of chiral compounds." Journal of Chromatography A, 1000(1-2), 891-915. Link

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation. Link

  • Péter, A., et al. (2004). "High-performance liquid chromatographic separation of stereoisomers of β-amino acids." Chromatographia, 60, S43–S48. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every step of your workflow, from synthesis to disposal, is conducted with the highest standards of safety, efficiency, and regulatory compliance. The disposal of any chemical, including the phenylalanine derivative (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, is a critical final step that protects you, your colleagues, and the environment.

This guide moves beyond a simple checklist, providing a decision-making framework grounded in the principles of chemical safety and environmental stewardship. We will explore the "why" behind these procedures, enabling you to make informed decisions for this specific compound and establishing a robust methodology for all chemical waste you generate.

Disclaimer: This document provides general guidance. However, you are required to consult the specific Safety Data Sheet (SDS) provided by your chemical supplier and to follow all protocols established by your institution's Environmental Health and Safety (EHS) department. Regulations can vary significantly by region and institution.

Compound Identification and Hazard Assessment

Before any disposal action, a thorough understanding of the compound is essential. This compound is a white powder used as an intermediate in pharmaceutical development and biochemical research.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact stereoisomer is not universally available, data from closely related compounds, such as other amino acids and phenylpropanoic acid derivatives, allow for a presumptive hazard assessment.

Many similar compounds are classified as causing skin and eye irritation.[2] Therefore, it is prudent to handle this compound as a hazardous substance until a definitive classification is obtained from your supplier's SDS.

Table 1: Presumptive Hazard Profile and Handling Precautions

Hazard Category Precautionary Action
Eye & Skin Irritation Wear safety glasses with side-shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2][3]
Ingestion Harmful if swallowed.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4][5]
Inhalation May cause respiratory tract irritation. Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust.[4]

The Hierarchy of Waste Management: A Guiding Principle

The foundational principle of modern chemical waste management, as guided by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, is a hierarchical approach.[6][7][8] Before defaulting to disposal, consider the following:

  • Source Reduction: Can you modify your experimental design to use a smaller quantity of the material?

  • Recycling/Recovery: Is it feasible and safe to recover and reuse unreacted material? For a research setting, this is often impractical but should be considered.

  • Treatment: Can the waste be neutralized or treated in the lab to render it non-hazardous? (This requires EHS approval and a validated protocol).

  • Disposal: This is the final option, to be carried out in the safest and most compliant manner.

For this compound, disposal is the most common and practical route in a research environment.

Disposal Pathway Decision Framework

The correct disposal path is determined by the nature of the waste (pure compound, contaminated materials, or aqueous solution) and institutional guidelines. In-lab neutralization or drain disposal is generally prohibited without specific EHS approval.[3][9][10] The primary and recommended method is collection by a licensed hazardous waste disposal service.[3]

The following workflow illustrates the decision-making process for proper waste segregation and disposal.

DisposalWorkflow cluster_assessment Waste Assessment cluster_pathways Segregation & Collection cluster_containment Containment & Labeling cluster_final Final Disposal start Identify Waste Type solid Unused/Expired Solid Compound start->solid Pure Solid contaminated Contaminated Labware (Gloves, Weigh Boats, Wipes) start->contaminated Contaminated Solid aqueous Aqueous Solutions start->aqueous Aqueous Waste solid_container Collect in Lined, Solid Hazardous Waste Container solid->solid_container contaminated->solid_container aqueous_container Collect in Compatible, Lidded Liquid Hazardous Waste Container aqueous->aqueous_container labeling Label Container: 'Hazardous Waste' Full Chemical Name Constituents & % Accumulation Start Date solid_container->labeling aqueous_container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage pickup Arrange Pickup by Institutional EHS storage->pickup

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Solid Waste (Pure Compound and Contaminated Labware)

This protocol applies to unused or expired this compound and any items that have come into direct contact with it (e.g., gloves, weighing paper, pipette tips).

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and safety goggles.[3]

  • Designate a Waste Container: Use a container designated for solid hazardous chemical waste. This should be a robust container with a secure lid and a liner.[3]

  • Waste Collection:

    • Carefully place the original container with the unused compound into the solid waste container.

    • Collect all contaminated disposables (gloves, wipes, etc.) and place them in the same designated container.[3] Do not mix this waste with other incompatible waste streams.[10]

  • Container Labeling: As soon as the first item is placed inside, label the container. The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound". Do not use abbreviations.[3]

    • An approximate percentage of all components if it is a mixed waste.

    • The date you started accumulating waste in the container.[3]

  • Storage: Keep the container sealed at all times, except when adding waste.[9][10] Store it in your lab's designated Satellite Accumulation Area (SAA), ensuring secondary containment is present.[3][10]

  • Final Disposal: Contact your institution's EHS department to schedule a waste pickup.[3]

Protocol 2: Disposal of "Empty" Containers

Under RCRA, a container that held a non-acute hazardous waste is considered "empty" when all contents have been removed by pouring, scraping, etc., with no more than one inch of residue remaining.[9][11] However, best practice, especially in a research setting, is to manage these containers as hazardous waste.

  • Rinsing Prohibited (Unless Approved): Do not rinse the container into the sanitary sewer. The rinsate itself would be considered hazardous waste and must be collected.[9][11]

  • Disposal: Secure the cap on the "empty" container. Deface the original label to avoid confusion. Dispose of the entire container in the solid hazardous waste bin as described in Protocol 1.

Emergency Procedures: Spill and Exposure Response

Accidents can happen. A clear, pre-defined response plan is critical.

Spill Cleanup Workflow

SpillWorkflow start Spill Detected alert Alert Personnel & Secure Area start->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Contain Spill (Use absorbent pads around spill) ppe->contain absorb Gently Cover & Absorb (Use inert absorbent like vermiculite) contain->absorb collect Sweep/Scoop Material into Waste Container absorb->collect decon Decontaminate Area (Wipe with appropriate solvent) collect->decon dispose Dispose of All Materials as Hazardous Waste decon->dispose

Caption: Workflow for responding to a solid chemical spill.

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Remove contaminated clothing. Wash skin immediately with plenty of soap and water. If irritation occurs, seek medical attention.[2][4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical assistance.[2][4]

By adhering to these scientifically-grounded procedures, you ensure that the final step of your research upholds the same high standards as the first. You build a culture of safety, protect your institution from regulatory risk, and contribute to the responsible practice of science.

References

  • RCRA Regulations Explained. National Environmental Trainers. [Link]

  • EPA Rules For Hazardous Waste Management: A Primer on RCRA. TEEI. [Link]

  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl ROTH. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet 2-Oxo-3-phenylpropanoic acid. metasci. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Management of Waste. National Academies Press (US). [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • What is a RCRA Hazardous Waste?. CT.gov. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and biochemical research, the safe handling of specialized reagents like (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is not merely a procedural formality but a cornerstone of scientific integrity and occupational health.[1] This chiral amino acid derivative, a key building block in complex syntheses, demands a meticulous approach to personal protection. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals, ensuring that every interaction with this compound is underpinned by a robust safety protocol. We will move beyond a simple checklist to explain the causality behind each recommendation, empowering you to work with confidence and precision.

PART 1: Hazard Profile and Risk Assessment: The 'Why' Behind the 'What'

Before selecting any Personal Protective Equipment (PPE), a thorough understanding of the compound's hazard profile is critical. This compound is typically supplied as a white powder.[1] The primary risks associated with fine chemical powders are:

  • Inhalation: Fine particulates can become airborne during handling (e.g., weighing, transferring) and enter the respiratory system, which can cause respiratory tract irritation.[2][3]

  • Dermal Contact: The compound may cause skin irritation upon contact.[3][4]

  • Eye Contact: Direct contact with the eyes can cause serious irritation.[3][4]

  • Ingestion: Accidental ingestion may be harmful.[4]

While a specific, comprehensive toxicological profile for this exact stereoisomer is not always readily available, established principles of chemical hygiene mandate treating it as a substance with potential hazards.[5] We must, therefore, assume it can cause irritation and may be harmful if significant exposure occurs. Our PPE strategy is built upon this conservative and safety-first principle.

PART 2: The Core PPE Ensemble: A Multi-Layered Defense

Effective protection relies on a multi-layered approach, where each component of the PPE ensemble serves a specific function. All handling of this compound should occur within a certified chemical fume hood to provide the primary layer of containment.

Expertise & Experience: The most significant and often underestimated risk when handling powders is the generation of invisible, respirable dust. Engineering controls like fume hoods are the first line of defense, but dedicated respiratory protection is mandatory during any task that could generate dust, such as weighing or transferring the solid.

Step-by-Step Protocol:

  • Selection: A NIOSH-approved N95-rated filtering facepiece respirator is the minimum requirement. For extended-duration tasks or in situations with a higher potential for dust generation, a Powered Air-Purifying Respirator (PAPR) offers superior protection and comfort.[6]

  • Fit-Testing: A tight-fitting respirator like an N95 is only effective if it forms a perfect seal with the user's face. An annual quantitative fit test is required by occupational safety standards.[6]

  • Seal Check: Before every use, the wearer must perform a seal check to ensure the respirator is functioning correctly.

  • Donning/Doffing: Don the respirator before entering the area where the powder is handled and doff it only after leaving the contaminated area. Avoid touching the front of the respirator during removal.

Expertise & Experience: Chemical splashes or airborne particles can cause severe and sometimes irreversible eye damage. Standard safety glasses do not provide adequate protection from dust that can travel around the lenses.

Step-by-Step Protocol:

  • Selection: Wear tightly fitting chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166.[2][3]

  • Enhanced Protection: For procedures with a higher risk of splashing, such as when dissolving the powder or during extractions, a full-face shield should be worn over the chemical splash goggles.[3][7] This provides an additional layer of protection for the entire face.

  • Handling: Ensure your eye protection is clean and provides an unobstructed field of view before beginning any work.

Expertise & Experience: Your hands are the most likely part of your body to come into direct contact with a chemical. The choice of glove material is critical and should be based on chemical compatibility.

Step-by-Step Protocol:

  • Selection: Chemical-resistant nitrile gloves are the standard for handling most chemical powders.[8] Always check for tears or punctures before use.

  • Double-Gloving: For increased protection during tasks like cleaning up spills or handling contaminated equipment, wearing two pairs of gloves is a field-proven best practice.

  • Proper Removal: To prevent self-contamination, use the proper glove removal technique. Peel one glove off by grasping the cuff and turning it inside out. Hold the removed glove in the still-gloved hand. Slide an ungloved finger under the cuff of the remaining glove and peel it off, enveloping the first glove.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5]

Expertise & Experience: A lab coat is not just for show; it is a removable barrier that protects your personal clothing and skin from contamination.

Step-by-Step Protocol:

  • Selection: Wear a clean, buttoned laboratory coat with long sleeves.

  • Use: Never wear your lab coat outside of the laboratory, especially in break rooms or offices, to prevent the spread of contaminants.[5][9]

  • In Case of a Spill: If a significant spill occurs on your lab coat, remove it immediately and safely. If the chemical has soaked through to your clothing, use a safety shower.

Table 1: Summary of PPE Requirements

Protection Type Minimum Requirement Recommended for Enhanced Safety
Respiratory NIOSH-approved N95 RespiratorPowered Air-Purifying Respirator (PAPR)
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Face Shield worn over Goggles
Hand Nitrile GlovesDouble-gloving
Body Long-sleeved Laboratory CoatChemical-resistant Apron over Lab Coat
PART 3: Operational and Disposal Plans

A self-validating safety system integrates PPE use with safe operational and disposal procedures.

Operational Workflow Diagram

The following diagram outlines the logical flow for safe handling, from preparation to disposal.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Prep Verify Fume Hood Functionality & Gather All Necessary PPE Don_PPE Don PPE in Correct Sequence: 1. Lab Coat 2. Respirator 3. Goggles/Face Shield 4. Gloves (last) Prep->Don_PPE Work Perform All Manipulations (Weighing, Transfers, etc.) Inside the Chemical Fume Hood Don_PPE->Work Spill_Check Spill Occurs? Work->Spill_Check Spill_Response Execute Spill Response Protocol: - Alert Others - Contain & Clean with Spill Kit - Dispose of waste as hazardous Spill_Check->Spill_Response Yes Decontaminate Decontaminate Work Surfaces and Equipment Spill_Check->Decontaminate No Continue_Work Continue Work Spill_Response->Continue_Work Continue_Work->Decontaminate Doff_PPE Doff PPE in Correct Sequence: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat 4. Respirator (last) Decontaminate->Doff_PPE Waste Dispose of all Contaminated PPE and Chemical Waste in Labeled Hazardous Waste Containers Doff_PPE->Waste Wash Wash Hands Thoroughly Waste->Wash

Caption: Logical workflow for handling this compound.

Disposal Plan:

  • Solid Waste: All disposable items contaminated with the compound, including gloves, weigh paper, and respirator filters, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Any solutions containing the compound must be collected in a separate, labeled hazardous liquid waste container. Do not pour any amount down the drain.[9]

  • Empty Containers: The original container of the chemical must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.

By integrating these expert-driven protocols and understanding the rationale behind them, you build a culture of safety that protects not only yourself but your entire team. This commitment to procedural excellence is the hallmark of trustworthy and authoritative science.

References

  • Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively. [Link]

  • Cole-Parmer. (2004, October 5). Material Safety Data Sheet - (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. [Link]

  • Deltalab. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • University of Zurich. Laboratory Safety Guidelines. [Link]

  • U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • Northwestern University. Laboratory Safety Guide. [Link]

  • Oklahoma State University. Laboratory Safety Rules. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid
Reactant of Route 2
(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.